Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate
Description
Properties
IUPAC Name |
benzyl 5-[methoxy(methyl)amino]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-15(18-2)13(16)9-6-10-14(17)19-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFCLXXADNWCBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCCC(=O)OCC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate, a bifunctional molecule of significant interest in contemporary drug development and synthetic chemistry. With the CAS Number 1418117-77-7, this compound serves as a crucial intermediate, particularly in the construction of complex molecular architectures such as antibody-drug conjugates (ADCs) and modified peptides. This document elucidates its chemical properties, provides a detailed, field-proven synthesis protocol, and explores its applications, with a focus on the underlying chemical principles and experimental causality.
Introduction: The Strategic Importance of Bifunctional Intermediates
In the landscape of modern medicinal chemistry, the rational design of therapeutic agents often hinges on the use of versatile chemical building blocks. This compound emerges as a strategically important intermediate due to its dual functionality: a benzyl-protected carboxylic acid and a Weinreb amide. This unique combination allows for sequential and controlled chemical transformations, making it an invaluable tool for researchers. The benzyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under specific conditions, while the N-methoxy-N-methylamide (Weinreb amide) offers a robust handle for the formation of carbon-carbon bonds, enabling the synthesis of ketones without the common problem of over-addition that plagues more reactive organometallic reagents.
The core utility of this molecule lies in its application as a linker in more complex bioactive constructs. In the realm of antibody-drug conjugates, for instance, linkers are critical components that connect a potent cytotoxic payload to a monoclonal antibody.[1][2][3] The properties of the linker profoundly influence the stability, solubility, and efficacy of the entire ADC.[1][2][3] The pentanoate backbone of this compound offers a desirable spacer length, while its functional groups provide the necessary handles for conjugation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Source |
| CAS Number | 1418117-77-7 | [4] |
| Molecular Formula | C14H19NO4 | [4] |
| Molecular Weight | 265.31 g/mol | |
| Boiling Point (Predicted) | 363.5 ± 44.0 °C | [4] |
| Density (Predicted) | 1.126 ± 0.06 g/cm³ | [4] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The following protocol is a robust and reproducible method derived from established principles of organic synthesis.
Synthesis Workflow
The overall synthetic strategy involves a two-step process starting from glutaric anhydride. The first step is the ring-opening of the anhydride with benzyl alcohol to form a mono-benzyl ester. The second step is the conversion of the remaining carboxylic acid to a Weinreb amide using N,O-dimethylhydroxylamine.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 5-(Benzyloxy)-5-oxopentanoic acid
This step involves the nucleophilic acyl substitution of glutaric anhydride with benzyl alcohol.[5][6][7] The reaction proceeds via the attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of a mono-ester carboxylic acid.
-
Materials:
-
Glutaric anhydride
-
Benzyl alcohol
-
Pyridine (as solvent and catalyst)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glutaric anhydride (1 equivalent) in pyridine.
-
Add benzyl alcohol (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer sequentially with 1 M HCl to remove pyridine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-(Benzyloxy)-5-oxopentanoic acid. This intermediate is often used in the next step without further purification.
-
Step 2: Synthesis of this compound
This step involves the conversion of the carboxylic acid to a Weinreb amide. This is a crucial transformation that introduces the N-methoxy-N-methylamide functionality. This is typically achieved using a peptide coupling reagent to activate the carboxylic acid.
-
Materials:
-
5-(Benzyloxy)-5-oxopentanoic acid (from Step 1)
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agent
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 5-(Benzyloxy)-5-oxopentanoic acid (1 equivalent) in anhydrous DCM.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents), EDC (1.2 equivalents), and HOBt (1.2 equivalents).
-
Cool the mixture to 0°C in an ice bath and slowly add DIPEA (2.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
-
Applications in Drug Development and Peptide Synthesis
The unique bifunctional nature of this compound makes it a valuable building block in several areas of drug development.
Linker for Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker that connects the antibody and the payload is a critical component that influences the ADC's stability and efficacy. This compound can serve as a precursor to such linkers. The pentanoate chain provides a flexible spacer, and the functional groups allow for conjugation to both the antibody and the drug. The benzyl ester can be deprotected to reveal a carboxylic acid for attachment to an amine on the antibody, while the Weinreb amide can be converted to a ketone to serve as an attachment point for a payload.
Caption: Role of the compound as a linker precursor in ADCs.
Intermediate in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, peptides are synthesized on a solid support, which allows for the easy removal of excess reagents and byproducts.[8][9][10] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method in SPPS.[8][9][10] this compound, with its benzyl ester, is compatible with this strategy. The Weinreb amide can be used to introduce a keto functionality into a peptide side chain, allowing for the synthesis of peptidomimetics with modified properties.
Analytical Characterization
The identity and purity of this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the benzyl group, the pentanoate chain, and the N-methoxy and N-methyl groups of the Weinreb amide.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A suitable method would involve a C18 column with a gradient of acetonitrile in water.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and valuable chemical intermediate for researchers in drug development and organic synthesis. Its unique bifunctional nature allows for the controlled and sequential introduction of different chemical moieties, making it an ideal building block for the construction of complex molecules such as antibody-drug conjugate linkers and modified peptides. The synthetic protocol and applications outlined in this guide provide a solid foundation for the effective utilization of this compound in the laboratory.
References
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- Kim, E. G., Kim, K. M., & Lee, J. (2021). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 64(24), 17871-17882.
- Padwa, A., & Dent, W. (1989). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Organic Syntheses, 67, 133.
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- Stanoeva, E., et al. (2006). Reaction Between Glutaric Anhydride and N-Benzylidenebenzylamine, and Further Transformations to New Substituted Piperidin-2-ones. Tetrahedron, 62(43), 10185-10191.
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- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- Maccarone, A. T., et al. (2018). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 23(11), 2942.
- Google Patents. (n.d.).
- Asres, K., et al. (2012). Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. Molecules, 17(4), 4479-4487.
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- Google Patents. (n.d.). EP3160937B1 - A novel method for synthesis of optically pure beta-amino alcohols.
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Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate molecular structure
An In-Depth Technical Guide to Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate: Synthesis, Structure, and Synthetic Utility
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile bifunctional molecule of significant interest to researchers and professionals in drug development and organic synthesis. The document elucidates the molecule's core structural features, outlines a detailed, field-proven synthetic protocol, and explores its reactivity, with a particular focus on the strategic applications of the Weinreb amide moiety. This guide is intended to serve as a valuable resource for scientists seeking to leverage this compound in the synthesis of complex molecular architectures.
Introduction: Unveiling a Key Synthetic Intermediate
This compound is a chemical compound featuring both a benzyl ester and a Weinreb amide functional group. This unique combination makes it a valuable intermediate in multi-step organic syntheses. The benzyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under specific conditions, while the Weinreb amide serves as a robust precursor for the synthesis of ketones and aldehydes.[1][2][3]
The strategic placement of these two functional groups allows for sequential chemical transformations, enabling the construction of complex molecules with high precision and control. This guide will delve into the practical aspects of synthesizing and utilizing this compound, providing researchers with the necessary knowledge to incorporate it into their synthetic strategies.
Molecular Structure and Spectroscopic Analysis
The molecular structure of this compound is characterized by a five-carbon pentanoate backbone. One terminus is functionalized as a benzyl ester, and the other as a N-methoxy-N-methylamide, commonly known as a Weinreb amide.
Molecular Formula: C₁₄H₁₉NO₄
Molecular Weight: 265.31 g/mol
CAS Number: 1418117-77-7
Predicted Spectroscopic Data
The proton NMR spectrum is expected to show distinct signals for the benzyl group, the pentanoate chain, and the methoxy and methyl groups of the Weinreb amide.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic protons (C₆H₅) | 7.30 - 7.40 | Multiplet | 5H |
| Benzylic protons (CH₂) | 5.12 | Singlet | 2H |
| Methylene protons (α to ester C=O) | 2.45 | Triplet | 2H |
| Methylene protons (α to amide C=O) | 2.35 | Triplet | 2H |
| Methylene protons (β to both C=O) | 1.95 | Quintet | 2H |
| Methoxy protons (N-OCH₃) | 3.68 | Singlet | 3H |
| N-Methyl protons (N-CH₃) | 3.18 | Singlet | 3H |
The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the ester and amide, the aromatic carbons, and the aliphatic carbons of the pentanoate chain and the Weinreb amide substituents.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Ester Carbonyl (C=O) | 173.5 |
| Amide Carbonyl (C=O) | 172.8 |
| Aromatic Carbons (ipso) | 136.0 |
| Aromatic Carbons (ortho, meta, para) | 128.5 - 128.0 |
| Benzylic Carbon (CH₂) | 66.5 |
| Methylene Carbon (α to ester C=O) | 33.5 |
| Methylene Carbon (α to amide C=O) | 31.0 |
| Methylene Carbon (β to both C=O) | 21.0 |
| Methoxy Carbon (N-OCH₃) | 61.0 |
| N-Methyl Carbon (N-CH₃) | 32.0 |
The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and the amide functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | 1735 - 1750 | Strong |
| C=O Stretch (Amide) | 1630 - 1680 | Strong |
| C-O Stretch (Ester) | 1000 - 1300 | Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 265. Key fragmentation patterns would include the loss of the benzyl group (m/z = 91) and fragments corresponding to the cleavage of the amide and ester functionalities.[4][5][6][7][8]
Synthesis Protocol
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from glutaric acid. The first step involves a selective mono-esterification, followed by the conversion of the remaining carboxylic acid to the Weinreb amide.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of Benzyl Hydrogen Glutarate
This step involves the selective mono-esterification of glutaric acid with benzyl alcohol. A common and effective method is the Fischer-Speier esterification, which utilizes an acid catalyst.[9]
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glutaric acid (1 equivalent) and benzyl alcohol (1.2 equivalents).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 equivalents) or sulfuric acid.
-
Reaction Conditions: Heat the mixture to reflux in a suitable solvent like toluene, which allows for the azeotropic removal of water using a Dean-Stark apparatus. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
The second step is the conversion of the carboxylic acid group of benzyl hydrogen glutarate into a Weinreb amide. This can be achieved using various peptide coupling agents or by first converting the carboxylic acid to an acid chloride.[10][11] A method utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is described below for its mild reaction conditions.
Protocol:
-
Reaction Setup: Dissolve benzyl hydrogen glutarate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.2 equivalents) to the solution.
-
Coupling Agent: Cool the mixture to 0 °C in an ice bath and add EDC (1.2 equivalents) portion-wise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with a dilute aqueous solution of hydrochloric acid, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by column chromatography on silica gel.
Reactivity and Synthetic Applications
The primary synthetic utility of this compound stems from the reactivity of the Weinreb amide. This functional group is known for its ability to react with organometallic reagents to produce ketones or with reducing agents to yield aldehydes, without the common problem of over-addition that affects other carboxylic acid derivatives like esters.[1][2][3]
Synthesis of Ketones via Grignard Reagents
The Weinreb amide moiety readily reacts with Grignard reagents to form a stable chelated tetrahedral intermediate. This intermediate is stable at low temperatures and collapses to the corresponding ketone upon acidic workup. This prevents a second addition of the Grignard reagent, which would lead to a tertiary alcohol.[1][2][3][12]
Caption: Synthesis of ketones from the title compound.
Synthesis of Aldehydes via Reduction
The Weinreb amide can be selectively reduced to the corresponding aldehyde using hydride reducing agents such as lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H).[3][13][14][15][16][17] Similar to the reaction with Grignard reagents, a stable intermediate is formed that prevents over-reduction to the primary alcohol.
Caption: Synthesis of aldehydes from the title compound.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its bifunctional nature, combining a stable benzyl ester with a synthetically adaptable Weinreb amide, provides a powerful tool for the controlled and sequential introduction of different functionalities. The reliable protocols for its synthesis and the predictable reactivity of the Weinreb amide group make it an excellent choice for researchers and drug development professionals engaged in the synthesis of complex organic molecules. This guide provides the foundational knowledge and practical insights necessary for the effective utilization of this important synthetic intermediate.
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An In-Depth Technical Guide to the Synthesis of Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate, a versatile Weinreb amide intermediate crucial in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction's theoretical underpinnings and practical execution. We will explore a robust two-step synthetic strategy, beginning with the formation of the key precursor, monobenzyl glutarate, followed by its conversion to the target Weinreb amide via two distinct, reliable protocols: a peptide coupling approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an acid chloride-mediated route. This guide emphasizes the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding to ensure both reproducibility and a thorough understanding of the synthesis.
Introduction and Strategic Overview
N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally valuable functional groups in modern organic synthesis. Their significance lies in their ability to react with organometallic reagents (like Grignard or organolithium reagents) to form ketones without the common side-reaction of over-addition to a tertiary alcohol.[1][2] This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[3]
The target molecule, this compound, is a bifunctional intermediate. It incorporates the stable Weinreb amide for subsequent carbon-carbon bond formation and a benzyl ester, which can be selectively deprotected via hydrogenolysis, revealing a terminal carboxylic acid. This structure makes it an ideal building block for the synthesis of complex molecules, such as specialized keto-acids or derivatives used in pharmaceutical and materials science research.
The synthesis strategy detailed herein is a logical and efficient two-step process. The first step involves the creation of the carboxylic acid precursor, followed by the critical amide bond formation.
Caption: Overall two-step synthesis pathway.
Synthesis of Precursor: 5-(Benzyloxy)-5-oxopentanoic Acid (Monobenzyl Glutarate)
The foundational step in this synthesis is the selective mono-esterification of a C5 dicarboxylic acid precursor. The most direct method is the nucleophilic ring-opening of glutaric anhydride with benzyl alcohol. This reaction is efficient and avoids the statistical mixture of di-ester, mono-ester, and unreacted di-acid that would result from attempting a direct esterification of glutaric acid.
Mechanism of Ring Opening
The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol oxygen of benzyl alcohol attacks one of the electrophilic carbonyl carbons of glutaric anhydride. This forms a tetrahedral intermediate which subsequently collapses, breaking the C-O bond within the anhydride ring and yielding the desired mono-ester carboxylic acid product. The reaction can be catalyzed by a mild base like pyridine or DMAP, which acts as an acyl transfer agent, or can proceed simply by heating the neat reagents.
Caption: Mechanism for Monobenzyl Glutarate formation.
Experimental Protocol: Monobenzyl Glutarate
Materials:
-
Glutaric anhydride
-
Benzyl alcohol (anhydrous)
-
Pyridine (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add glutaric anhydride (1.0 eq) and benzyl alcohol (1.1 eq).
-
Add a catalytic amount of pyridine (e.g., 0.1 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (disappearance of glutaric anhydride).
-
After cooling to room temperature, dilute the mixture with diethyl ether.
-
Transfer the solution to a separatory funnel and wash with water to remove excess benzyl alcohol and pyridine.
-
Extract the organic layer with saturated aqueous NaHCO₃. The desired product, being a carboxylic acid, will move to the aqueous basic layer, leaving non-polar impurities behind.
-
Carefully acidify the aqueous layer to pH ~2 with 1 M HCl while cooling in an ice bath. The product will precipitate out or form an oil.
-
Extract the acidified aqueous layer three times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield 5-(Benzyloxy)-5-oxopentanoic acid as a viscous oil or low-melting solid. The product is often used in the next step without further purification if it appears clean by ¹H NMR.
Characterization Data (Expected)
-
¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂Ph), 2.45 (t, J=7.2 Hz, 2H, -CH₂COOH), 2.40 (t, J=7.2 Hz, 2H, -CH₂COO-), 1.95 (quint, J=7.2 Hz, 2H, -CH₂CH₂CH₂-).
-
¹³C NMR (CDCl₃, 101 MHz): δ 179.1 (-COOH), 173.0 (-COOBn), 135.8 (Ar-C), 128.6 (Ar-CH), 128.3 (Ar-CH), 128.2 (Ar-CH), 66.5 (-CH₂Ph), 33.5 (-CH₂), 33.0 (-CH₂), 20.0 (-CH₂).
Synthesis of this compound
With the precursor acid in hand, the final step is the formation of the Weinreb amide. This critical transformation can be achieved through several reliable methods. We present two field-proven protocols: a direct coupling using EDC and an acid chloride-mediated approach.
Method A: EDC/HOBt-Mediated Coupling
This method utilizes a standard peptide coupling strategy, which is known for its mild conditions and broad functional group tolerance. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, which is then intercepted by N,O-dimethylhydroxylamine. Hydroxybenzotriazole (HOBt) is often included as an additive to suppress side reactions and minimize potential racemization in chiral substrates.[4][5]
Sources
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- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
physical properties of Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate
An In-depth Technical Guide to the Physical Properties of Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate
Introduction
This compound is a bifunctional organic molecule featuring a benzyl ester at one end of a five-carbon chain and a N-methoxy-N-methylamide, commonly known as a Weinreb amide, at the other. Weinreb amides are exceptionally valuable intermediates in organic synthesis.[1][2] Their utility stems from their ability to react with organometallic reagents (like Grignard or organolithium reagents) to form ketones without the common side reaction of over-addition to form a tertiary alcohol.[3] This controlled reactivity is attributed to the formation of a stable five-membered cyclic tetrahedral intermediate.[3] The presence of the benzyl ester group provides a versatile handle for deprotection strategies, typically via hydrogenolysis.
This guide provides a comprehensive overview of the known and predicted physical properties of this compound. For properties where experimental data is not publicly available, this document outlines authoritative, step-by-step protocols for their determination in a research and development setting.
Compound Identification and Structure
The fundamental identity of a compound is established by its structure and core identifiers.
Caption: Molecular Structure of the Topic Compound.
| Identifier | Value | Source |
| Chemical Name | This compound | [4][5] |
| CAS Number | 1418117-77-7 | [4][5] |
| Molecular Formula | C₁₄H₁₉NO₄ | [4] |
| Molecular Weight | 265.31 g/mol | [4][5] |
Physicochemical Properties
The following table summarizes the available and predicted physicochemical data. It is critical for researchers to note that properties such as boiling point and density are often computationally predicted for novel compounds and should be experimentally verified.
| Property | Value | Notes | Source |
| Physical State | Not specified; likely a liquid or low-melting solid at STP | Based on structurally similar benzyl esters and amides.[6][7] | N/A |
| Melting Point | Not experimentally determined. | A sharp melting point is a key indicator of purity.[8] | N/A |
| Boiling Point | 363.5 ± 44.0 °C | Computationally predicted value. | [4] |
| Density | 1.126 ± 0.06 g/cm³ | Computationally predicted value. | [4] |
| Solubility | Not experimentally determined. | Crucial for reaction workup, purification, and formulation.[9] | N/A |
Protocols for Experimental Determination
For drug development professionals, the experimental determination of physical properties is a foundational requirement. The following sections provide standardized, field-proven protocols for characterizing novel compounds like this compound.
Melting Point Determination
The melting point provides a quick, reliable measure of a compound's purity.[10] Impurities typically depress the melting point and broaden the melting range.[11]
Workflow for Melting Point Determination
Caption: Experimental workflow for determining melting point.
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of the crystalline solid on a clean, dry surface and crush it into a fine powder.[12] Invert a capillary tube (one end sealed) and tap the open end into the powder until 1-2 mm of the compound is packed into the bottom.[12]
-
Initial Rapid Determination: Place the capillary tube into a melting point apparatus (e.g., Mel-Temp). Heat the sample rapidly (e.g., at a rate of 10-20°C per minute) to find an approximate melting range. This saves time and establishes the temperature window for a more precise measurement.[11]
-
Apparatus Cooling: Turn off the heat and allow the apparatus to cool to at least 20°C below the observed approximate melting point.
-
Precise Determination: Prepare a fresh capillary tube with the sample. Place it in the apparatus and heat until the temperature is about 15-20°C below the approximate melting point.[11]
-
Slow Heating and Observation: Decrease the heating rate to 1-2°C per minute. A slow heating rate is critical for an accurate measurement.[10]
-
Record the Melting Range: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last crystal melts.[8] The melting point is reported as this range (T1 - T2). A pure compound will have a sharp range of 0.5-1.5°C.
-
Repeat: For robust data, the measurement should be repeated at least twice with fresh samples to ensure consistency.
Aqueous Solubility Profiling
Aqueous solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies.[9] The "shake-flask" method is the gold standard for determining equilibrium solubility.[9][13]
Step-by-Step Protocol (Equilibrium Solubility at Various pH):
-
Buffer Preparation: Prepare a series of aqueous buffers covering the physiologically relevant pH range of 1.2 to 6.8.[13] Common systems include HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8.[13]
-
Sample Addition: Add an excess amount of this compound to a known volume of each buffer in separate, sealed vials. The solid should be visibly present to ensure saturation is achieved.
-
Equilibration: Place the vials in an orbital shaker or similar agitation device set to a constant temperature, typically 37 ± 1 °C to simulate physiological conditions.[13] Agitate for a sufficient period to reach equilibrium, which can be 24-72 hours.[13][14] It is best practice to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.[13]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[15]
-
Data Reporting: Report the solubility in units of mg/mL or µg/mL for each pH condition.
Spectroscopic and Spectrometric Profile
Spectroscopic data is essential for structural confirmation and batch-to-batch quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex but highly informative.
-
Aromatic Region (~7.3-7.4 ppm): A multiplet integrating to 5H corresponding to the monosubstituted benzene ring of the benzyl group.[16][17]
-
Benzyl CH₂ (~5.1 ppm): A singlet integrating to 2H for the benzylic protons (-O-CH₂-Ph).[17]
-
Weinreb Amide Moieties (~3.7 ppm and ~3.2 ppm): Two distinct singlets, each integrating to 3H, for the N-OCH₃ and N-CH₃ groups, respectively. In some N-methoxy-N-methyl amides, particularly those with nearby steric hindrance, restricted rotation around the C-N amide bond can lead to broadening of these signals or the appearance of rotamers at room temperature.[18]
-
Aliphatic Chain (~1.9-2.5 ppm): A series of multiplets corresponding to the three CH₂ groups of the pentanoate backbone. The protons alpha to the ester carbonyl and the amide carbonyl will be the most downfield shifted.
-
-
¹³C NMR:
-
Carbonyls (~173 ppm and ~172 ppm): Two signals in the downfield region for the ester and amide carbonyl carbons.[19]
-
Aromatic Region (~128-136 ppm): Signals for the carbons of the benzyl group's aromatic ring.
-
Benzylic and Ether Carbons (~66 ppm, ~61 ppm): The benzylic carbon (-O-C H₂-Ph) and the methoxy carbon (N-OC H₃).[19]
-
N-Methyl and Aliphatic Carbons (~20-35 ppm): Signals for the N-methyl carbon and the three methylene carbons of the pentanoate chain.[19]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will be dominated by the characteristic absorptions of the two carbonyl groups.
-
Ester C=O Stretch (~1735 cm⁻¹): A strong, sharp absorption band characteristic of a saturated ester carbonyl.[20][21]
-
Amide C=O Stretch (~1660 cm⁻¹): A strong absorption for the Weinreb amide carbonyl, typically found at a lower frequency than the ester due to resonance donation from the nitrogen atom.[19][20]
-
C-O Stretches (~1200-1100 cm⁻¹): One or more strong bands associated with the C-O single bonds of the ester group.[21]
-
Aromatic C-H Stretches (>3000 cm⁻¹): Weak to medium bands appearing just above 3000 cm⁻¹ for the sp² C-H bonds of the benzene ring.
-
Aliphatic C-H Stretches (<3000 cm⁻¹): Medium to strong bands appearing just below 3000 cm⁻¹ for the sp³ C-H bonds of the backbone and methyl groups.
Mass Spectrometry (MS)
In Electrospray Ionization (ESI) Mass Spectrometry, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 266.14. Key fragmentation pathways would likely include the neutral loss of the benzyl group (C₇H₇, 91 Da) or cleavage alpha to the carbonyl groups.
Conclusion
This compound is a compound of significant interest for synthetic chemistry due to its Weinreb amide functionality. While specific experimental physical data is sparse in public literature, this guide provides a robust framework for its characterization. The detailed protocols for determining melting point and aqueous solubility, alongside the predicted spectroscopic profile, offer researchers and drug development professionals the necessary tools to fully characterize this molecule and similar synthetic intermediates, ensuring both purity and suitability for subsequent applications.
References
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- Mohammed, S. K., & Al-Mokaram, A. A. M. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
- Harikrishna, K., Balasubramaniam, S., & Aidhen, I. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Semantic Scholar.
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- FTIR spectra of the Amide and Ester carbonyls stretches of DMPC with... (n.d.).
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- Benzyl 5-[methoxy(methyl)
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An In-Depth Technical Guide to Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of Benzyl 5-[methoxy(methyl)amino]-5-oxopentanoate, a key intermediate in organic synthesis, particularly within the realm of pharmaceutical and drug development. We will delve into its precise chemical identity, explore the robust methodologies for its synthesis, analyze its chemical characteristics, and discuss its strategic importance in the synthesis of complex molecular architectures.
Introduction: The Strategic Importance of Weinreb Amides
This compound belongs to a class of compounds known as Weinreb amides, or N-methoxy-N-methylamides. First introduced to the synthetic chemist's toolbox in 1981, Weinreb amides have become indispensable intermediates.[1] Their significance lies in their unique reactivity profile: they readily react with organometallic reagents, such as Grignard or organolithium reagents, to form ketones.[2] Unlike other carboxylic acid derivatives, the reaction with Weinreb amides controllably stops at the ketone stage, preventing the common side reaction of over-addition to form a tertiary alcohol.[3] This predictable reactivity makes them highly valuable in the construction of the carbon skeletons of many biologically active molecules.
This guide will focus specifically on this compound, a bifunctional molecule that incorporates both a stable Weinreb amide and a benzyl ester. This combination of functional groups offers synthetic chemists a versatile platform for sequential and orthogonal chemical transformations, making it a valuable building block in multi-step syntheses.
Nomenclature and Structural Elucidation
The formal IUPAC name for the topic compound is benzyl 5-(methoxy(methyl)amino)-5-oxopentanoate .[4]
Key Structural Features:
-
Pentanoate Backbone: A five-carbon chain forms the core of the molecule.
-
Benzyl Ester: The carboxylic acid at one end of the pentanoate chain is esterified with benzyl alcohol. The benzyl group can serve as a protecting group for the carboxylic acid, which can be removed under specific conditions, typically through hydrogenolysis.
-
Weinreb Amide: The terminal carboxylic acid group is converted into an N-methoxy-N-methylamide. This functional group is the key to the compound's utility in controlled ketone synthesis.
Below is a table summarizing the key identifiers for this compound:
| Identifier | Value |
| IUPAC Name | benzyl 5-(methoxy(methyl)amino)-5-oxopentanoate |
| CAS Number | 1418117-77-7 |
| Molecular Formula | C₁₄H₁₉NO₄ |
| Molecular Weight | 265.31 g/mol |
A diagram illustrating the chemical structure is provided below:
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this target molecule can be approached from several starting materials, with the most common being the corresponding carboxylic acid or ester.[5] The key transformation is the formation of the Weinreb amide.
Synthetic Strategy: From Benzyl Ester of a Dicarboxylic Acid
A logical and efficient route to this compound starts from a mono-benzyl ester of a five-carbon dicarboxylic acid, such as glutaric acid monobenzyl ester. The free carboxylic acid can then be converted to the Weinreb amide.
The overall synthetic workflow is depicted below:
Caption: General synthetic workflow for the preparation of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for Weinreb amide synthesis from carboxylic acids.[6][7]
Materials:
-
Glutaric acid monobenzyl ester
-
N,O-Dimethylhydroxylamine hydrochloride
-
A coupling agent (e.g., EDC, DCC, or a phosphonium salt like BOP reagent)[2]
-
A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Standard workup and purification reagents (e.g., saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add glutaric acid monobenzyl ester and dissolve it in the chosen anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add N,O-dimethylhydroxylamine hydrochloride followed by the non-nucleophilic base. The base is crucial to neutralize the hydrochloride salt and the acid produced during the coupling reaction.
-
Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the coupling agent to the mixture. The choice of coupling agent can influence reaction time and yield. Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water or a mild aqueous acid. Extract the product into an organic solvent. Wash the organic layer sequentially with a mild acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which can hydrolyze the activated carboxylic acid intermediate and reduce the yield.
-
Anhydrous Solvents: Essential for the same reason as the inert atmosphere; water can interfere with the coupling reaction.
-
Non-nucleophilic Base: A strong, non-nucleophilic base is used to deprotonate the N,O-dimethylhydroxylamine hydrochloride and neutralize any acidic byproducts without competing in the amidation reaction.
-
Coupling Agent: The coupling agent activates the carboxylic acid, making it more susceptible to nucleophilic attack by the N,O-dimethylhydroxylamine. Different coupling agents have different mechanisms of action and efficiencies.
-
Low-Temperature Addition: Adding the coupling agent at a low temperature helps to control the reaction rate and minimize potential side reactions.
Physicochemical Properties and Spectroscopic Characterization
Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data:
-
Aromatic Protons (Benzyl Group): A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.
-
Benzyl CH₂: A singlet around 5.1 ppm.
-
Methoxy and N-Methyl Protons: Two singlets, one for the methoxy group (around 3.7 ppm) and one for the N-methyl group (around 3.2 ppm).
-
Pentanoate Chain Protons: A series of multiplets in the upfield region (1.8-2.5 ppm) corresponding to the six protons of the -(CH₂)₃- chain.
Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:
-
Carbonyl Carbons: Two signals in the downfield region (around 170-175 ppm) for the ester and amide carbonyls.
-
Aromatic Carbons: Several signals between 127-136 ppm for the carbons of the phenyl ring.
-
Benzyl CH₂ Carbon: A signal around 66 ppm.
-
Methoxy and N-Methyl Carbons: Signals for the methoxy carbon (around 61 ppm) and the N-methyl carbon (around 32 ppm).[8]
-
Pentanoate Chain Carbons: Signals in the upfield region (20-35 ppm) for the three methylene carbons.
Applications in Drug Development and Organic Synthesis
The utility of this compound in drug development stems from its role as a versatile intermediate.
Key Applications:
-
Synthesis of Complex Ketones: The primary application is in the synthesis of complex ketones, which are common structural motifs in many pharmaceuticals. The Weinreb amide functionality allows for the controlled addition of a wide range of carbon nucleophiles.
-
Peptide Synthesis: While not a standard amino acid, the pentanoate backbone can be incorporated into peptide-like structures or peptidomimetics. The benzyl ester can be selectively deprotected to reveal a carboxylic acid, which can then be coupled to an amine.[9]
-
Combinatorial Chemistry and Library Synthesis: The robust nature of the Weinreb amide synthesis makes it suitable for the creation of libraries of compounds for high-throughput screening in drug discovery programs.
-
Synthesis of Natural Products and Bioactive Molecules: Many natural products with important biological activities contain complex carbon skeletons that can be efficiently constructed using Weinreb amide chemistry.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its bifunctional nature, combining a stable Weinreb amide with a cleavable benzyl ester, provides chemists with a powerful tool for the controlled and predictable synthesis of complex molecules. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists engaged in the design and development of new pharmaceuticals and other advanced materials. The methodologies for its preparation are well-established and robust, ensuring its continued importance in the field of synthetic chemistry.
References
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Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]
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A Facile One-Pot Synthesis of Weinreb Amides from Carboxylic Acids with POCl3. (2024). Ayurveda Encyclopedia. [Link]
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Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]
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Weinreb Amides. (n.d.). In Current Protocols in Nucleic Acid Chemistry. [Link]
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Huang, W., et al. (2020). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. Methods in Molecular Biology, 2103, 135-143. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 20(5), 8836-8869. [Link]
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Agrawal, P. K. (2011). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1649-1652. [Link]
- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
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Organic Syntheses. (n.d.). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. [Link]
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ScienceOpen. (n.d.). Supporting Information. [Link]
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Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019). ResearchGate. [Link]
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Beilstein Journals. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]
-
DTIC. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]
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-
The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]
-
MDPI. (2019). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. [Link]
- Google Patents. (2004).
-
ResearchGate. (n.d.). N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. [Link]
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An In-Depth Technical Guide to Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate: A Versatile Weinreb Amide for Modern Synthesis
Abstract
This technical guide provides a comprehensive overview of Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate, a valuable Weinreb amide intermediate in organic synthesis. The document details its synthesis, characterization, and application, with a focus on providing practical, field-proven insights for researchers, scientists, and drug development professionals. The synthesis is presented as a robust two-step process commencing with the regioselective ring-opening of glutaric anhydride, followed by a reliable amide coupling reaction. Detailed experimental protocols, mechanistic insights, and data presentation are included to ensure scientific integrity and reproducibility. This guide is intended to serve as a practical resource for the effective utilization of this versatile building block in complex molecule synthesis.
Introduction: The Strategic Advantage of Weinreb Amides in Ketone and Aldehyde Synthesis
The precise and controlled formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals and natural products. Ketones and aldehydes are pivotal functional groups that serve as versatile intermediates for such transformations. However, their synthesis via the addition of organometallic reagents to common carboxylic acid derivatives like esters or acid chlorides is often plagued by over-addition, leading to the formation of undesired tertiary alcohols.[1]
The advent of the Weinreb amide, or N-methoxy-N-methylamide, by Steven M. Weinreb and Steven Nahm in 1981, marked a paradigm shift in ketone synthesis.[1] The unique structural feature of the Weinreb amide is its ability to chelate with the metal of the organometallic reagent, forming a stable tetrahedral intermediate.[2][3] This chelated intermediate is remarkably stable at low temperatures and does not collapse to the ketone until acidic workup. This elegant mechanism effectively prevents the common problem of over-addition, allowing for the isolation of the desired ketone in high yield.[1][4] Furthermore, Weinreb amides can be selectively reduced to aldehydes using common hydride reagents.[2]
This compound is a bifunctional building block that incorporates the advantageous features of a Weinreb amide with a benzyl-protected carboxylic acid. This structure makes it an ideal precursor for the synthesis of various δ-ketoesters and other complex molecules, which are valuable motifs in medicinal chemistry.
Synthesis of this compound: A Two-Step Approach
The synthesis of the title compound is efficiently achieved through a two-step sequence that is both scalable and amenable to standard laboratory techniques. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 5-(Benzyloxy)-5-oxopentanoic Acid
The initial step involves the regioselective ring-opening of glutaric anhydride with benzyl alcohol. This reaction proceeds readily to afford the desired mono-ester mono-acid, 5-(benzyloxy)-5-oxopentanoic acid. The reaction of a cyclic anhydride with an alcohol is a well-established and efficient method for the preparation of such compounds.[5]
Reaction Scheme:
Caption: Synthesis of the mono-benzyl ester of glutaric acid.
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glutaric anhydride (1.0 eq) and benzyl alcohol (1.1 eq). The reaction can be run neat or in a high-boiling inert solvent such as toluene.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the disappearance of the glutaric anhydride by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a solvent was used, remove it under reduced pressure. The excess benzyl alcohol can be removed by vacuum distillation.
-
Purification: The crude product, 5-(benzyloxy)-5-oxopentanoic acid, is often of sufficient purity for the next step. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Step 2: Synthesis of this compound
The second step is the coupling of the carboxylic acid of 5-(benzyloxy)-5-oxopentanoic acid with N,O-dimethylhydroxylamine hydrochloride to form the target Weinreb amide. This transformation is reliably achieved using a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).[3][6] The use of HOBt is crucial as it forms a more reactive intermediate and minimizes side reactions.[6]
Reaction Scheme:
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The Strategic Role of the Benzyl Group in Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate: A Keystone for Selective Synthesis
An In-Depth Technical Guide:
Executive Summary
In the landscape of complex organic synthesis, intermediates are designed for strategic efficacy. Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate is a quintessential example of such a molecule, engineered as a bifunctional building block. This guide delineates the critical role of the benzyl group within this structure. It is not merely a passive component but an active enabler of a sophisticated synthetic strategy. The benzyl moiety functions as a robust protecting group for the terminal carboxylic acid, exhibiting stability across a wide range of reaction conditions. This stability is paramount, as it allows for selective, high-yield transformations to be performed on the distal Weinreb amide. The primary strategic advantage of the benzyl group lies in its orthogonal deprotection, typically achieved under mild catalytic hydrogenation conditions. This allows for the unmasking of the carboxylic acid without disturbing the newly formed functionality, thereby facilitating sequential and controlled molecular elaboration. This document provides an in-depth analysis of this strategy, complete with field-proven experimental protocols for researchers, scientists, and professionals in drug development.
Deconstructing the Intermediate: A Tale of Two Termini
The synthetic utility of this compound is best understood by examining its two key functional groups: the benzyl ester and the Weinreb amide.
-
The Benzyl Ester : At one terminus, a carboxylic acid is masked as a benzyl ester. The benzyl group (Bn), abbreviated from the German benzyl, is a common and highly reliable protecting group in organic synthesis.[1][2] Its selection is a deliberate choice rooted in its stability and specific cleavage methods.
-
The Weinreb Amide : At the other terminus lies an N-methoxy-N-methyl amide, more commonly known as a Weinreb amide. Discovered in 1981, this functional group has become an indispensable tool for the synthesis of ketones and aldehydes.[3][4] Its unique reactivity profile prevents the over-addition of organometallic reagents, a common side reaction with other acylating agents like esters or acid chlorides.[5][6][7][8]
The core purpose of this molecule is to allow a chemist to perform a precise chemical operation on the Weinreb amide while the carboxylic acid remains inert, and then, in a subsequent step, remove the benzyl group to reveal the carboxylic acid for further manipulation.
The Benzyl Ester: A Guardian of Reactivity
The Imperative for Protection
In a multi-step synthesis, the sequence of events is critical. The Weinreb amide is designed to react with potent nucleophiles, such as Grignard reagents (R-MgX), organolithium compounds (R-Li), or strong reducing agents like lithium aluminum hydride (LiAlH₄).[4][5] If the carboxylic acid at the other end of the molecule were left unprotected, it would immediately sabotage the intended reaction. The acidic proton of a carboxylic acid would quench the organometallic reagent, consuming at least one equivalent and preventing it from reacting at the desired site.
Therefore, protection is not optional; it is essential. The benzyl group converts the reactive carboxylic acid into a relatively inert ester, rendering it stable to the basic and nucleophilic conditions required for transformations at the Weinreb amide.[2][9]
Properties and Strategic Advantages
The benzyl group is favored for several key reasons:
-
Broad Stability : Benzyl esters are resistant to a wide array of non-reductive conditions, including many acidic and basic environments, and various nucleophiles and oxidizing agents.[2][9]
-
Orthogonal Deprotection : This is the most significant advantage. "Orthogonality" in chemical synthesis means that one protecting group can be removed in the presence of another without affecting it. The benzyl group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst) or, more conveniently and often more safely in a laboratory setting, by catalytic transfer hydrogenation.[10][11][12] These are mild, neutral conditions that do not affect most other functional groups, including the newly formed ketone or aldehyde from the Weinreb amide reaction.[13]
Synthetic Strategy: A Coordinated Effort
The presence of both the benzyl ester and the Weinreb amide creates a powerful synthetic intermediate that allows for the controlled, stepwise construction of complex molecules.
The Weinreb Amide in Action
The reaction of an organometallic reagent with the Weinreb amide proceeds through a stable, five-membered cyclic tetrahedral intermediate.[5][6] This chelated intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup. This stability prevents the "over-addition" that plagues similar reactions with esters, thus providing the desired ketone in high yield.[7][8] Similarly, reduction with a hydride source like DiBAL-H or LiAlH₄ cleanly furnishes an aldehyde.[4]
Visualizing the Synthetic Workflow
The logical flow of a synthetic plan utilizing this intermediate is clear: first, modify the reactive handle (the Weinreb amide), and second, unmask the protected terminus (the benzyl ester).
Caption: Synthetic workflow enabled by the bifunctional intermediate.
Experimental Methodologies
The protocols described below are representative, field-proven methods that underscore the principles discussed.
Protocol: Ketone Synthesis via Grignard Reaction
This procedure details the reaction at the Weinreb amide, leaving the benzyl ester intact.
Step-by-Step Methodology:
-
Preparation : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Cooling : Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition : Slowly add a solution of the desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise via syringe, maintaining the internal temperature below 5 °C.
-
Reaction : Stir the mixture at 0 °C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching : Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction : Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Workup : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude benzyl-protected keto-acid, which can be purified by column chromatography.
Protocol: Benzyl Group Deprotection via Catalytic Transfer Hydrogenation
This protocol is a convenient and effective alternative to using a hydrogen gas balloon or a hydrogenation apparatus.[10][11]
Step-by-Step Methodology:
-
Preparation : Dissolve the benzyl-protected keto-acid (1.0 eq) from the previous step in methanol (MeOH, ~0.1 M) in a round-bottom flask.
-
Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the substrate).[12]
-
Hydrogen Donor : To the stirred suspension, add ammonium formate (NH₄HCO₂, ~5.0 eq) in one portion.[11][12]
-
Reaction : Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is often complete within 1-3 hours.
-
Filtration : After cooling to room temperature, filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.
-
Isolation : Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., dichloromethane) and further purified to yield the final carboxylic acid product.
Data Presentation: Comparison of Deprotection Methods
The choice of deprotection method is critical and depends on the presence of other functional groups in the molecule.
| Method | Reagents & Conditions | Advantages | Potential Incompatibilities |
| Catalytic Hydrogenolysis | H₂ (1 atm or higher), 10% Pd/C, in EtOH or EtOAc | Clean reaction, produces toluene as a byproduct.[14] | Reduces alkenes, alkynes, nitro groups, and some other sensitive functionalities.[13] |
| Catalytic Transfer Hydrogenation | Ammonium formate or formic acid, 10% Pd/C, in MeOH | Avoids use of flammable H₂ gas; convenient for standard lab setups.[10][11][15] | Similar to hydrogenolysis; may not be suitable for molecules with other reducible groups.[16] |
| Acid-Catalyzed Hydrolysis | Strong acids (e.g., Trifluoroacetic Acid - TFA) | Useful when hydrogenation is not viable due to other functional groups.[11] | Not suitable for acid-labile molecules; can be harsh. |
| Lewis Acid Cleavage | Anhydrous FeCl₃ or AlCl₃ | Can be selective under certain conditions.[17] | Requires stoichiometric amounts of Lewis acid; can be harsh. |
Conclusion
The benzyl group in this compound is a cornerstone of its molecular design and synthetic function. It serves as a robust, reliable, and strategically removable protecting group for a carboxylic acid. Its stability under the conditions required for nucleophilic addition to the Weinreb amide, combined with its mild and orthogonal removal via hydrogenolysis, allows for a clear and efficient two-stage synthetic sequence. This enables chemists to build molecular complexity in a controlled and predictable manner, making this intermediate and the principles it embodies highly valuable in the fields of pharmaceutical development and advanced organic synthesis.
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An In-Depth Technical Guide to the N-methoxy-N-methylamide (Weinreb Amide): A Cornerstone of Modern Synthetic Chemistry
For researchers, scientists, and drug development professionals, the quest for precise and high-yielding synthetic methodologies is perpetual. In the arsenal of organic chemistry, the N-methoxy-N-methylamide, commonly known as the Weinreb amide, stands as a testament to elegant design and broad utility. First introduced by Steven M. Weinreb and Steven Nahm in 1981, this functional group has revolutionized the synthesis of ketones and aldehydes, critical building blocks in the construction of complex molecules and active pharmaceutical ingredients.[1][2][3][4][5] This guide provides an in-depth exploration of the Weinreb amide, from its fundamental principles to advanced applications, offering field-proven insights to empower your synthetic endeavors.
The Genesis of a Powerful Tool: Why the Weinreb Amide Excels
Traditional methods for synthesizing ketones through the reaction of organometallic reagents with carboxylic acid derivatives like esters or acid chlorides are often plagued by a significant drawback: over-addition.[1][2][6] The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of undesired tertiary alcohols.[1][6] This lack of control necessitates meticulous management of stoichiometry and reaction conditions, often with limited success.
The Weinreb amide elegantly circumvents this challenge. Its unique structure, featuring a methoxy group on the nitrogen atom, facilitates the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[1][2][3][4][7] This intermediate is remarkably stable at low temperatures and does not collapse to the ketone until acidic workup.[1][7] This inherent stability prevents the problematic second addition, ensuring the selective and high-yield formation of the desired ketone.[3][4]
The Core of Control: Understanding the Reaction Mechanism
The efficacy of the Weinreb amide lies in its well-defined reaction pathway. The process can be dissected into two key stages: the formation of the stable intermediate and its subsequent hydrolysis.
Figure 1: Generalized mechanism of the Weinreb ketone synthesis.
Upon addition of an organolithium or Grignard reagent, the nucleophilic carbon attacks the electrophilic carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by the chelation of the metal cation (Li⁺ or MgX⁺) between the carbonyl oxygen and the methoxy oxygen.[1][8] This chelation is the cornerstone of the method's success, rendering the intermediate unreactive towards further nucleophilic attack. The subsequent introduction of a mild acid during workup protonates the nitrogen and leads to the collapse of the intermediate, yielding the desired ketone and N,O-dimethylhydroxylamine as a water-soluble byproduct that is easily removed.[6]
Crafting the Precursor: Synthesis of Weinreb Amides
The preparation of Weinreb amides is a versatile process, achievable from a variety of starting materials. The choice of method often depends on the substrate's functional group tolerance and the desired scale of the reaction.
From Carboxylic Acids: The Direct Approach
Direct conversion of carboxylic acids to Weinreb amides is highly desirable as it avoids the pre-activation to an acid chloride. Several effective coupling agents facilitate this transformation.
| Coupling Agent/Method | Typical Conditions | Advantages |
| DCC/HOBt | N,O-Dimethylhydroxylamine HCl, Base, CH₂Cl₂ | Well-established, good for many substrates.[9] |
| HATU/HBTU | N,O-Dimethylhydroxylamine HCl, DIPEA, DMF | High yields, low racemization for chiral acids.[10] |
| POCl₃ | N,O-Dimethylhydroxylamine HCl, DIPEA, CH₂Cl₂ | One-pot, good for sterically hindered acids.[11] |
| PCl₃ | N,O-Dimethylhydroxylamine, Toluene, 60 °C | One-pot, transition-metal-free, suitable for large scale.[12][13][14] |
Experimental Protocol: One-Pot Synthesis from a Carboxylic Acid using POCl₃ [11]
-
To a solution of the carboxylic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in dichloromethane at 0 °C, add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) dropwise.
-
Stir the mixture for 10 minutes at 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired Weinreb amide.
From Acid Chlorides: The Classical Route
The original method for preparing Weinreb amides involves the acylation of N,O-dimethylhydroxylamine with an acid chloride.[1] This remains a robust and widely used procedure, particularly when the acid chloride is readily available.
Experimental Protocol: Synthesis from an Acid Chloride [15]
-
Suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in dichloromethane at 0 °C.
-
Add a base such as pyridine or triethylamine (2.2 equiv) and stir for 15 minutes.
-
Add a solution of the acid chloride (1.0 equiv) in dichloromethane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Wash the reaction mixture with water, 1 M HCl, and saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting Weinreb amide can often be used without further purification or can be purified by distillation or chromatography.
Figure 2: Common synthetic routes to Weinreb amides.
Reactivity and Applications in Drug Development
The true power of the Weinreb amide is realized in its diverse reactivity, providing access to a wide range of important functional groups.
Synthesis of Ketones
As previously detailed, the reaction of Weinreb amides with one equivalent of an organolithium or Grignard reagent is a premier method for the synthesis of ketones.[16] This transformation is highly reliable and tolerates a broad spectrum of functional groups on both the Weinreb amide and the organometallic reagent. This reliability is paramount in multi-step syntheses, where consistent high yields are crucial for the overall efficiency of the synthetic route.
Synthesis of Aldehydes
The Weinreb amide is also an excellent precursor for the synthesis of aldehydes.[1] Reduction with a mild hydride source, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), at low temperatures affords the corresponding aldehyde in high yield.[7][16] Similar to the reaction with organometallics, the reaction proceeds through a stable chelated intermediate that prevents over-reduction to the alcohol.
Experimental Protocol: Reduction to an Aldehyde
-
Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Add a solution of DIBAL-H (1.5 equiv, typically 1.0 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully in vacuo to avoid evaporation of the volatile aldehyde.
-
Purify the aldehyde by column chromatography if necessary.
Figure 3: Key transformations of the Weinreb amide.
Beyond Ketones and Aldehydes: Emerging Applications
The utility of the Weinreb amide continues to expand. Recent research has demonstrated its role as a versatile directing group in transition metal-catalyzed C-H functionalization reactions.[17][18] The ability of the Weinreb amide to coordinate to a metal center allows for the regioselective introduction of new functional groups at positions ortho to the amide.[17] This emerging application opens new avenues for the efficient construction of highly substituted aromatic compounds, which are common motifs in pharmaceutical agents.
Conclusion: A Self-Validating System in Synthesis
The N-methoxy-N-methylamide is more than just a functional group; it represents a self-validating system in organic synthesis. Its predictable reactivity and the inherent stability of its intermediates provide a level of control that is often difficult to achieve with other carbonyl derivatives. For drug development professionals, this translates to more reliable and scalable synthetic routes, ultimately accelerating the discovery and production of new medicines. By understanding the principles and protocols outlined in this guide, researchers can confidently leverage the power of the Weinreb amide to overcome synthetic challenges and drive innovation.
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-
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Kappe, C. O., et al. (2012). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules, 17(10), 11847-11862. [Link]
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Lee, J.-I., & Jung, H.-J. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Journal of the Korean Chemical Society, 49(6), 609-612. [Link]
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Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]
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Lee, J.-I., & Jung, H.-J. (2006). A Novel Synthesis of N-Methoxy-N-methylamides from 4,6-Pyrimidyl Urethane and Grignard Reagents. Bulletin of the Korean Chemical Society, 27(10), 1645-1647. [Link]
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Nolan, S. P., & Carrow, B. P. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. PMC. [Link]
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Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research. [Link]
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Graham, S. L., & Scholz, T. H. (1990). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Tetrahedron Letters, 31(43), 6269-6272. [Link]
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Pader, V., et al. (2013). An efficient chemical synthesis of carboxylate-isostere analogs of daptomycin. Bioorganic & Medicinal Chemistry Letters, 23(17), 4874-4877. [Link]
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Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]
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Scilit. (n.d.). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. [Link]
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A Comprehensive Technical Guide to Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate for Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate, a versatile bifunctional reagent for advanced organic synthesis. The document details a robust synthetic protocol, predicted spectroscopic data for characterization, and a thorough examination of its applications, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this reagent's unique properties for the synthesis of novel compounds.
Introduction: A Bifunctional Building Block for Modern Synthesis
In the landscape of contemporary organic synthesis, the demand for sophisticated building blocks that offer both versatility and precise reactivity is paramount. This compound emerges as a significant contributor to this arena. This molecule uniquely combines a benzyl ester, a common protecting group for carboxylic acids, with a Weinreb amide, a stable and highly chemoselective functional group for the formation of ketones and aldehydes.
The strategic placement of these two functionalities at the termini of a five-carbon aliphatic chain makes it an ideal linker molecule. This bifunctional nature allows for its incorporation into complex synthetic sequences, such as in solid-phase peptide synthesis (SPPS) or the development of peptide-drug conjugates (PDCs).[1][2][3][4][5][][7][8] The benzyl ester provides a handle for attachment to a solid support or a larger molecular fragment, while the Weinreb amide serves as a precursor for controlled carbon-carbon bond formation.
This guide will provide a detailed protocol for the synthesis of this compound, discuss its key chemical properties and spectroscopic signature, and explore its diverse applications in organic synthesis.
Synthesis and Characterization
The synthesis of this compound is a straightforward, two-step process commencing from readily available starting materials. The overall synthetic strategy involves the mono-esterification of glutaric anhydride followed by the conversion of the remaining carboxylic acid to a Weinreb amide.
Synthetic Protocol
Step 1: Synthesis of 5-(Benzyloxy)-5-oxopentanoic acid
This initial step involves the ring-opening of glutaric anhydride with benzyl alcohol to yield the mono-benzyl ester of glutaric acid.
-
Reagents and Materials:
-
Glutaric anhydride
-
Benzyl alcohol
-
Pyridine (catalytic amount)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve glutaric anhydride (1.0 eq) in toluene.
-
Add benzyl alcohol (1.05 eq) and a catalytic amount of pyridine.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 5-(benzyloxy)-5-oxopentanoic acid, is typically obtained as a viscous oil and can be used in the next step without further purification if deemed sufficiently pure by TLC or ¹H NMR analysis.
-
Step 2: Synthesis of this compound
The second step involves the conversion of the carboxylic acid moiety of 5-(benzyloxy)-5-oxopentanoic acid into a Weinreb amide using N,O-dimethylhydroxylamine.
-
Reagents and Materials:
-
5-(Benzyloxy)-5-oxopentanoic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 5-(benzyloxy)-5-oxopentanoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 30 minutes.
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in DCM and add DIPEA (2.5 eq). Stir until the solid dissolves.
-
Add the solution of N,O-dimethylhydroxylamine to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.
-
Physicochemical Properties
| Property | Value |
| CAS Number | 1418117-77-7 |
| Molecular Formula | C₁₄H₁₉NO₄ |
| Molecular Weight | 265.31 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF) |
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 7.40-7.30 (m, 5H, Ar-H)
-
δ 5.12 (s, 2H, -OCH₂Ph)
-
δ 3.68 (s, 3H, -OCH₃)
-
δ 3.18 (s, 3H, -NCH₃)
-
δ 2.45 (t, J = 7.2 Hz, 2H, -CH₂C(=O)N)
-
δ 2.38 (t, J = 7.2 Hz, 2H, -CH₂C(=O)O)
-
δ 1.95 (p, J = 7.2 Hz, 2H, -CH₂CH₂CH₂-)
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ 173.5 (C=O, Weinreb amide)
-
δ 173.0 (C=O, ester)
-
δ 136.0 (Ar-C, quat.)
-
δ 128.5 (Ar-CH)
-
δ 128.2 (Ar-CH)
-
δ 128.0 (Ar-CH)
-
δ 66.2 (-OCH₂Ph)
-
δ 61.3 (-OCH₃)
-
δ 34.0 (-CH₂C(=O)O)
-
δ 32.5 (-NCH₃)
-
δ 32.0 (-CH₂C(=O)N)
-
δ 20.5 (-CH₂CH₂CH₂-)
Expected Mass Spectrum (ESI+):
-
m/z 266.14 [M+H]⁺
-
m/z 288.12 [M+Na]⁺
Applications in Organic Synthesis
The unique bifunctional nature of this compound makes it a valuable tool in several areas of organic synthesis.
Synthesis of Ketones and Aldehydes
The Weinreb amide functionality is renowned for its ability to react with organometallic reagents (e.g., Grignard reagents, organolithiums) to produce ketones in high yield, without the common problem of over-addition to form tertiary alcohols.[13] This is due to the formation of a stable, chelated tetrahedral intermediate.
Similarly, the Weinreb amide can be selectively reduced to the corresponding aldehyde using mild hydride reagents such as lithium aluminum hydride (LiAlH₄) at low temperatures.[14]
Diagram: Synthesis of Ketones and Aldehydes
Caption: Reaction pathways for the synthesis of ketones and aldehydes.
Bifunctional Linker in Complex Molecule Synthesis
This compound can serve as a versatile linker in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.
-
Solid-Phase Peptide Synthesis (SPPS): The benzyl ester can be deprotected under mild hydrogenolysis conditions to reveal a carboxylic acid, which can then be anchored to a solid support. The Weinreb amide at the other end can be used to introduce a specific side chain or to initiate the peptide sequence. This approach allows for the synthesis of modified peptides with unique functionalities.[1][2][15]
-
Peptide-Drug Conjugates (PDCs): The molecule can act as a linker to connect a cytotoxic drug to a tumor-targeting peptide.[3][4][5][][7] The benzyl ester can be coupled to an amine-containing peptide, and the Weinreb amide can be converted to a ketone that serves as an attachment point for a drug molecule via an oxime or hydrazone linkage.
Diagram: Application as a Bifunctional Linker
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A Preliminary Investigation into the Reactivity of Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate: A Technical Guide
Abstract
This technical guide provides a comprehensive preliminary investigation into the reactivity of Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate, a bifunctional molecule incorporating both a Weinreb amide and a benzyl ester. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will explore the synthetic considerations for this molecule and delve into the selective reactivity of its constituent functional groups. The discussion is grounded in established chemical principles, supported by authoritative literature, and presented with practical, field-proven insights to guide experimental design.
Introduction: The Strategic Value of a Bifunctional Building Block
This compound (Molecular Formula: C14H19NO4, Molecular Weight: 265.30 g/mol ) is a versatile synthetic intermediate that holds significant potential in the construction of complex molecular architectures.[][2] Its value lies in the orthogonal reactivity of its two key functional groups: the Weinreb amide and the benzyl ester.
The Weinreb amide (N-methoxy-N-methylamide) is a highly valued acylating agent in modern organic synthesis.[3][4][5] Its principal advantage is the ability to react with organometallic reagents (like Grignard or organolithium reagents) or hydrides to form ketones or aldehydes, respectively, without the common problem of over-addition that plagues more reactive acylating agents like acid chlorides or esters.[5][6][7] This controlled reactivity stems from the formation of a stable, chelated tetrahedral intermediate.[5][6]
The benzyl ester , on the other hand, serves as a robust protecting group for the carboxylic acid. It is stable to a wide range of reaction conditions but can be selectively cleaved, most commonly via catalytic hydrogenation, to reveal the free carboxylic acid.[8][9]
The co-existence of these two functional groups in a single molecule opens up a plethora of synthetic possibilities, allowing for sequential and selective transformations at either end of the five-carbon chain. This guide will illuminate the reactivity landscape of this compound, providing a framework for its strategic application in multi-step syntheses.
Synthesis of this compound
The synthesis of the title compound typically starts from a derivative of glutaric acid. A common and logical approach involves the mono-protection of glutaric anhydride or a related derivative as a benzyl ester, followed by the formation of the Weinreb amide.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis from Glutaric Anhydride
-
Mono-esterification: Glutaric anhydride is reacted with benzyl alcohol in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to yield the mono-benzyl ester of glutaric acid.
-
Acid Chloride Formation: The resulting carboxylic acid is converted to the more reactive acid chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This step should be performed in an inert solvent (e.g., dichloromethane or THF) and at low temperatures to minimize side reactions.
-
Weinreb Amide Formation: The crude acid chloride is then treated with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine or triethylamine) to form the target Weinreb amide.[6] The base neutralizes the HCl generated during the reaction.
Reactivity at the Weinreb Amide Moiety
The Weinreb amide is a cornerstone of controlled ketone and aldehyde synthesis.[3][5][10] Its reactivity is characterized by the formation of a stable tetrahedral intermediate upon nucleophilic attack, which prevents the common "over-addition" seen with other carboxylic acid derivatives.[11]
Ketone Synthesis
The reaction of this compound with organometallic reagents such as Grignard reagents (R-MgX) or organolithium reagents (R-Li) will yield the corresponding benzyl-protected keto-ester.
Caption: Reaction pathway for ketone synthesis.
Critical Experimental Consideration: This reaction must be carried out at low temperatures (typically -78 °C to 0 °C) to ensure the stability of the tetrahedral intermediate.[5] The reaction is then quenched with an aqueous acid solution to hydrolyze the intermediate to the ketone. The benzyl ester is expected to be stable under these conditions.
Aldehyde Synthesis
Reduction of the Weinreb amide to an aldehyde can be achieved with high selectivity using hydride reagents.
| Hydride Reagent | Typical Conditions | Expected Outcome |
| Lithium aluminum hydride (LiAlH₄) | 1 equivalent, low temperature (-78 °C to -40 °C), THF | Selective reduction to the aldehyde.[5][10] |
| Diisobutylaluminium hydride (DIBAL-H) | 1-1.2 equivalents, -78 °C, Toluene or DCM | Clean conversion to the aldehyde. |
| Schwartz's reagent (Cp₂Zr(H)Cl) | Mild conditions, high chemoselectivity | Reduction to the aldehyde.[12] |
Causality Behind Choice of Reagent: While LiAlH₄ is a powerful reducing agent, its reactivity can be moderated at low temperatures to selectively reduce the Weinreb amide without affecting the benzyl ester. DIBAL-H is often a milder and more selective choice for this transformation. The benzyl ester is generally stable to these hydride reagents under controlled, low-temperature conditions.
Reactivity at the Benzyl Ester Moiety
The primary role of the benzyl ester is as a protecting group for the carboxylic acid. Its removal is a key step in many synthetic sequences.
Deprotection via Catalytic Hydrogenation
The most common and mildest method for cleaving a benzyl ester is catalytic hydrogenation.[8][9]
Caption: Deprotection of the benzyl ester via hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
-
Setup: The substrate is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (from a balloon or a pressure reactor) and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the carboxylic acid.
Trustworthiness of the Protocol: This method is highly reliable and chemoselective. The Weinreb amide is stable under these conditions, allowing for the selective deprotection of the benzyl ester.
Alternative Deprotection Methods
While catalytic hydrogenation is the preferred method, other conditions can be employed, though with greater risk to the Weinreb amide.
| Method | Reagents | Considerations |
| Strong Acid Cleavage | HBr in acetic acid, TMSI | Harsh conditions, may lead to hydrolysis of the Weinreb amide. |
| Lewis Acid Cleavage | SnCl₄, BCl₃ | Can be selective, but optimization is required to avoid reaction at the Weinreb amide.[13] |
Orthogonal Reactivity and Synthetic Strategy
The true utility of this compound lies in the ability to perform sequential reactions at either functional group.
Scenario 1: Modification at the Weinreb Amide followed by Deprotection
-
React the Weinreb amide with an organometallic reagent to form a keto-ester.
-
Perform catalytic hydrogenation to cleave the benzyl ester, yielding a keto-acid.
Scenario 2: Deprotection followed by Modification at the Carboxylic Acid
-
Selectively remove the benzyl ester via hydrogenation to unmask the carboxylic acid.
-
The resulting carboxylic acid can then be engaged in further transformations, such as amide coupling, while the Weinreb amide remains available for subsequent reactions.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. A thorough understanding of the distinct reactivity of the Weinreb amide and the benzyl ester allows for the rational design of complex synthetic routes. The Weinreb amide provides a gateway to ketones and aldehydes with excellent control over stoichiometry, while the benzyl ester offers robust protection with a mild and selective deprotection strategy. The principles and protocols outlined in this guide serve as a foundational resource for harnessing the full synthetic potential of this bifunctional intermediate.
References
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The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (n.d.). Papila. Retrieved January 19, 2026, from [Link]
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Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (2018). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Weinreb ketone synthesis. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019). ResearchGate. Retrieved January 19, 2026, from [Link]
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Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry. Retrieved January 19, 2026, from [Link]
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Recent Developments in Weinreb Synthesis and their Applications. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
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Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. (2011). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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This compound. (n.d.). ABL Technology. Retrieved January 19, 2026, from [Link]
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Synthesis of Weinreb and their Derivatives (A-Review). (2020). ResearchGate. Retrieved January 19, 2026, from [Link]
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Weinreb ketone synthesis. (2022). YouTube. Retrieved January 19, 2026, from [Link]
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Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. (2011). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. (2022). ChemRxiv. Retrieved January 19, 2026, from [Link]
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Synthesis of Benzyl Diisopropyl 5-Phosphonopentanoate and 5-Phosphonopentanoic Acid: An Analog of Succinyl Phosphate. (2004). ResearchGate. Retrieved January 19, 2026, from [Link]
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Benzyl Esters. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019). ResearchGate. Retrieved January 19, 2026, from [Link]
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A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. (2022). MDPI. Retrieved January 19, 2026, from [Link]
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benzyl ether cleavage. (2018). YouTube. Retrieved January 19, 2026, from [Link]
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Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022). MDPI. Retrieved January 19, 2026, from [Link]
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N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. (2015). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison With a Series of Phenethylamine Analogues. (2015). PubMed. Retrieved January 19, 2026, from [Link]
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Benzyl 5-amino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxopentanoate. (n.d.). ChemSrc. Retrieved January 19, 2026, from [Link]
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Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. (2013). ResearchGate. Retrieved January 19, 2026, from [Link]
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Methodological & Application
synthesis of ketones using Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate
An Application Guide to Ketone Synthesis Using Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate
Abstract
The synthesis of ketones is a foundational transformation in organic chemistry, pivotal to the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4][5] Traditional methods involving the addition of potent organometallic reagents to carboxylic acid derivatives like esters or acid chlorides are often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[6][7] The Weinreb-Nahm ketone synthesis provides a robust and highly selective alternative, circumventing this critical issue.[1][6] This guide provides a detailed exploration of this methodology, focusing on the use of this compound, a versatile bifunctional substrate that incorporates a Weinreb amide for ketone formation and a benzyl ester as a protected carboxylic acid for subsequent synthetic elaborations. We will delve into the underlying mechanism, provide a comprehensive, field-tested protocol for its application, and discuss the critical parameters for success.
The Scientific Principle: The Weinreb-Nahm Amide Advantage
The efficacy of the Weinreb ketone synthesis hinges on the unique structure of the N-methoxy-N-methylamide (Weinreb amide) functional group.[1] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this method allows for the controlled addition of a single equivalent of an organometallic nucleophile (such as a Grignard or organolithium reagent) to an acyl source.[6]
The key to this control is the formation of a stable five-membered chelated tetrahedral intermediate upon nucleophilic attack. The metal cation (Li⁺ or MgX⁺) is coordinated by both the carbonyl oxygen and the methoxy oxygen.[8][9] This chelation stabilizes the intermediate, preventing its collapse to a ketone at low temperatures.[6][8] Consequently, the intermediate is resistant to a second nucleophilic attack, thereby completely suppressing the over-addition that forms tertiary alcohols.[1][6][7] Upon controlled acidic workup, the chelate is broken, and the intermediate collapses to cleanly afford the desired ketone.[8]
The substrate of focus, this compound, is an ideal starting material for building complex molecular scaffolds. It allows for the precise installation of a keto group at one end of a five-carbon chain, while the benzyl ester at the other end provides a stable, yet readily cleavable, protecting group for a carboxylic acid functionality.
Reaction Mechanism
Figure 1: The mechanism of the Weinreb ketone synthesis, highlighting the formation of the stable chelated intermediate that prevents over-addition.
Preparation of the Starting Material
While this compound is commercially available (CAS 1418117-77-7)[], it can also be prepared from readily available precursors like monobenzyl glutarate or glutaric anhydride. A common method involves the coupling of the corresponding carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using standard peptide coupling reagents (e.g., EDC/HOBt, HATU) or by first converting the acid to an acid chloride followed by reaction with the hydroxylamine.[1][6]
Experimental Protocol: Synthesis of Benzyl 5-oxo-7-phenylheptanoate
This protocol details the synthesis of a specific ketone using this compound and a Grignard reagent, benzylmagnesium chloride.
Principle: This procedure demonstrates the nucleophilic addition of a Grignard reagent to the Weinreb amide moiety to form a functionalized ketone. The reaction is performed under anhydrous conditions and at low temperatures to ensure the stability of the tetrahedral intermediate and maximize yield.
Materials and Reagents
| Reagent | M.W. | Equiv. | Moles (mmol) | Amount |
| This compound | 265.30 | 1.0 | 10.0 | 2.65 g |
| Benzylmagnesium chloride (1.0 M in THF) | - | 1.2 | 12.0 | 12.0 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | ~50 mL |
| Saturated Aqueous NH₄Cl Solution | - | - | - | ~50 mL |
| Ethyl Acetate (EtOAc) | - | - | - | ~150 mL |
| Brine (Saturated Aqueous NaCl) | - | - | - | ~50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | As needed |
Equipment
-
100 mL two-neck round-bottom flask, oven-dried
-
Magnetic stir bar and stir plate
-
Rubber septa
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Low-temperature bath (ice/water)
-
250 mL separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
1. Reaction Setup:
- Place the magnetic stir bar into the 100 mL round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas (Nitrogen or Argon).
- Once cool, add this compound (2.65 g, 10.0 mmol) to the flask.
- Add 40 mL of anhydrous THF via syringe to dissolve the starting material.
- Scientist's Note: The use of anhydrous solvent and an inert atmosphere is critical. Grignard reagents are highly reactive towards water and oxygen, which would quench the reagent and reduce the yield.
2. Grignard Reagent Addition:
- Cool the reaction mixture to 0 °C using an ice/water bath.
- Slowly add the benzylmagnesium chloride solution (12.0 mL of 1.0 M solution in THF, 12.0 mmol) dropwise via syringe over a period of 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.
- Rationale: Slow, controlled addition is essential to manage the reaction exotherm and prevent side reactions. A slight excess (1.2 equivalents) of the Grignard reagent ensures full conversion of the starting material.
3. Reaction Progression:
- After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature.
- Continue stirring for an additional 2-3 hours.
- The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
4. Quenching and Workup:
- Cool the flask back down to 0 °C in an ice bath.
- Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Stir vigorously for 10 minutes.
- Causality: The aqueous quench protonates and breaks down the stable tetrahedral intermediate, leading to the formation of the ketone. This step can be exothermic, hence the need for cooling and slow addition.
- Transfer the entire mixture to a 250 mL separatory funnel.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash them once with 50 mL of brine.
- Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
5. Purification:
- The resulting crude oil is purified by flash column chromatography on silica gel.
- A solvent gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity to 80:20) is typically effective for isolating the pure product, Benzyl 5-oxo-7-phenylheptanoate.
Experimental Workflow Diagram
Figure 2: A summary of the experimental workflow for the synthesis of ketones using a Weinreb amide and a Grignard reagent.
Conclusion and Broader Impact
The Weinreb ketone synthesis is a dependable and high-yielding method that tolerates a wide variety of functional groups.[6] The use of this compound as a substrate exemplifies the strategic power of this reaction in modern organic synthesis. It provides a direct route to functionalized keto-esters, which are valuable intermediates in the synthesis of natural products and in drug discovery programs.[6][11] The ability to precisely construct these molecular architectures while avoiding common side reactions streamlines synthetic routes, reduces waste, and accelerates the development of novel chemical entities.[2][5]
References
-
Weinreb ketone synthesis. Wikipedia. [Link]
-
Weinreb ketone synthesis. YouTube. [Link]
-
Grignard Reaction (RMgX + Weinreb Amide). Common Organic Chemistry. [Link]
-
Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. The Royal Society of Chemistry. [Link]
-
Grignard Reaction - Common Conditions. Common Organic Chemistry. [Link]
-
Weinreb (ketone synthesis). Química Organica.org. [Link]
-
Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
-
Scripps Research chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development. EurekAlert!. [Link]
-
Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. National Institutes of Health. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Exploring Carbonyl Group Applications in Pharmaceuticals. Patsnap Eureka. [Link]
-
Converting Amides to Aldehydes and Ketones. Chemistry Steps. [Link]
-
Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. ACS Publications. [Link]
-
Chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development. ScienceDaily. [Link]
-
Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]
- Method for the production of benzyl ketones.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Scripps Research chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development | EurekAlert! [eurekalert.org]
- 3. Exploring Carbonyl Group Applications in Pharmaceuticals [eureka.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. Weinreb Ketone Synthesis [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 11. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Benzyl 6-Oxo-6-phenylhexanoate via Grignard Reaction with Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate
Abstract
This technical guide provides a comprehensive protocol for the synthesis of ketones using the Weinreb-Nahm reaction, specifically focusing on the reaction between Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate and a Grignard reagent. The N-methoxy-N-methylamide, or Weinreb amide, is a superior acylating agent that, when reacted with organometallic reagents, selectively produces ketones in high yields. This protocol is designed for researchers, scientists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, and troubleshooting advice to ensure reproducible and efficient synthesis. The primary advantage of this methodology is its ability to prevent the common problem of over-addition, which often leads to the formation of tertiary alcohols with other acylating agents.[1][2]
Introduction: The Strategic Advantage of the Weinreb Amide
In organic synthesis, the conversion of carboxylic acid derivatives into ketones is a fundamental transformation. However, traditional methods involving reactive organometallic reagents like Grignard or organolithium compounds with acid chlorides or esters are often plagued by poor selectivity. The initially formed ketone is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a significant byproduct.[3][4]
The Weinreb-Nahm ketone synthesis, discovered by Steven M. Weinreb and Steven Nahm in 1981, elegantly circumvents this issue.[1][2] The use of an N-methoxy-N-methylamide (Weinreb amide) as the electrophile leads to the formation of a highly stable tetrahedral intermediate upon addition of an organometallic reagent.[5][6] This stability prevents the collapse of the intermediate and the subsequent over-addition. The desired ketone is only liberated upon acidic workup, ensuring a clean and high-yielding reaction.[5][7]
This application note details the protocol for reacting this compound with a representative Grignard reagent, Benzylmagnesium chloride, to yield Benzyl 6-oxo-7-phenylheptanoate. The methodology is robust and tolerates a wide variety of functional groups, making it a reliable tool in complex molecule synthesis.[1][2]
Reaction Mechanism: The Role of the Chelated Intermediate
The success of the Weinreb-Nahm ketone synthesis hinges on the formation of a stable, five-membered cyclic intermediate. This stability arises from the chelation of the magnesium ion by both the oxygen of the original carbonyl group and the methoxy group of the amide.
-
Nucleophilic Addition: The Grignard reagent (R'-MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the Weinreb amide.
-
Formation of the Tetrahedral Intermediate: This addition forms a tetrahedral intermediate. Unlike the intermediate formed from an ester or acid chloride, this species is stabilized by the N-methoxy group, which chelates the magnesium atom (A).[1][2]
-
Stability at Low Temperature: This chelated intermediate is stable at low reaction temperatures and does not spontaneously eliminate a leaving group.[2]
-
Protonation during Workup: The reaction is quenched with a mild acid source (e.g., aqueous NH₄Cl). This protonates the alkoxide, breaking the chelate and leading to the collapse of the intermediate.
-
Ketone Formation: The collapse eliminates N,O-dimethylhydroxylamine to furnish the final ketone product.
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Stable Tetrahedral Intermediate (A) Chelated Magnesium Center
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Detailed Experimental Protocol
This protocol describes the reaction of this compound with Benzylmagnesium chloride. The principles can be adapted for other Grignard reagents.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% Purity | Custom Synthesis/Vendor | Ensure it is dry before use. |
| Benzylmagnesium chloride (BnMgCl) | 1.0 M in THF | Commercial | Titrate before use for accurate stoichiometry. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | Commercial | Required for reaction solvent. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | Commercial | Used for quenching the reaction. |
| Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction. |
| Brine (Saturated Aqueous NaCl) | Reagent Grade | Lab Prepared | For washing the organic phase. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial | For drying the organic phase. |
| Argon or Nitrogen Gas | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
| Flame-dried glassware | N/A | Lab Prepared | Essential to exclude moisture. |
Safety Precautions
-
Grignard Reagents: Benzylmagnesium chloride is moisture-sensitive and can be pyrophoric. Handle exclusively under an inert atmosphere (Ar or N₂). All glassware must be rigorously flame-dried or oven-dried before use.
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct the reaction in a well-ventilated fume hood.
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Under a positive pressure of inert gas, add this compound (1.0 eq, e.g., 2.65 g, 10.0 mmol) to the flask.
-
Add anhydrous THF (e.g., 40 mL) via syringe to dissolve the substrate.
-
-
Grignard Reagent Addition:
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Slowly add Benzylmagnesium chloride (1.2 eq, e.g., 12.0 mL of a 1.0 M solution, 12.0 mmol) dropwise via syringe over 20-30 minutes.[8] Maintain the internal temperature below 5 °C during the addition.
-
Causality Check: Slow, cooled addition is critical to dissipate the heat of reaction and prevent warming, which could destabilize the tetrahedral intermediate and lead to side reactions.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Reaction Quenching:
-
Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.
-
Quench the reaction by slowly and carefully adding saturated aqueous NH₄Cl solution (e.g., 30 mL).[9] A white precipitate of magnesium salts will form.
-
Causality Check: Quenching at low temperature controls the exotherm from the neutralization of excess Grignard reagent. NH₄Cl is a mild proton source that effectively hydrolyzes the intermediate to the ketone without causing acid-sensitive side reactions.
-
-
Workup and Isolation:
-
Transfer the entire mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ketone product.
-
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// Define workflow setup -> dissolve -> cool -> add_grignard -> react -> quench -> extract -> dry -> purify; } Caption: Workflow for Grignard reaction with a Weinreb amide.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture Contamination: Water destroys the Grignard reagent. | 1. Ensure all glassware is rigorously flame-dried. Use high-quality anhydrous solvents. Purge the entire system with inert gas before and during the reaction. |
| 2. Inactive Grignard Reagent: Prolonged storage can lead to degradation. | 2. Use a fresh bottle of the Grignard reagent or titrate an older batch before use to determine its exact molarity. | |
| Recovery of Starting Material | 1. Insufficient Grignard Reagent: Inaccurate titration or stoichiometry. | 1. Use a slight excess of the Grignard reagent (1.1-1.2 equivalents). Confirm the concentration via titration. |
| 2. Low Reaction Temperature: Reaction may be too slow at very low temperatures. | 2. After the initial addition at 0 °C, allow the reaction to warm to room temperature and stir for several hours to ensure completion. | |
| Formation of Tertiary Alcohol | 1. Reaction Temperature Too High: The chelated intermediate may break down prematurely at elevated temperatures. | 1. Strictly maintain the temperature at or below the recommended level (e.g., 0 °C) during the addition phase. |
| 2. Rapid Addition of Grignard: Localized heating can occur. | 2. Ensure slow, dropwise addition of the Grignard reagent to maintain temperature control. | |
| Complex Mixture of Byproducts | 1. Presence of other electrophilic sites: The benzyl ester could potentially react. | 1. The Weinreb amide is generally more reactive towards Grignard reagents than esters, but chemoselectivity can be an issue.[10] Maintaining low temperatures (0 °C to -78 °C) enhances selectivity for the amide. |
References
-
Kotha, S., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
-
Wikipedia. Weinreb Ketone Synthesis. [Link]
-
Dymáček, M., et al. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry. [Link]
-
Hassan, H.S., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
-
Blog | Wenxuecity. (2023). Weinreb ketone synthesis. [Link]
-
Hassan, H.S., et al. (2020). Recent Developments in Weinreb Synthesis and their Applications. Chemistry & Biology Interface. [Link]
-
Hassan, H.S., et al. (2020). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]
-
Common Organic Chemistry. Grignard Reaction (RMgX + Weinreb Amide). [Link]
-
Dymáček, M., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. - The Royal Society of Chemistry. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Common Organic Chemistry. Grignard Reaction - Common Conditions. [Link]
-
Hassan, H.S., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]
-
Science of Synthesis. (n.d.). Benzylic Grignard Reagents. [Link]
-
Reddit. (2020). [Problem] Weinreb-Ketone synthesis / Isoxazoles. [Link]
-
Chemistry Stack Exchange. (2017). Reactions of Grignard Reagents with amides. [Link]
-
Organic Syntheses Procedure. [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb ketone synthesis - 博客 | 文学城 [blog.wenxuecity.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 5. Weinreb amides [pubsapp.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
cleavage of the benzyl ester in Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate
An Application Guide for the Selective Deprotection of Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate
Abstract
This comprehensive application note provides a detailed guide for the selective , yielding 5-[Methoxy(methyl)amino]-5-oxopentanoic acid. The primary challenge in this transformation is the preservation of the synthetically valuable Weinreb amide moiety. This document explores several methodologies, including catalytic hydrogenolysis, catalytic transfer hydrogenation (CTH), and Lewis acid-mediated cleavage, offering in-depth mechanistic insights, step-by-step protocols, and a comparative analysis to guide researchers in selecting the optimal method for their specific experimental context.
Introduction: The Challenge of Orthogonal Deprotection
Benzyl esters are workhorse protecting groups for carboxylic acids in modern organic synthesis.[1] Their prevalence stems from their general stability across a range of reaction conditions and, more importantly, their susceptibility to removal under specific, mild conditions.[1][2] The target molecule, this compound, presents a classic synthetic challenge: the selective deprotection of one functional group in the presence of another potentially sensitive moiety.
The core of this challenge lies in the molecule's two key functionalities:
-
The Benzyl Ester: The target for cleavage.
-
The Weinreb Amide (N-methoxy-N-methylamide): A versatile functional group crucial for the synthesis of ketones and aldehydes from various nucleophiles.[3][4] Its utility is rooted in the stability of the tetrahedral intermediate formed upon nucleophilic addition, which prevents the common problem of over-addition.[5]
Therefore, the successful synthesis of the target carboxylic acid hinges on identifying deprotection conditions that are highly selective for the benzyl ester while leaving the Weinreb amide completely intact. This guide provides the theoretical basis and practical protocols to achieve this outcome with high fidelity.
Strategic Overview: Selecting a Deprotection Pathway
The choice of deprotection method is dictated by the overall functional group tolerance of the substrate, available equipment, and safety considerations. For this specific substrate, three primary strategies are considered superior due to their documented selectivity. The following flowchart provides a high-level decision-making framework.
Caption: Decision flowchart for selecting a deprotection method.
Methodologies and Experimental Protocols
This section details the most effective protocols for the selective cleavage of the benzyl ester. The Weinreb amide is generally stable to the mild, neutral conditions of hydrogenolysis and the targeted action of specific Lewis acids.
Method 1: Catalytic Hydrogenolysis
This is the most widely employed method for benzyl ester deprotection due to its clean reaction profile and high yields.[1] The reaction proceeds via the catalytic cleavage of the benzylic C-O bond by hydrogen gas, mediated by a palladium catalyst.[6][7]
Mechanism Insight: The substrate adsorbs onto the surface of the palladium catalyst, where hydrogen also binds. This facilitates the cleavage of the ester's C-O bond, releasing the free carboxylic acid and toluene as a benign byproduct.[7][8]
Caption: Standard workflow for catalytic hydrogenolysis.
Detailed Protocol:
-
Preparation: In a round-bottom flask suitable for hydrogenation, dissolve this compound (1 equivalent) in methanol or ethyl acetate to a concentration of 0.1-0.2 M.
-
Catalyst Addition: Under a nitrogen or argon atmosphere, carefully add 10% Palladium on carbon (Pd/C) (5-10 mol %). For more challenging substrates, Pearlman's catalyst (Pd(OH)₂/C) can be a more active alternative.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this cycle three times to ensure the atmosphere is fully exchanged.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), observing the disappearance of the starting material spot.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-[Methoxy(methyl)amino]-5-oxopentanoic acid, which can be purified further if necessary.
Method 2: Catalytic Transfer Hydrogenation (CTH)
CTH is an operationally simpler and safer alternative to traditional hydrogenolysis as it avoids the use of flammable hydrogen gas.[1][9] Instead, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface.[6] This method is particularly well-suited for standard laboratory setups without specialized hydrogenation equipment.
Mechanism Insight: A hydrogen donor, such as ammonium formate, decomposes on the palladium surface to generate hydrogen in situ, which then participates in the hydrogenolysis of the benzyl ester.[10]
Detailed Protocol:
-
Preparation: Dissolve this compound (1 equivalent) in methanol or ethanol (0.1-0.2 M) in a standard round-bottom flask.
-
Reagent Addition: Add 10% Pd/C (10 mol %) followed by ammonium formate (3-5 equivalents). The addition of ammonium formate may be done in portions to control the initial exotherm.
-
Reaction: Heat the mixture to a gentle reflux (typically 40-60 °C) and stir.
-
Monitoring: Monitor the reaction by TLC. CTH reactions are often rapid, with completion times ranging from 30 minutes to a few hours.[10]
-
Work-up and Isolation: Cool the reaction to room temperature. Follow the same filtration and isolation procedure as described for catalytic hydrogenolysis (Method 1, steps 6-7).
Method 3: Lewis Acid-Mediated Cleavage
For substrates containing functionalities sensitive to reduction (e.g., alkenes, alkynes), a non-reductive method is required. Certain Lewis acids have demonstrated remarkable selectivity for cleaving benzyl esters while leaving other functional groups, including benzyl amides and ethers, untouched.[11][12] Tin(IV) chloride (SnCl₄) is a particularly effective reagent for this purpose.[12]
Mechanism Insight: The Lewis acid (SnCl₄) coordinates to the carbonyl oxygen of the ester, weakening the benzylic C-O bond and facilitating its cleavage. The resulting benzylic carbocation is trapped by a nucleophile or eliminated.
Detailed Protocol:
-
Preparation: In a flame-dried flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1 equivalent) in a dry solvent such as dichloromethane (CH₂Cl₂).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add SnCl₄ (1.2-1.5 equivalents) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C to room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and water or a saturated aqueous solution of NaHCO₃.
-
Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.
Comparative Analysis of Deprotection Methods
The selection of the optimal method depends on a balance of efficacy, substrate compatibility, and practical considerations.
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages & Limitations | Weinreb Amide Compatibility |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C | RT, 1 atm H₂ (balloon) | High yield, very clean, simple work-up.[1] | Requires H₂ gas and hydrogenation apparatus; catalyst can be pyrophoric; incompatible with reducible groups (alkenes, alkynes).[12] | Excellent . The neutral and mild conditions do not affect the amide. |
| Catalytic Transfer Hydrogenation (CTH) | Ammonium Formate, 10% Pd/C | 40-60 °C | No H₂ gas needed, rapid reactions.[9][10] | Still incompatible with most reducible groups; may require heating. | Excellent . Widely used in peptide synthesis for its mildness.[13] |
| Lewis Acid Cleavage | SnCl₄, CH₂Cl₂ | 0 °C to RT | Orthogonal to hydrogenation-sensitive groups; high chemoselectivity.[12] | Reagents are moisture-sensitive; work-up is extractive and more involved; stoichiometry can be critical. | Excellent . Documented to be inert towards benzyl amides.[11][12] |
| Acid/Base Hydrolysis | TFA or NaOH/H₂O | Varies | - | Generally not recommended. Strong acidic or basic conditions can lead to the hydrolysis of the Weinreb amide itself, resulting in low yield and side products.[14][15] | Poor . High risk of cleaving the Weinreb amide. |
Conclusion and Recommendations
For the selective deprotection of this compound, both Catalytic Hydrogenolysis and Catalytic Transfer Hydrogenation stand out as the methods of choice. They are mild, high-yielding, and offer excellent chemoselectivity, ensuring the integrity of the crucial Weinreb amide functionality. CTH is particularly recommended for laboratories not equipped for handling hydrogen gas.
In cases where the substrate contains other reducible functional groups that must be preserved, Lewis Acid-Mediated Cleavage with SnCl₄ provides a powerful and highly selective alternative. While requiring more stringent anhydrous conditions, its orthogonality makes it an invaluable tool for complex molecule synthesis. Standard acid- or base-catalyzed hydrolysis should be avoided due to the high risk of non-selective degradation of the Weinreb amide.
References
- Bieg, T., & Szeja, W. (1985).
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
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- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of the Chemical Society, Perkin Transactions 1, 490-491.
- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491.
- Baker, A. E. G., et al. (2014). The use of tin(IV) chloride to selectively cleave benzyl esters over benzyl ethers and benzyl amines.
- ACS GCI Pharmaceutical Roundtable. (2026). Hydrogenolysis.
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- Houben-Weyl. (2005). Synthesis of Peptides and Peptidomimetics. Thieme.
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- Hart, H. T. (1952). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions.
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- Al-Zoubi, R. M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
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- BenchChem. (2025). Optimizing deprotection conditions for benzyl esters to avoid side products.
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Application Notes & Protocols: Strategic Synthesis of Weinreb Amides from Benzyl-Protected Carboxylic Acids
Abstract
This technical guide provides an in-depth exploration of Weinreb amide synthesis, with a specific focus on the strategic use of benzyl-protected carboxylic acids. It is designed for researchers, scientists, and professionals in drug development who require robust and high-yield methods for the preparation of key synthetic intermediates. This document elucidates the underlying chemical principles, offers field-proven experimental protocols, and addresses the critical considerations for maintaining the integrity of the benzyl protecting group during amide formation.
Introduction: The Enduring Utility of the Weinreb Amide
The Weinreb-Nahm amide, an N-methoxy-N-methylamide, stands as a cornerstone in modern organic synthesis for its remarkable ability to serve as a precursor to ketones and aldehydes with exceptional control.[1][2] Discovered by Steven M. Weinreb and Steven Nahm in 1981, this methodology elegantly circumvents the pervasive issue of over-addition often encountered when organometallic reagents react with more traditional acylating agents like acid chlorides or esters.[1][3][4]
The key to the Weinreb amide's utility lies in the formation of a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents (e.g., Grignard or organolithium reagents).[3][5] This intermediate prevents the collapse of the carbonyl group and subsequent second nucleophilic attack, preserving the ketone or aldehyde upon aqueous workup.[1][4] Given their stability and versatility, Weinreb amides are invaluable intermediates in the synthesis of complex natural products and pharmaceutical agents.[1][2]
The Benzyl Group: A Strategic Choice for Carboxylic Acid Protection
In multi-step syntheses, the protection of carboxylic acids is often a necessity to prevent unwanted reactions. The benzyl (Bn) group is a frequently employed protecting group for carboxylic acids, forming a benzyl ester.[6] Its popularity stems from its general stability under a wide range of conditions, including mildly acidic and basic environments, and its convenient removal via catalytic hydrogenolysis.[7][8][9]
When embarking on the synthesis of a Weinreb amide from a carboxylic acid, the compatibility of the chosen protecting group with the amide formation conditions is paramount. The benzyl group is particularly well-suited for this transformation as the standard conditions for Weinreb amide synthesis, which typically involve peptide coupling reagents, are mild and do not cleave the benzyl ester.[8][10]
Synthesis of Weinreb Amides from Carboxylic Acids: Mechanism and Reagent Selection
The direct conversion of a carboxylic acid to a Weinreb amide requires the activation of the carboxyl group to facilitate nucleophilic attack by N,O-dimethylhydroxylamine.[2][11] This is most commonly achieved using peptide coupling reagents.
Mechanism of Amide Formation
The general mechanism involves the activation of the carboxylic acid by a coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. For instance, when using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the carboxylic acid adds to the carbodiimide to form an O-acylisourea intermediate. This intermediate can then react directly with N,O-dimethylhydroxylamine or, more favorably, react with an additive like 1-hydroxybenzotriazole (HOBt) to form an activated ester, which subsequently reacts with the amine to yield the desired amide and a urea byproduct.[12]
.
Figure 1: Generalized mechanism for Weinreb amide synthesis.
Common Coupling Reagents
A variety of coupling reagents can be employed for the synthesis of Weinreb amides from carboxylic acids. The choice of reagent often depends on factors such as substrate scope, cost, and ease of byproduct removal.
| Coupling Reagent System | Typical Conditions | Key Considerations |
| EDC / HOBt | DCM or DMF, 0 °C to RT | Water-soluble urea byproduct, generally high yields.[12][13] |
| DCC / HOBt | DCM or THF, 0 °C to RT | Dicyclohexylurea (DCU) byproduct is a precipitate, which can be removed by filtration.[14][15] |
| HATU / DIPEA | DMF, 0 °C to RT | Highly efficient, but can be more expensive. Byproducts are water-soluble.[15] |
| BOP / DIPEA | DMF, 0 °C to RT | Effective coupling reagent, but byproducts can be carcinogenic.[14][15] |
| CDI | THF, RT | Can be a milder alternative, byproducts are gaseous (CO₂) and imidazole.[16] |
Experimental Protocol: Synthesis of a Weinreb Amide from a Benzyl-Protected Carboxylic Acid using EDC/HOBt
This protocol provides a detailed procedure for the synthesis of a Weinreb amide from a generic benzyl-protected carboxylic acid.
Materials and Reagents
-
Benzyl-protected carboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the benzyl-protected carboxylic acid (1.0 eq.), N,O-dimethylhydroxylamine hydrochloride (1.1 eq.), and HOBt (1.2 eq.).
-
Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM). The volume should be sufficient to ensure good stirring.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA or TEA (2.5 eq.) dropwise to the stirred solution. The base neutralizes the hydrochloride salt of the amine.
-
EDC Addition: Add EDC (1.2 eq.) portion-wise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Weinreb amide.
.
Figure 2: Experimental workflow for Weinreb amide synthesis.
Subsequent Transformations and Benzyl Group Deprotection
Once the Weinreb amide is synthesized, it can be readily converted to the corresponding ketone or aldehyde.
-
Ketone Synthesis: Reaction with a Grignard reagent or an organolithium reagent at low temperature, followed by an aqueous workup, yields the ketone.[5][17]
-
Aldehyde Synthesis: Reduction with a mild hydride source, such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LAH) at low temperature, affords the aldehyde.[1]
The benzyl protecting group is stable to these conditions. For subsequent deprotection of the benzyl ester, catalytic hydrogenolysis is the most common and efficient method.[7][18] This typically involves stirring the compound in a solvent like ethanol or ethyl acetate in the presence of a palladium catalyst (e.g., 10% Pd/C) under an atmosphere of hydrogen gas. This selectively cleaves the benzyl ester to reveal the free carboxylic acid without affecting the newly formed ketone or aldehyde.
Troubleshooting and Key Considerations
-
Racemization: For chiral carboxylic acids, particularly α-amino acids, there is a risk of racemization. The use of HOBt or other additives can help to suppress this side reaction.[14]
-
Purity of Reagents: The use of anhydrous solvents and high-purity reagents is crucial for achieving high yields and minimizing side reactions.
-
Byproduct Removal: Ensure complete removal of the urea byproduct (from EDC or DCC) during work-up and purification, as it can interfere with subsequent steps.
Conclusion
The synthesis of Weinreb amides from benzyl-protected carboxylic acids is a robust and reliable method for accessing versatile synthetic intermediates. The stability of the benzyl group under standard amide coupling conditions makes it an excellent choice for a protecting group strategy. By understanding the reaction mechanism and carefully selecting the appropriate coupling reagents and conditions, researchers can efficiently prepare these valuable building blocks for a wide range of applications in medicinal chemistry and natural product synthesis.
References
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]
-
The Journal of Organic Chemistry - ACS Publications. Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. [Link]
-
Química Organica.org. Weinreb (ketone synthesis). [Link]
-
Saanvika Corp. The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]
-
Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
YouTube. What IS the Weinreb Amide? [Link]
-
Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
- Mahdi, M. F., & Al-Mousawi, F. I. (2019). Recent Developments in Weinreb Synthesis and their Applications. Iraqi Journal of Pharmaceutical Sciences, 28(2), 1-13.
- Balasubramaniam, S., & Aidhen, I. S. (2008). The Growing Synthetic Utility of the Weinreb Amide. Synthesis, 2008(23), 3707-3738.
-
Semantic Scholar. Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. [Link]
-
PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Arkivoc. An efficient conversion of carboxylic acids into Weinreb amides. [Link]
-
Common Organic Chemistry. Benzyl Protection. [Link]
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
-
ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications. [Link]
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
-
NIH. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
ResearchGate. Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds | Request PDF. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Green Chemistry. Laccase-catalyzed deprotection of N-benzyl amines. [Link]
-
ResearchGate. Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis | Request PDF. [Link]
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The Strategic Application of Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate in the Synthesis of Complex Natural Products
Introduction: The Unique Utility of Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate as a Weinreb Amide Building Block
In the intricate field of natural product synthesis, the choice of building blocks is paramount to the success and efficiency of a synthetic campaign. This compound, a specialized Weinreb amide, has emerged as a valuable C5 synthon. Its structure incorporates the robust N-methoxy-N-methylamide (Weinreb amide) functionality, which offers a significant advantage over more reactive carbonyl precursors like acid chlorides or esters. The primary benefit of the Weinreb amide lies in its ability to react with organometallic reagents to form a stable, chelated tetrahedral intermediate.[1][2] This intermediate resists the common problem of over-addition, cleanly yielding a ketone upon aqueous workup, or an aldehyde upon reduction with a mild hydride reagent.[1][2]
The benzyl ester group in this compound provides a readily cleavable protecting group for a terminal carboxylic acid, adding another layer of synthetic versatility. This bifunctional nature allows for the selective elaboration of either end of the five-carbon chain, making it a strategic component in the convergent synthesis of complex molecules where precise fragment coupling is required.
This guide will provide a detailed overview of the preparation of this compound and its application in the synthesis of a key fragment for natural products like the batzelladine alkaloids. The protocols and discussions herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its practical utility.
Core Application: A Gateway to Chiral Aldehydes for Natural Product Synthesis
A primary application of this compound is its conversion to benzyl 5-oxopentanoate, a key aldehyde intermediate. This aldehyde can then participate in a variety of carbon-carbon bond-forming reactions, such as Wittig reactions, aldol additions, or reductive aminations, to construct the complex carbon skeletons of natural products.
The batzelladine alkaloids, a family of marine natural products with potent anti-HIV activity, often feature aliphatic chains linking complex guanidinium cores.[3][4][5] The synthesis of these linkers can be streamlined by employing versatile building blocks like this compound.
Experimental Protocols
Part 1: Preparation of this compound
The target compound is readily prepared from glutaric anhydride in a two-step sequence involving mono-esterification followed by conversion to the Weinreb amide.
Step 1: Synthesis of 5-(Benzyloxy)-5-oxopentanoic acid (Glutaric Acid Monobenzyl Ester)
This procedure involves the selective opening of glutaric anhydride with benzyl alcohol to yield the mono-ester.
-
Materials:
-
Glutaric anhydride
-
Benzyl alcohol
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Protocol:
-
To a stirred solution of glutaric anhydride (1.0 eq) in dry DCM at 0 °C, add benzyl alcohol (1.0 eq) followed by the slow addition of pyridine (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the glutaric anhydride is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 5-(Benzyloxy)-5-oxopentanoic acid as a colorless oil or white solid, which can often be used in the next step without further purification.
-
Step 2: Synthesis of this compound
This step converts the carboxylic acid to the corresponding Weinreb amide using standard peptide coupling reagents.
-
Materials:
-
5-(Benzyloxy)-5-oxopentanoic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Protocol:
-
Dissolve 5-(Benzyloxy)-5-oxopentanoic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC (1.2 eq), and HOBt (1.2 eq) in dry DCM.
-
Cool the mixture to 0 °C and slowly add DIPEA (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Once the starting carboxylic acid is consumed, dilute the mixture with DCM and wash with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a colorless oil.
-
| Compound | Starting Material | Key Reagents | Typical Yield |
| 5-(Benzyloxy)-5-oxopentanoic acid | Glutaric anhydride, Benzyl alcohol | Pyridine | >90% |
| This compound | 5-(Benzyloxy)-5-oxopentanoic acid | EDC, HOBt, DIPEA | 75-85% |
Part 2: Application in Natural Product Fragment Synthesis
Hypothetical Application: Synthesis of a Batzelladine Side-Chain Precursor
This protocol outlines the conversion of this compound to an aldehyde, which is a versatile intermediate for elaborating the side chains of batzelladine-type alkaloids.
Step 3: Synthesis of Benzyl 5-oxopentanoate
This step involves the mild reduction of the Weinreb amide to the corresponding aldehyde.
-
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Protocol (using LiAlH₄):
-
Dissolve this compound (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of LiAlH₄ (1.0 M in THF, 1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Carefully quench the reaction at -78 °C by the slow addition of ethyl acetate, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude Benzyl 5-oxopentanoate is often used immediately in the next step due to the potential for instability of aldehydes.
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow from glutaric anhydride to a natural product fragment precursor.
Causality and Experimental Insights
-
Choice of Coupling Reagents: The use of EDC/HOBt for the amidation step is a standard, reliable method for forming peptide bonds and, by extension, Weinreb amides from carboxylic acids. This combination is known to suppress racemization if chiral centers are present and generally proceeds in high yield. Alternative reagents like HATU or COMU can also be employed, sometimes offering faster reaction times.
-
Temperature Control during Reduction: The reduction of the Weinreb amide to the aldehyde is highly temperature-sensitive. Maintaining a low temperature (e.g., -78 °C) is critical to prevent the breakdown of the stable tetrahedral intermediate before quenching. If the temperature rises prematurely, over-reduction to the alcohol can occur.
-
Quenching Procedure: The use of Rochelle's salt during the workup of the LiAlH₄ reduction is crucial for complexing with aluminum salts, which can otherwise form gelatinous precipitates that make phase separation and product extraction difficult.
Mechanism: The Stability of the Weinreb Amide Intermediate
The remarkable stability of the Weinreb amide towards nucleophilic attack is attributed to the formation of a five-membered chelated intermediate.
Caption: Mechanism of Weinreb amide reaction with an organometallic reagent.
Upon addition of an organometallic reagent (R'-M), the carbonyl carbon is attacked to form a tetrahedral intermediate. The oxygen of the methoxy group then chelates to the metal cation (e.g., Li⁺ or Mg²⁺), forming a stable five-membered ring. This chelated species is stable at low temperatures and does not collapse to the ketone until acidic workup is performed. This prevents the newly formed ketone from reacting with a second equivalent of the organometallic reagent.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in organic synthesis. Its utility stems from the predictable and controlled reactivity of the Weinreb amide functional group, coupled with the synthetic flexibility offered by the benzyl-protected carboxylic acid. While its application may not always be explicitly named in the synthesis of every natural product, its role as a robust C5 synthon for the generation of aldehydes and ketones makes it an indispensable tool for synthetic chemists. The protocols and rationale presented here provide a solid foundation for its application in the synthesis of batzelladine alkaloids and other complex, biologically active molecules. As synthetic strategies continue to evolve towards greater efficiency and modularity, the strategic implementation of such well-designed building blocks will undoubtedly become even more critical.
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Parr, B. T., Economou, C., & Herzon, S. B. (2015). A concise synthesis of (+)-batzelladine B from simple pyrrole-based starting materials. Nature, 525(7570), 507–510. [Link]
-
Snider, B. B., & Song, F. (2000). Synthesis of the Tricyclic Portions of Batzelladines A, B, and D. Revision of the Stereochemistry of Batzelladines A and D. Organic Letters, 2(26), 4213–4216. [Link]
-
Overman, L. E., & Cohen, F. (2006). Evolution of a Strategy for the Synthesis of Structurally Complex Batzelladine Alkaloids. Enantioselective Total Synthesis of the Proposed Structure of Batzelladine F and Structural Revision. Journal of the American Chemical Society, 128(14), 4739–4750. [Link]
-
Ismail, M. A., et al. (2022). Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. Marine Drugs, 20(9), 585. [Link]
-
Parr, B. T., Economou, C., & Herzon, S. B. (2015). Supplementary Information for: A concise synthesis of (+)-batzelladine B from simple pyrrole-based starting materials. Nature. [Link]
-
Herzon, S. B., et al. (2018). A convergent approach to batzelladine alkaloids. Total syntheses of (+)-batzelladine E, (−)-dehydrobatzelladine C, and (+)-batzelladine K. Tetrahedron, 74(26), 3188-3197. [Link]
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Parr, B. T., et al. (2015). A concise synthesis of (+)-batzelladine B from simple pyrrole-based starting materials. Nature, 525, 507-510. [Link]
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-
Wikipedia contributors. (2023). Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. [Link]
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-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]
-
ChemHelper. (2020, May 9). in the chemical literature: Weinreb amides [Video]. YouTube. [Link]
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- 3. A convergent approach to batzelladine alkaloids. Total syntheses of (+)-batzelladine E, (-)-dehydrobatzelladine C, and (+)-batzelladine K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarworks.brandeis.edu]
- 5. Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity | MDPI [mdpi.com]
Application Notes & Protocols: Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate
Abstract & Strategic Application
Benzyl 5-[methoxy(methyl)amino]-5-oxopentanoate is a bifunctional synthetic building block of significant utility in medicinal chemistry and complex molecule synthesis. Its structure incorporates two key functionalities: a terminal N-methoxy-N-methylamide (Weinreb amide) and a benzyl-protected carboxylic acid. This unique arrangement allows for its use as a sophisticated five-carbon (C5) electrophilic synthon.
The primary strategic advantage of this reagent lies in the inherent stability and predictable reactivity of the Weinreb amide. Unlike more reactive acylating agents (e.g., acid chlorides or esters), the Weinreb amide reacts cleanly with a single equivalent of potent organometallic nucleophiles (such as Grignard or organolithium reagents) to produce ketones without the common side-reaction of over-addition to form tertiary alcohols.[1][2] This is attributed to the formation of a stable, chelated tetrahedral intermediate that collapses only upon acidic workup.[3] The benzyl ester provides robust protection for the distal carboxylic acid, which can be selectively deprotected in a subsequent step, typically via hydrogenolysis.
These application notes provide a comprehensive guide for researchers, detailing the synthesis of the title compound from commercially available precursors and its core application in the controlled synthesis of γ-keto esters, which are valuable intermediates in drug development.
Physicochemical Properties & Handling
| Property | Value | Source |
| CAS Number | 1418117-77-7 | [4][][6] |
| Molecular Formula | C₁₄H₁₉NO₄ | [4] |
| Molecular Weight | 265.31 g/mol | [4][6] |
| Boiling Point (Predicted) | 363.5 ± 44.0 °C | [4] |
| Density (Predicted) | 1.126 ± 0.06 g/cm³ | [4] |
| Appearance | Typically a colorless to pale yellow oil or gum | General Knowledge |
| Storage | Store under an inert atmosphere (Nitrogen or Argon) at 2-8 °C. The compound is sensitive to moisture and strong acids/bases. | General Lab Practice |
Safety Information:
-
Hazard Statements: While specific data is limited, similar compounds may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Precautionary Statements: Work in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Synthesis of this compound
Principle: The carboxylic acid of monobenzyl glutarate is activated using a peptide coupling agent, such as N,N'-Carbonyldiimidazole (CDI), to form a highly reactive acylimidazolide intermediate. This intermediate then undergoes nucleophilic acyl substitution with N,O-dimethylhydroxylamine to furnish the desired Weinreb amide.[7]
Protocol 3.1: Synthesis via CDI Coupling
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Monobenzyl glutarate | 222.24 | 5.00 g | 22.5 | 1.0 |
| N,N'-Carbonyldiimidazole (CDI) | 162.15 | 4.01 g | 24.75 | 1.1 |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 2.41 g | 24.75 | 1.1 |
| N-Methylmorpholine (NMM) | 101.15 | 2.50 g (2.7 mL) | 24.75 | 1.1 |
| Tetrahydrofuran (THF), Anhydrous | - | 100 mL | - | - |
| Dichloromethane (DCM), Anhydrous | - | 50 mL | - | - |
Step-by-Step Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.
-
Acid Activation: Add monobenzyl glutarate (5.00 g, 22.5 mmol) and anhydrous THF (100 mL) to the flask. Stir until fully dissolved. Cool the solution to 0 °C in an ice bath.
-
Add CDI (4.01 g, 24.75 mmol) portion-wise over 5 minutes. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the acylimidazolide can be monitored by the evolution of CO₂ gas.
-
Amine Preparation: In a separate flame-dried 100 mL flask, suspend N,O-dimethylhydroxylamine hydrochloride (2.41 g, 24.75 mmol) in anhydrous DCM (50 mL). Cool to 0 °C and slowly add N-methylmorpholine (2.7 mL, 24.75 mmol) to neutralize the salt and generate the free amine. Stir for 15 minutes at 0 °C.
-
Coupling Reaction: Add the freshly prepared free amine solution from step 4 to the activated acid solution from step 3 via cannula.
-
Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% Ethyl Acetate in Hexane).
-
Workup: a. Quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). c. Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes, to afford this compound as a clear oil.
Core Application: Synthesis of Benzyl 6-Oxoheptanoate
This protocol details the reaction of this compound with methylmagnesium bromide to form a γ-keto ester, a versatile intermediate for various pharmaceutical targets.
Reaction Principle: The Grignard reagent (MeMgBr) adds to the carbonyl of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation between the magnesium ion, the carbonyl oxygen, and the methoxy oxygen. This stable complex prevents a second addition of the Grignard reagent. Upon aqueous acidic workup, the complex hydrolyzes to yield the ketone.
Caption: Mechanism of Weinreb Ketone Synthesis.
Protocol 4.1: Grignard Reaction
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 265.31 | 2.65 g | 10.0 | 1.0 |
| Methylmagnesium Bromide (3.0 M in Et₂O) | - | 4.0 mL | 12.0 | 1.2 |
| Tetrahydrofuran (THF), Anhydrous | - | 50 mL | - | - |
| Saturated Aqueous NH₄Cl | - | 30 mL | - | - |
| 1 M HCl | - | 20 mL | - | - |
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Addition: Add this compound (2.65 g, 10.0 mmol) to the flask and dissolve in anhydrous THF (50 mL).
-
Reaction: Cool the solution to 0 °C using an ice/water bath. Slowly add methylmagnesium bromide solution (4.0 mL of 3.0 M solution, 12.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.
-
Monitoring: Check for the consumption of starting material by TLC.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (30 mL) at 0 °C. A white precipitate (magnesium salts) will form.
-
Workup: a. Add 1 M HCl (20 mL) to dissolve the salts. b. Transfer the biphasic mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with saturated aqueous NaHCO₃ (1 x 40 mL) and brine (1 x 40 mL). d. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil via flash column chromatography (silica gel, 15% ethyl acetate in hexanes) to yield Benzyl 6-oxoheptanoate as a colorless oil.
Subsequent Transformations & Workflow
The resulting γ-keto ester is a versatile platform for further synthesis. A common subsequent step is the removal of the benzyl protecting group to unmask the carboxylic acid.
Deprotection via Hydrogenolysis: The benzyl ester can be cleanly cleaved under mild conditions using catalytic hydrogenation.
-
Dissolve the purified Benzyl 6-oxoheptanoate in methanol or ethyl acetate.
-
Add a catalytic amount of Palladium on Carbon (10% Pd/C, ~5 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature.
-
Stir vigorously until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Concentrate the filtrate to yield the deprotected product, 6-oxoheptanoic acid.
Caption: Overall synthetic workflow.
Analytical Characterization
Confirm the identity and purity of the products using standard analytical techniques.
| Compound | ¹H NMR (CDCl₃, 400 MHz) - Key Signals (δ, ppm) | ¹³C NMR (CDCl₃, 100 MHz) - Key Signals (δ, ppm) | IR (neat, cm⁻¹) - Key Peaks |
| This compound | 7.40-7.30 (m, 5H, Ar-H), 5.12 (s, 2H, -OCH₂Ph), 3.68 (s, 3H, -OCH₃), 3.18 (s, 3H, -NCH₃), 2.50 (t, 2H), 2.35 (t, 2H), 1.95 (p, 2H) | 173.5 (Ester C=O), 173.0 (Amide C=O), 136.0, 128.5, 128.2, 66.2 (-OCH₂Ph), 61.2 (-OCH₃), 34.0, 32.5, 31.8, 21.0 | 2950, 1735 (Ester C=O), 1660 (Amide C=O), 1175 |
| Benzyl 6-Oxoheptanoate | 7.40-7.30 (m, 5H, Ar-H), 5.11 (s, 2H, -OCH₂Ph), 2.45 (t, 2H), 2.35 (t, 2H), 2.14 (s, 3H, -COCH₃), 1.90 (p, 2H) | 208.5 (Ketone C=O), 173.2 (Ester C=O), 136.1, 128.6, 128.3, 66.3 (-OCH₂Ph), 43.0, 33.5, 29.8, 19.5 | 2945, 1730 (Ester C=O), 1715 (Ketone C=O), 1160 |
References
-
Mahdavi, H., & Maleki, B. (2021). Recent Developments in Weinreb Synthesis and their Applications. Current Organocatalysis, 8(1), 108-129. Available at: [Link]
-
Mohammed, S., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-201. Available at: [Link]
-
Kotha, S., et al. (2016). An efficient method for the synthesis of Nα-protected amino/peptide Weinreb amides employing N,N'-carbonyldiimidazole (CDI). ARKIVOC, 2016(iv), 339-351. Available at: [Link]
-
ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Available at: [Link]
-
Alichem. (n.d.). CAS 1418117-77-7 this compound. Retrieved January 19, 2026, from [Link]
-
AAPPTec. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis. Retrieved January 19, 2026, from [Link]
Sources
- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1418117-77-7 [amp.chemicalbook.com]
- 6. 1418117-77-7|this compound|BLD Pharm [bldpharm.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Protecting Group Strategies for Pentanoic Acid Derivatives: An Application Note
Introduction
In the synthesis of complex organic molecules, such as pharmacologically active pentanoic acid derivatives, the strategic use of protecting groups is paramount.[1] Pentanoic acid and its analogues are scaffolds for a diverse range of pharmaceuticals, and their chemical manipulation often requires the temporary masking of reactive functional groups to prevent undesired side reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of protecting group strategies for the carboxyl, hydroxyl, and amino moieties commonly found in pentanoic acid derivatives. The focus is on providing not just procedural steps, but also the underlying chemical principles that govern the choice of a particular protecting group, ensuring both efficiency and selectivity in multi-step synthetic sequences.
I. Protecting the Carboxyl Group: Esterification Strategies
The carboxylic acid functionality is often protected to mask its acidic proton, which can interfere with base-catalyzed reactions, and to prevent its reaction with nucleophiles.[2] The most common strategy for protecting carboxylic acids is their conversion to esters.[1][3] The choice of ester depends on the desired stability and the conditions required for its subsequent removal.
A. Methyl Esters
Methyl esters are a simple and classical choice for carboxyl protection. They are relatively stable under neutral and mildly acidic conditions.
Protocol 1: Methyl Esterification using Diazomethane
Caution: Diazomethane is toxic and potentially explosive. This procedure should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Dissolve the pentanoic acid derivative (1.0 equiv.) in a suitable solvent such as diethyl ether or a mixture of ether and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Continue stirring at 0 °C for 30 minutes.
-
Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Remove the solvent under reduced pressure to yield the methyl ester.
Mechanism Insight: The reaction proceeds via protonation of diazomethane by the carboxylic acid to form a methyldiazonium ion, which is then attacked by the carboxylate anion in an SN2 reaction, releasing nitrogen gas.[1]
Deprotection: Methyl esters are typically cleaved by saponification using an aqueous base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by acidic workup.[1]
B. tert-Butyl Esters
tert-Butyl esters offer enhanced stability towards basic and nucleophilic conditions compared to methyl esters.[4] They are readily cleaved under acidic conditions.[2]
Protocol 2: tert-Butyl Esterification using Isobutylene
-
Dissolve the pentanoic acid derivative (1.0 equiv.) in a suitable solvent like dichloromethane or diethyl ether in a pressure-rated vessel.
-
Cool the solution to -78 °C.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or triflic acid.[5]
-
Condense a measured amount of isobutylene gas into the reaction vessel.[2]
-
Seal the vessel and allow it to warm to room temperature, stirring for 12-24 hours.[2]
-
Cool the vessel before carefully opening it.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.[2]
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the tert-butyl ester.
Deprotection: tert-Butyl esters are efficiently deprotected using strong acids like trifluoroacetic acid (TFA) in a non-nucleophilic solvent such as dichloromethane.[2][6]
C. Benzyl Esters
Benzyl esters are stable to both acidic and basic conditions and are orthogonal to many other protecting groups. Their key advantage is their removal by catalytic hydrogenolysis, which proceeds under neutral conditions.
Protocol 3: Benzyl Esterification
-
To a solution of the pentanoic acid derivative (1.0 equiv.) in a solvent such as DMF or acetone, add a base like potassium carbonate (1.5 equiv.).
-
Add benzyl bromide (1.2 equiv.) and stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford the benzyl ester.
Deprotection: Benzyl esters are cleaved by catalytic hydrogenation (e.g., H₂, Pd/C) in a solvent like methanol or ethyl acetate.[7][8] This method is mild and highly selective.
Table 1: Comparison of Carboxylic Acid Protecting Groups
| Protecting Group | Stability to Acids | Stability to Bases | Deprotection Conditions |
| Methyl Ester | Stable (mild), Labile (strong)[4] | Labile[4] | Saponification (e.g., LiOH, NaOH) |
| tert-Butyl Ester | Labile[4] | Generally Stable[4] | Strong Acid (e.g., TFA)[2] |
| Benzyl Ester | Stable[4] | Stable[4] | Hydrogenolysis (H₂, Pd/C)[4] |
| Silyl Ester | Labile[4] | Labile[4] | Fluoride ion (e.g., TBAF) or mild acid/base |
II. Protecting the Amino Group: Carbamate Strategies
For pentanoic acid derivatives bearing an amino group, protection is crucial to prevent its nucleophilic and basic nature from interfering with desired transformations. Carbamates are the most widely used protecting groups for amines.[6]
A. tert-Butoxycarbonyl (Boc) Group
The Boc group is a cornerstone of amine protection, particularly in peptide synthesis. It is stable to a wide range of nucleophiles and bases but is readily removed under acidic conditions.[9]
Protocol 4: Boc Protection of an Amine
-
Dissolve the amino-pentanoic acid derivative (1.0 equiv.) in a mixture of dioxane and water (or another suitable solvent system).
-
Add a base, such as sodium hydroxide or triethylamine (2.0 equiv.).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours or until the starting material is consumed (monitored by TLC).
-
If necessary, adjust the pH of the solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Mechanism Insight: The amine attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate releases the Boc-protected amine, tert-butanol, and carbon dioxide.[6]
Deprotection: The Boc group is typically removed with strong acids like trifluoroacetic acid (TFA) in dichloromethane or with HCl in dioxane.[6]
B. Benzyloxycarbonyl (Cbz) Group
The Cbz group is another widely used amine protecting group, valued for its stability and its removal under neutral conditions via hydrogenolysis.[7]
Protocol 5: Cbz Protection of an Amine
-
Dissolve the amino-pentanoic acid derivative (1.0 equiv.) in a suitable solvent such as a mixture of THF and water.
-
Add a base like sodium carbonate or sodium bicarbonate to maintain a pH between 8 and 10.[10]
-
Cool the solution to 0 °C and slowly add benzyl chloroformate (Cbz-Cl) (1.1 equiv.).[11]
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Once the reaction is complete, extract the product with an organic solvent.
-
Wash the organic phase, dry it, and remove the solvent to obtain the Cbz-protected amine.
Mechanism Insight: The amine acts as a nucleophile and attacks the carbonyl carbon of benzyl chloroformate, displacing the chloride ion. The added base neutralizes the HCl generated during the reaction.[7]
Deprotection: The Cbz group is most commonly cleaved by catalytic hydrogenolysis (H₂, Pd/C).[7][12]
C. 9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is particularly important in solid-phase peptide synthesis due to its lability to bases.[13] It is stable to acidic conditions, making it orthogonal to acid-labile protecting groups like Boc.
Protocol 6: Fmoc Protection of an Amine
-
Dissolve the amino-pentanoic acid derivative (1.0 equiv.) in a solvent mixture such as aqueous acetone or aqueous dioxane.
-
Add a base like sodium bicarbonate or sodium carbonate.
-
Add Fmoc-Cl (1.1 equiv.) and stir the mixture at room temperature for 1-3 hours.
-
After the reaction is complete, pour the mixture into water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer to yield the Fmoc-protected compound.
Mechanism Insight: The deprotection of the Fmoc group is a base-catalyzed elimination (E1cB-type) reaction. A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine.[13]
Deprotection: The Fmoc group is removed by treatment with a solution of a secondary amine, most commonly 20% piperidine in DMF.[14]
Caption: Workflow for the protection and deprotection of carboxyl and amine groups.
III. Protecting the Hydroxyl Group: Silyl Ether Strategies
For pentanoic acid derivatives containing a hydroxyl group, silyl ethers are the most common and versatile protecting groups.[15] They are easy to install and remove under mild and specific conditions.
A. tert-Butyldimethylsilyl (TBS) Ethers
TBS ethers are robust and widely used due to their stability to a broad range of non-fluoride-based reagents.
Protocol 7: TBS Protection of an Alcohol
-
Dissolve the hydroxy-pentanoic acid derivative (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DMF.[16]
-
Add tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl) (1.2 equiv.) portion-wise at room temperature.[16] For selective protection of a primary alcohol in the presence of a secondary alcohol, the reaction can be cooled to 0 °C.[16]
-
Stir the reaction until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Mechanism Insight: Imidazole acts as a base to deprotonate the alcohol and also as a nucleophilic catalyst to activate the silyl chloride. The resulting alkoxide attacks the silicon atom, displacing the chloride.
Deprotection: TBS ethers are typically cleaved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in THF.[15][17] The strong Si-F bond formation is the driving force for this reaction.[17]
B. Triisopropylsilyl (TIPS) Ethers
TIPS ethers are more sterically hindered than TBS ethers, providing greater stability, especially towards acidic conditions.
Protocol 8: TIPS Protection of an Alcohol
-
Dissolve the alcohol (1.0 equiv.) in anhydrous dichloromethane.
-
Add 2,6-lutidine (1.5 equiv.).
-
Cool the solution to 0 °C and add triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Quench with saturated aqueous sodium bicarbonate.
-
Extract with dichloromethane, wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Deprotection: TIPS ethers are also cleaved with fluoride reagents like TBAF, although they are more resistant than TBS ethers, allowing for selective deprotection in some cases.
Caption: Protection and deprotection of alcohols as silyl ethers.
IV. Orthogonal Protection Strategies
In the synthesis of complex pentanoic acid derivatives with multiple functional groups, an orthogonal protection strategy is essential. This allows for the selective deprotection of one functional group in the presence of others. For example, a molecule containing a Boc-protected amine, a benzyl-protected carboxylic acid, and a TBS-protected alcohol can be selectively deprotected at each site:
-
Amine deprotection: Treatment with TFA will cleave the Boc group without affecting the benzyl ester or TBS ether.
-
Carboxyl deprotection: Hydrogenolysis will remove the benzyl group, leaving the Boc and TBS groups intact.
-
Hydroxyl deprotection: TBAF will remove the TBS group while the Boc and benzyl groups remain.
The careful selection of an orthogonal set of protecting groups is a critical aspect of synthetic planning.
Conclusion
The successful synthesis of pentanoic acid derivatives hinges on the judicious application of protecting group strategies. This application note has provided an overview of common protecting groups for carboxylic acids, amines, and alcohols, complete with detailed protocols and mechanistic insights. By understanding the stability and reactivity of these protecting groups, researchers can design and execute complex synthetic routes with high levels of control and efficiency, ultimately accelerating the drug discovery and development process.
References
-
Organic Chemistry Portal. Methyl Esters. Retrieved from [Link]
- Clinton, R. O., & Laskowski, S. C. (1948). The Preparation of Methyl Esters. Journal of the American Chemical Society, 70(9), 3135.
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
dM-Dim for Carboxylic Acid Protection. PMC. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Retrieved from [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
Gelest. Deprotection of Silyl Ethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Retrieved from [Link]
- Google Patents. US4921999A - Method for making tertiary butyl esters.
-
Common Organic Chemistry. TBS Protection - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Retrieved from [Link]
-
Common Organic Chemistry. Benzyl Chloroformate. Retrieved from [Link]
-
University of Windsor. Alcohol Protecting Groups. Retrieved from [Link]
-
Henry Rzepa's Blog. (2016). The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. Retrieved from [Link]
-
SpringerLink. Methods for Removing the Fmoc Group. Retrieved from [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. Retrieved from [Link]
-
OrgoSolver. Silyl Deprotection of Alcohols (TBAF, F⁻). Retrieved from [Link]
-
Reddit. How to get higher yields for TBDMSCl protection of alcohol. Retrieved from [Link]
-
ResearchGate. ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Retrieved from [Link]
-
ResearchGate. (2025). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. Retrieved from [Link]
-
Thieme. A simple and powerful tert-butylation of carboxylic acids and alcohols. Retrieved from [Link]
-
SlideShare. Protection of OH group of alcohol. Retrieved from [Link]
-
YouTube. (2021). 12.5 Protecting Groups for Alcohols | Organic Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. Retrieved from [Link]
-
Scientific Update. (2023). To Deprotect and Serve. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Hydrogenolysis. Retrieved from [Link]
-
ResearchGate. (2025). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
American Chemical Society. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
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Application Note & Protocol Guide: Selective Acylation of Organometallics with Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate
Foreword: The Controlled Power of Weinreb Amides in Ketone Synthesis
In the landscape of modern organic synthesis, the precise formation of carbon-carbon bonds remains a paramount objective. The synthesis of ketones, in particular, is a cornerstone of constructing complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[1][2] However, traditional methods involving the reaction of organometallic reagents with common acylating agents like esters or acid chlorides are often plagued by a critical side reaction: over-addition.[1][3][4][5][6] This lack of control, which leads to the formation of tertiary alcohols instead of the desired ketone, necessitates stringent control of stoichiometry and often results in diminished yields and complex purification procedures.[1][7]
The development of the N-methoxy-N-methylamide, or Weinreb amide, by Steven M. Weinreb and Steven Nahm in 1981 marked a paradigm shift in ketone synthesis.[1][4][5][8] This functional group offers a robust and versatile solution to the over-addition problem.[2][4][5][6] The unique structural feature of the Weinreb amide is its ability to form a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent.[9][10][11] This intermediate is remarkably resistant to further nucleophilic attack, effectively pausing the reaction at the ketone stage until a deliberate aqueous workup.[2][11]
This application note provides a comprehensive guide to the selective reaction of organometallic reagents with a specific, versatile Weinreb amide: Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate . This substrate is particularly useful as it incorporates a benzyl ester, which can be readily deprotected, offering a handle for further synthetic transformations. We will delve into the mechanistic underpinnings of this selectivity, provide detailed, field-proven protocols for its application, and offer insights into troubleshooting and optimization.
The Mechanism of Selectivity: Chelation as the Key
The remarkable selectivity of the Weinreb amide reaction lies in the formation of a stable five-membered cyclic intermediate.[4][5][6][8][11] When an organometallic reagent (such as a Grignard or organolithium reagent) adds to the carbonyl carbon of the Weinreb amide, a tetrahedral intermediate is formed. The lone pair of electrons on the methoxy oxygen then coordinates with the metal cation (MgX⁺ or Li⁺), forming a stable chelate.[1][10][12] This chelated intermediate prevents the collapse of the tetrahedral structure and the elimination of the N-methoxy-N-methylamine group, which would regenerate a reactive carbonyl species.[1][11] The intermediate remains stable at low temperatures until an acidic workup protonates the nitrogen and oxygen atoms, leading to the collapse of the intermediate and formation of the desired ketone.[12]
Caption: Mechanism of Weinreb Ketone Synthesis.
Synthesis of this compound
The starting material, this compound, can be prepared from commercially available reagents. A common method involves the coupling of a suitable carboxylic acid derivative with N,O-dimethylhydroxylamine hydrochloride.[2][13]
Protocol 1: Synthesis from Glutaric Anhydride
-
Ester Formation: To a solution of glutaric anhydride (1.0 equiv) in anhydrous benzyl alcohol (3.0 equiv) at 0 °C, add a catalytic amount of a strong acid (e.g., H₂SO₄). Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup and Purification: Dilute the reaction mixture with diethyl ether and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting mono-benzyl ester of glutaric acid by flash column chromatography.
-
Weinreb Amide Formation: Dissolve the purified mono-benzyl ester (1.0 equiv) in anhydrous dichloromethane (DCM). Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and a suitable coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equiv) or dicyclohexylcarbodiimide (DCC) (1.2 equiv).[13] Add a base, such as triethylamine (2.5 equiv) or N-methylmorpholine (2.5 equiv), and stir the reaction at room temperature for 12-24 hours.
-
Final Workup and Purification: Quench the reaction with 1N HCl.[14] Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield this compound.
Reaction of this compound with Organometallics
The following protocols detail the reaction with representative Grignard and organolithium reagents. It is crucial to use anhydrous solvents and perform the reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the organometallic reagents.
Protocol 2: Reaction with a Grignard Reagent (e.g., Phenylmagnesium Bromide)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Grignard Reagent: Add a solution of phenylmagnesium bromide (1.2 equiv) in THF dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired ketone.
Protocol 3: Reaction with an Organolithium Reagent (e.g., n-Butyllithium)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium Reagent: Add a solution of n-butyllithium (1.1 equiv) in hexanes dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction progress by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Allow the mixture to warm to room temperature and extract with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting ketone by flash column chromatography.
Data Presentation: Expected Outcomes
The reaction of this compound with various organometallic reagents is expected to proceed in good to excellent yields. The following table summarizes the expected products and typical yields for a range of common reagents.
| Organometallic Reagent | Product | Typical Yield (%) |
| Phenylmagnesium Bromide | Benzyl 5-oxo-5-phenylpentanoate | 85-95% |
| n-Butyllithium | Benzyl 5-oxononanoate | 80-90% |
| Methylmagnesium Bromide | Benzyl 5-oxohexanoate | 88-96% |
| Vinyllithium | Benzyl 5-oxohept-6-enoate | 75-85% |
Experimental Workflow Visualization
The general workflow for the selective acylation of organometallics with this compound is depicted below.
Caption: General Experimental Workflow.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive organometallic reagent (degraded by moisture or air).- Impure starting Weinreb amide. | - Titrate the organometallic reagent before use.- Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere.- Re-purify the Weinreb amide. |
| Formation of Tertiary Alcohol (Over-addition) | - Reaction temperature is too high, leading to the breakdown of the chelated intermediate.- Use of an excessively reactive organolithium reagent. | - Maintain the recommended low temperature throughout the addition and reaction time.- Consider using the corresponding Grignard reagent, which is generally less reactive. |
| Incomplete Reaction | - Insufficient equivalents of the organometallic reagent.- Steric hindrance from a bulky organometallic reagent. | - Use a slight excess (1.1-1.2 equivalents) of the organometallic reagent.- Increase the reaction time or allow the reaction to slowly warm to a slightly higher temperature (e.g., -40 °C for organolithiums). |
| Difficult Emulsion during Workup | - Presence of finely divided magnesium salts. | - Add brine (saturated aqueous NaCl) to the separatory funnel to help break the emulsion.[14]- Filter the biphasic mixture through a pad of Celite before extraction. |
References
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Wikipedia. Weinreb ketone synthesis. [Link]
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TutorChase. How do you prepare a Weinreb amide?. [Link]
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Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]
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National Institutes of Health (NIH). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]
-
YouTube. Introduction to Weinreb amides. [Link]
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The Synthetic Inspector. Grignard Reaction - Common Conditions. [Link]
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Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
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ACS Omega. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]
-
ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]
-
YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]
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Oriental Journal of Chemistry. Recent Developments in Weinreb Synthesis and Their Applications. [Link]
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Taylor & Francis Online. The Reaction of Organometallic Compounds with the Weinreb Amide of 3,7-Dichloroquinoline-8-carboxylic Acid. [Link]
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The Royal Society of Chemistry. Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. [Link]
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National Institutes of Health (NIH). Synthesis of the C3–C18 Fragment of Amphidinolides G and H. [Link]
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Common Organic Chemistry. Grignard Reaction (RMgX + Weinreb Amide). [Link]
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Wiley Online Library. Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine. [Link]
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Chemical Communications (RSC Publishing). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. [Link]
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ResearchGate. Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. [Link]
-
ResearchGate. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N -Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]
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Chemistry Stack Exchange. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. [Link]
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ChemRxiv. Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]
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Application Notes and Protocols: Workup Procedures for Reactions Involving Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate
Introduction: The Versatility of a Bifunctional Building Block
Benzyl 5-[methoxy(methyl)amino]-5-oxopentanoate is a highly versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structure incorporates two key functional groups: a Weinreb amide and a benzyl ester. This unique combination allows for selective transformations at either end of the C5 chain, making it a powerful tool for introducing keto-ester or keto-acid functionalities.
The Weinreb amide, or N-methoxy-N-methylamide, is renowned for its ability to react with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate.[3][4] This intermediate resists the common problem of over-addition, cleanly yielding a ketone upon acidic workup.[4][5] Furthermore, Weinreb amides can be selectively reduced to aldehydes using hydride reagents such as lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H).[3][6] The benzyl ester provides a robust protecting group for the carboxylic acid, which can be cleaved under various conditions, most commonly via hydrogenolysis, to reveal the free acid.[7]
Given the prevalence of this reagent in reactions involving highly reactive organometallic species, a meticulously planned and executed workup procedure is paramount to ensure reaction success, maximize product yield, and guarantee the safety of the researcher. This guide provides detailed protocols and the scientific rationale for the workup of reactions involving this compound, with a primary focus on its reactions with organometallic reagents to form keto-esters.
Core Principles of the Workup: A Three-Pillar Approach
The successful isolation of the desired product from a reaction mixture containing this compound hinges on three critical pillars: quenching , extraction , and purification . Each step must be tailored to the specific reagents used and the anticipated byproducts.
Pillar 1: The Quench - Taming the Reactive Species
Reactions involving organometallic reagents are typically conducted under anhydrous and inert conditions. The first step of the workup, the quench, serves to neutralize any unreacted organometallic species and to initiate the breakdown of the stable tetrahedral intermediate formed during the reaction.[8][9] The choice of quenching agent is critical and depends on the reactivity of the organometallic reagent used.
Protocol 1: Standard Quench for Grignard and Organolithium Reagents
This protocol is suitable for the majority of reactions where Grignard or organolithium reagents are used to form a ketone from the Weinreb amide.
Step-by-Step Methodology:
-
Cooling: Prior to quenching, cool the reaction mixture to 0 °C or -78 °C in an ice or dry ice/acetone bath, respectively. This is crucial to dissipate the heat generated during the exothermic neutralization of the reactive organometallic species.
-
Quenching Solution: Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl).[10] This mild acid is effective at protonating and quenching the organometallic reagent and initiating the hydrolysis of the tetrahedral intermediate without being harsh enough to cause unwanted side reactions.
-
Slow Addition: Slowly add the saturated NH₄Cl solution dropwise to the stirred reaction mixture. A vigorous reaction may occur, so careful control of the addition rate is essential to prevent splashing and uncontrolled exotherms.
-
Warming: Once the addition is complete and the initial exothermic reaction has subsided, allow the mixture to warm to room temperature with continued stirring. This ensures the complete hydrolysis of the intermediate to the desired ketone.
Causality and Expertise: The use of saturated NH₄Cl provides a controlled source of protons.[8] A stronger acid could potentially lead to side reactions involving the benzyl ester or other sensitive functional groups that may be present in the molecule. The low temperature at the start of the quench mitigates the high reactivity of the remaining organometallic species, preventing violent reactions.[11]
Pillar 2: Extraction - Isolating the Target Molecule
Following a successful quench, the desired product is typically present in a biphasic mixture (aqueous and organic layers). The goal of the extraction is to selectively transfer the organic product into an immiscible organic solvent, leaving behind inorganic salts and water-soluble byproducts.
Protocol 2: Liquid-Liquid Extraction
Step-by-Step Methodology:
-
Solvent Selection: Choose an appropriate organic solvent for extraction. Ethyl acetate (EtOAc) is a common and effective choice due to its polarity, which aids in dissolving the product, and its immiscibility with water.[12] Dichloromethane (CH₂Cl₂) can also be used.[13]
-
Phase Separation: Transfer the quenched reaction mixture to a separatory funnel. Add the chosen organic solvent.
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate fully.
-
Aqueous Layer Removal: Drain the lower aqueous layer.
-
Washing the Organic Layer:
-
Wash the organic layer sequentially with water to remove any remaining water-soluble impurities.
-
Next, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) if the reaction conditions were acidic, to neutralize any remaining acid.
-
Finally, wash with brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer.
-
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[13]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Data Presentation: Solvent Selection Guide
| Solvent | Polarity Index | Boiling Point (°C) | Advantages | Disadvantages |
| Ethyl Acetate | 4.4 | 77.1 | Good solvating power for the product, easily removed. | Can be partially soluble in water. |
| Dichloromethane | 3.1 | 39.6 | Excellent solvating power, immiscible with water. | Higher density than water, potential health concerns. |
Pillar 3: Purification - Achieving Analytical Purity
The crude product obtained after extraction will likely contain unreacted starting material, byproducts, and residual reagents. Purification is necessary to isolate the desired compound in high purity. The most common method for purifying compounds like the keto-ester derived from this compound is flash column chromatography.[12][14]
Protocol 3: Flash Column Chromatography
Step-by-Step Methodology:
-
Stationary Phase: Prepare a silica gel column. The amount of silica gel used should be approximately 50-100 times the weight of the crude product.
-
Mobile Phase Selection: Determine a suitable mobile phase (eluent) system using thin-layer chromatography (TLC). A mixture of hexanes and ethyl acetate is a common starting point. The ideal eluent system should provide good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4.
-
Loading the Column: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Trustworthiness through Self-Validation: The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to validate the success of the purification protocol.
Visualization of the Workup Workflow
The following diagram illustrates the general workflow for the workup of a reaction between this compound and an organometallic reagent.
Caption: General workflow for the workup procedure.
Special Considerations and Troubleshooting
-
Reaction with Reducing Agents: If a reducing agent like LiAlH₄ is used to form an aldehyde, the quench should be performed with extreme caution due to the generation of hydrogen gas. The Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is a standard and safe procedure for quenching LiAlH₄ reactions.
-
Stability of the Benzyl Ester: While generally robust, the benzyl ester can be susceptible to cleavage under strongly acidic or basic conditions, especially at elevated temperatures. Therefore, it is advisable to maintain a near-neutral pH during the workup.
-
Emulsion Formation: Emulsions can sometimes form during the extraction process, making phase separation difficult. Adding brine can often help to break up emulsions.
-
Product Solubility: If the product has low solubility in the chosen extraction solvent, it may be necessary to perform multiple extractions or use a different solvent system.
Conclusion
The workup procedure for reactions involving this compound is a critical phase of the synthetic process that dictates the yield and purity of the final product. By adhering to the principles of controlled quenching, systematic extraction, and meticulous purification, researchers can confidently and safely isolate their target molecules. The protocols outlined in this guide provide a robust framework for achieving this, grounded in established chemical principles and best practices in the field of organic synthesis.
References
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- De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537.
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Weinreb Ketone Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Grignard Reaction (RMgX + Weinreb Amide). (n.d.). Common Organic Chemistry. Retrieved from [Link]
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5-MeO-NBnT. (2023). In Wikipedia. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Scaling Up the Synthesis of Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate
Welcome to the technical support center for the synthesis of Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this valuable synthesis from bench-scale to pilot or production scale. As a key Weinreb amide intermediate, its purity and yield are paramount for the successful synthesis of downstream ketones and aldehydes.[1][2]
Scaling up is more than just using larger flasks and greater volumes; it involves fundamental changes in physical parameters like heat and mass transfer that can dramatically affect reaction outcomes.[3] This document provides in-depth troubleshooting advice and protocols grounded in established chemical principles to help you navigate these challenges effectively.
Section 1: Reaction Overview and Core Principles
The synthesis of this compound, a Weinreb-Nahm amide, is typically achieved by the coupling of an activated derivative of monobenzyl glutarate with N,O-dimethylhydroxylamine.[4] A common and scalable approach involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.
The primary advantage of forming a Weinreb amide is its ability to react with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate, which prevents the common problem of over-addition that plagues reactions with esters or acid chlorides.[1][5] This intermediate collapses upon acidic workup to cleanly provide the desired ketone or aldehyde.
Typical Reaction Pathway
Caption: General reaction scheme for Weinreb amide formation.
Section 2: Troubleshooting Guide for Scale-Up
This section addresses common problems encountered during the scale-up process in a question-and-answer format.
Issue 1: Low or Inconsistent Yield
Q: My reaction yield was consistently >90% at the 50g scale, but dropped to ~60% and is inconsistent at the 5kg scale. What are the likely causes?
A: A significant drop in yield upon scale-up is a classic problem, often rooted in physical, not just chemical, phenomena. The primary culprits are inadequate thermal management and poor mixing.[6]
-
Causality - Heat Transfer: Exothermic reactions in large reactors are difficult to cool efficiently due to a lower surface-area-to-volume ratio.[7][8] Uncontrolled temperature spikes can accelerate the decomposition of your starting materials (especially the acyl chloride) or your product, leading to a complex mixture of impurities and lower yield.
-
Causality - Mixing & Reagent Addition: In a large vessel, achieving homogenous mixing is challenging. If the acyl chloride is added too quickly, localized "hot spots" of high concentration and temperature can form before the reagents are dispersed.[9] This can cause rapid, localized side reactions.
Troubleshooting Steps & Solutions:
-
Characterize the Exotherm: Before scaling, perform reaction calorimetry to understand the heat of reaction. This data is critical for engineering the required cooling capacity.[6]
-
Control Reagent Addition: Switch from rapid or bulk addition to a slow, controlled addition of the acyl chloride solution via a dosing pump. Profile the addition rate—start slowly and only increase the rate if the temperature remains stable.
-
Improve Agitation: Ensure the reactor's agitator (impeller type, speed) is appropriate for the batch volume and viscosity to ensure good mixing. Baffles in the reactor are essential to prevent vortexing and promote turbulence.
-
Monitor Internal Temperature: Rely on an internal temperature probe, not just the jacket temperature. The internal temperature reflects the actual reaction conditions.
| Parameter | Lab Scale (250 mL Flask) | Production Scale (100 L Reactor) | Key Consideration for Scale-Up |
| Surface Area/Volume | High | Low | Heat dissipation is much less efficient at scale.[10][11] |
| Heat Dissipation | Rapid (via flask surface) | Slow (via reactor jacket) | Requires a robust cooling system and careful exotherm management. |
| Mixing | Efficient (magnetic stir bar) | Can be inefficient | Requires optimized mechanical stirring and potentially baffles. |
| Reagent Addition | Manual, often quick | Must be slow and controlled | Rate of addition is a primary tool for controlling the reaction rate.[8] |
Issue 2: Incomplete Conversion
Q: My post-reaction analysis (HPLC/TLC) shows a significant amount of unreacted Benzyl 5-chloro-5-oxopentanoate. I've already extended the reaction time. What's wrong?
A: Incomplete conversion, even with extended time, often points to stoichiometric or mass transfer issues.
-
Causality - Stoichiometry and Base Role: N,O-dimethylhydroxylamine is supplied as a hydrochloride salt.[12][13] Two equivalents of base are theoretically required: one to neutralize the HCl salt to liberate the free amine, and a second to scavenge the HCl generated during the acylation reaction.[14] If insufficient base is used, the reaction medium will become acidic, protonating the free amine and rendering it non-nucleophilic.
-
Causality - Mass Transfer: At scale, solids may not dissolve as readily. If the N,O-dimethylhydroxylamine hydrochloride or the base salt byproduct does not dissolve or forms a thick slurry, the reaction can become mass-transfer limited.[15][16] The dissolved reagents react quickly, but the rate is then dictated by how fast the remaining solids can dissolve into the solution.
Troubleshooting Steps & Solutions:
-
Verify Base Stoichiometry: Ensure you are using at least 2.0-2.2 equivalents of base relative to the N,O-dimethylhydroxylamine hydrochloride.
-
Check Reagent Quality: N,O-dimethylhydroxylamine HCl is hygroscopic.[17] Ensure it has been stored properly in a dry environment. Water ingress can hydrolyze the acyl chloride starting material.
-
Improve Solubility: If solids are an issue, consider a solvent system that provides better solubility for all components. A co-solvent might be necessary.
-
Order of Addition: A robust procedure is to first add the N,O-dimethylhydroxylamine HCl and the base to the solvent, stir to allow for neutralization, and then begin the slow addition of the acyl chloride. This ensures the free amine is available to react.[18]
Issue 3: Unexpected Byproduct Formation
Q: On scale-up, I'm seeing a significant new impurity with a mass corresponding to monobenzyl glutarate. How is this forming?
A: The formation of the starting carboxylic acid (monobenzyl glutarate) is a clear indicator of acyl chloride hydrolysis.
-
Causality - Hydrolysis: Acyl chlorides are highly reactive and susceptible to hydrolysis by water. At the lab scale, exposure to atmospheric moisture may be minimal. At the production scale, longer transfer times, larger vessel headspaces, and less-than-perfectly-dry solvents or reagents can introduce enough water to cause significant hydrolysis of the acyl chloride. The resulting carboxylic acid will not react under these conditions.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. pure-synth.com [pure-synth.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fluorostore.com [fluorostore.com]
- 11. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
- 12. N,O-Dimethylhydroxylamine hydrochloride(6638-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Amide Synthesis [fishersci.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. Investigation of mass transfer limitations in simultaneous esterification and transesterification of triglycerides using a heterogeneous catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. fishersci.com [fishersci.com]
- 18. reddit.com [reddit.com]
Technical Support Center: Optimizing Grignard Reactions with Weinreb Amides
Welcome to the technical support center for Weinreb amide chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using Grignard reagents with Weinreb amides for ketone synthesis. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. The Weinreb ketone synthesis is a powerful tool due to its ability to prevent over-addition, a common issue with more reactive acylating agents like acid chlorides or esters. This reliability stems from the formation of a stable, chelated tetrahedral intermediate. However, like any chemical transformation, success lies in the details of the execution.
This guide is structured into a troubleshooting section addressing common problems and a frequently asked questions (FAQ) section to clarify core concepts.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing causative explanations and actionable solutions.
Problem 1: Low or No Ketone Yield
Symptoms:
-
TLC or LC-MS analysis shows primarily unreacted Weinreb amide.
-
The desired ketone product is present in minimal quantities.
Potential Causes & Solutions:
-
Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and acidic protons. Any residual water in your solvent or on your glassware will quench the reagent.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
-
Inaccurate Grignard Reagent Titer: The stated concentration of commercial Grignard reagents can decrease over time due to gradual decomposition or reaction with atmospheric moisture upon handling.
-
Solution: Titrate your Grignard reagent before use to determine its exact molarity. A common method is titration against a known concentration of a non-nucleophilic base like 2,2,6,6-tetramethylpiperidine (TMP) followed by back-titration with a standard acid.
-
-
Sub-stoichiometric Amount of Grignard Reagent: Using less than one equivalent of the Grignard reagent will naturally lead to incomplete conversion of the Weinreb amide.
-
Solution: Based on the accurate titer, use a slight excess of the Grignard reagent. A common starting point is 1.1 to 1.5 equivalents.
-
-
Low Reaction Temperature: While the reaction is often performed at low temperatures to ensure stability of the intermediate, excessively low temperatures can hinder the initial nucleophilic addition.
-
Solution: A typical temperature range is -78 °C to 0 °C. If the reaction is sluggish at -78 °C, consider slowly warming the reaction to -40 °C or 0 °C and monitoring the progress by TLC.
-
Problem 2: Formation of Tertiary Alcohol (Over-addition Product)
Symptoms:
-
A significant byproduct is observed with a polarity consistent with an alcohol.
-
Mass spectrometry data indicates the addition of two equivalents of the Grignard reagent to the Weinreb amide.
Potential Causes & Solutions:
-
Decomposition of the Tetrahedral Intermediate: The key to the Weinreb synthesis is the stability of the five-membered chelated intermediate formed after the initial addition. If this intermediate collapses to the ketone in situ before the workup, the newly formed ketone will react with another equivalent of the Grignard reagent.
-
Causality: This collapse can be promoted by elevated temperatures. The stability of the intermediate is temperature-dependent.
-
Solution:
-
Maintain Low Temperature: Perform the Grignard addition and stir the reaction at a consistently low temperature (e.g., -78 °C or 0 °C).
-
Cold Quench: Quench the reaction at low temperature by adding the quenching solution (e.g., saturated aqueous NH4Cl) to the reaction mixture before allowing it to warm to room temperature. An inverse quench, where the reaction mixture is added to the cold quenching solution, can also be effective.
-
-
-
Highly Reactive Grignard Reagents: Extremely reactive Grignard reagents, such as allylmagnesium bromide, can sometimes lead to over-addition even under carefully controlled conditions.
-
Solution: For highly reactive Grignards, use very slow, dropwise addition at the lowest practical temperature (-78 °C) to maintain a low instantaneous concentration of the nucleophile.
-
Problem 3: Presence of Biphenyl or Homocoupled Byproducts (R-R)
Symptoms:
-
Byproducts corresponding to the homocoupling of your Grignard reagent are observed.
Potential Causes & Solutions:
-
Grignard Reagent Decomposition: This is often an issue during the formation of the Grignard reagent itself, especially with primary or benzylic halides, through a Wurtz-type coupling.
-
Solution: Optimize the formation of your Grignard reagent. This includes using fresh, high-purity magnesium turnings and ensuring efficient initiation. Sometimes, using diethyl ether instead of THF can minimize certain side reactions during Grignard formation.
-
Frequently Asked Questions (FAQs)
Q1: How much Grignard reagent should I use? What is the optimal stoichiometry?
A1: A slight excess of the Grignard reagent is generally recommended to ensure complete consumption of the Weinreb amide. The optimal amount depends on the substrate and the accuracy of your Grignard reagent's concentration. A good starting point is 1.1 to 1.5 equivalents. For valuable or complex substrates, a preliminary small-scale experiment to scout the optimal stoichiometry is advised. It's noteworthy that the reaction can tolerate a larger excess of the Grignard reagent compared to reactions with esters or acid chlorides, due to the stability of the tetrahedral intermediate.
| Reagent | Recommended Equivalents | Notes |
| Grignard Reagent | 1.1 - 1.5 | Titrate before use for accuracy. |
| Weinreb Amide | 1.0 | Limiting reagent. |
Q2: What is the mechanism of the Weinreb ketone synthesis and why is the intermediate so stable?
A2: The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl carbon of the Weinreb amide. This forms a tetrahedral intermediate. The stability of this intermediate is the cornerstone of the reaction's success. It is stabilized by chelation of the magnesium ion between the newly formed alkoxide and the N-methoxy oxygen atom, forming a stable five-membered ring. This chelated structure prevents the elimination of the N-methoxy-N-methylamine group and the subsequent over-addition of a second Grignard equivalent. The ketone is only liberated upon acidic workup, which protonates and breaks down the intermediate.
Caption: Mechanism of the Weinreb Ketone Synthesis.
Q3: What is the best workup procedure for a Grignard reaction with a Weinreb amide?
A3: A standard workup involves quenching the reaction at low temperature with a mild acid source to decompose the magnesium salts and the tetrahedral intermediate. Saturated aqueous ammonium chloride (NH4Cl) is a common choice as it is acidic enough to protonate the intermediate but generally mild enough to avoid side reactions with sensitive functional groups. After quenching, the mixture is typically diluted with an organic solvent (like diethyl ether or ethyl acetate) and water, and the organic layer is separated, washed, dried, and concentrated.
Q4: Can I run the reaction at room temperature?
A4: While some robust Weinreb amide arylations have been shown to be successful at room temperature, it is generally not recommended. The stability of the crucial tetrahedral intermediate is temperature-dependent. Running the reaction at elevated temperatures increases the risk of this intermediate collapsing prematurely, which leads to the formation of the ketone in the presence of unreacted Grignard reagent, resulting in the formation of the tertiary alcohol over-addition product. Sticking to low temperatures (0 °C to -78 °C) is the most reliable strategy.
Experimental Protocol: General Procedure for Ketone Synthesis
This is a representative protocol and may require optimization for specific substrates.
-
Apparatus Setup: Under an inert atmosphere of nitrogen or argon, assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Reactant Preparation: Dissolve the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Grignard Addition: Add the Grignard reagent (1.1-1.5 equiv, of known concentration) dropwise via syringe to the stirred solution of the Weinreb amide, maintaining the internal temperature.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots and quenching them in a separate vial containing saturated NH4Cl solution.
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH4Cl solution at the low reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Add water and an organic solvent (e.g., ethyl acetate). Separate the layers.
-
Extraction & Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. Purify the crude ketone product by flash column chromatography.
Caption: Troubleshooting workflow for common issues.
References
-
Title: Weinreb ketone synthesis - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Synthesis of Weinreb and their Derivatives (A Review) Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents Source: ACS Omega URL: [Link]
-
Title: Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control Source: The Royal Society of Chemistry URL: [Link]
- Title: The Weinreb amide method is a good way to prepare ketones in high yields...
preventing over-addition in reactions with Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate
A Guide to Preventing Over-Addition in Ketone Synthesis
Welcome to the Technical Support Center for Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate. This guide, prepared by our Senior Application Scientists, is designed to provide researchers, chemists, and drug development professionals with in-depth technical assistance for utilizing this Weinreb amide in ketone synthesis. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential issues, particularly the common challenge of over-addition, ensuring the success and efficiency of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the use of this compound in reactions with organometallic reagents.
Q1: What is this compound and why is it used for ketone synthesis?
This compound is a specialized carboxylic acid derivative known as a Weinreb-Nahm amide. The key feature of this molecule is the N-methoxy-N-methylamide group. This functional group is specifically designed to react with organometallic reagents (like Grignard or organolithium reagents) to form a highly stable tetrahedral intermediate.[1][2] This stability prevents the common problem of "over-addition," where a second equivalent of the organometallic reagent attacks the newly formed ketone, leading to an undesired tertiary alcohol.[2] Upon acidic workup, this stable intermediate cleanly collapses to yield the desired ketone.
Q2: What is "over-addition" and how does the Weinreb amide prevent it?
Over-addition is a frequent side reaction when preparing ketones from less specialized carboxylic acid derivatives like esters or acid chlorides. The ketone product of the initial reaction is often more reactive than the starting material, leading to a second nucleophilic attack by the organometallic reagent and the formation of a tertiary alcohol.[3][4]
The Weinreb amide functionality in this compound prevents this through the formation of a stable, five-membered chelated intermediate with the metal ion (e.g., MgX⁺ or Li⁺) from the organometallic reagent.[2] This chelation between the carbonyl oxygen and the methoxy oxygen stabilizes the tetrahedral intermediate, preventing its collapse to a ketone until a deliberate acidic quench is performed.[2][5]
Q3: What are the primary signs of an over-addition side reaction in my experiment?
The most definitive evidence of over-addition is the identification of the corresponding tertiary alcohol byproduct. This can be observed through several analytical techniques:
-
Thin-Layer Chromatography (TLC): The tertiary alcohol is typically more polar than the desired ketone, resulting in a lower Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the crude product will show characteristic signals for the tertiary alcohol, which will differ significantly from the ketone product. Notably, the signals for the protons adjacent to the newly formed hydroxyl group will be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the tertiary alcohol.
Q4: Can the benzyl ester protecting group in this compound be problematic?
While benzyl esters can be cleaved by some strong nucleophiles or under harsh acidic or basic conditions, the typical low-temperature conditions of the Weinreb ketone synthesis are generally mild enough to leave the benzyl ester intact.[6][7] However, it is a potential vulnerability. Prolonged reaction times, elevated temperatures, or the use of highly reactive organometallic reagents could lead to cleavage. It is crucial to monitor the reaction for the appearance of byproducts resulting from the deprotection of the benzyl ester.
Troubleshooting Guide: A Deeper Dive into Experimental Challenges
This section provides a more detailed, scenario-based approach to troubleshooting common issues encountered during reactions with this compound.
Issue 1: Significant Formation of Tertiary Alcohol (Over-Addition)
-
Symptoms:
-
A significant spot with a lower Rf than the expected ketone product on TLC.
-
1H NMR signals consistent with a tertiary alcohol in the crude product.
-
Low yield of the desired ketone.
-
-
Root Causes & Solutions:
| Cause | Explanation | Solution |
| Elevated Reaction Temperature | The chelated tetrahedral intermediate is only stable at low temperatures.[2] If the reaction is allowed to warm prematurely, this intermediate can collapse to the ketone, which then reacts with the excess organometallic reagent present. | Maintain a consistently low temperature (typically -78 °C to 0 °C) throughout the addition of the organometallic reagent and for a period thereafter. Use a cryostat or a well-maintained dry ice/acetone bath. |
| Improper Quenching | Adding the quenching solution (e.g., saturated aqueous NH₄Cl) at too high a temperature can lead to the breakdown of the intermediate before all the organometallic reagent is neutralized. | Quench the reaction at the same low temperature at which it was run. Add the quenching solution slowly and ensure thorough mixing to dissipate any localized heat. |
| Excessively Reactive Organometallic Reagent | Highly reactive organometallic reagents may be less selective and can promote over-addition even at low temperatures. | Consider using a less reactive Grignard reagent in place of a more reactive organolithium reagent if over-addition is a persistent issue. |
Issue 2: Low or No Conversion of Starting Material
-
Symptoms:
-
The major spot on TLC corresponds to the starting Weinreb amide.
-
1H NMR of the crude product shows predominantly starting material.
-
-
Root Causes & Solutions:
| Cause | Explanation | Solution |
| Inactive Organometallic Reagent | Grignard and organolithium reagents are sensitive to moisture and air. Improper handling or storage can lead to a lower-than-expected concentration of the active reagent. | Use freshly prepared or recently titrated organometallic reagents. Ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). |
| Insufficient Equivalents of Reagent | An insufficient amount of the organometallic reagent will naturally lead to incomplete conversion. | Titrate the organometallic reagent before use to determine its exact concentration and ensure the correct stoichiometry. |
| Reaction Temperature is Too Low | While low temperatures are crucial to prevent over-addition, an excessively low temperature may slow the reaction rate to a point where conversion is minimal within a practical timeframe. | If no conversion is observed at a very low temperature (e.g., -78 °C), consider allowing the reaction to slowly warm to a slightly higher temperature (e.g., -40 °C or 0 °C) while carefully monitoring for product formation and the appearance of byproducts via TLC. |
Issue 3: Complex Mixture of Products and Difficult Purification
-
Symptoms:
-
Multiple spots on TLC, making it difficult to identify the product.
-
Complicated 1H NMR spectrum of the crude product.
-
Difficulty in isolating the pure ketone via column chromatography.
-
-
Root Causes & Solutions:
| Cause | Explanation | Solution |
| Decomposition of Starting Material or Product | The starting material or the ketone product may be unstable under the reaction or workup conditions. The benzyl ester could also be undergoing side reactions. | Ensure the workup is performed promptly and at a low temperature. Use a buffered or mild acidic quench (e.g., saturated aqueous NH₄Cl) to avoid harsh pH conditions. |
| Side Reactions of the Organometallic Reagent | Grignard reagents can also act as bases, potentially causing deprotonation at sites other than the desired reaction center, leading to side products. | Add the organometallic reagent slowly to the solution of the Weinreb amide to maintain a low concentration of the nucleophile and minimize side reactions. |
| Emulsion Formation During Workup | The presence of magnesium or lithium salts can sometimes lead to the formation of emulsions during the aqueous workup, complicating extraction. | Add a saturated solution of sodium chloride (brine) during the extraction to help break up emulsions and improve phase separation. |
Experimental Protocols & Data Interpretation
General Protocol for Ketone Synthesis
This protocol provides a general guideline for the reaction of this compound with a Grignard reagent.
-
Preparation:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of inert gas (argon or nitrogen).
-
Dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) in a two or three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a septum.
-
Cool the solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).
-
-
Reaction:
-
Slowly add the Grignard reagent (1.1-1.5 equivalents) dropwise via syringe to the stirred solution of the Weinreb amide, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at the low temperature for 1-3 hours, monitoring the progress by TLC.
-
-
Quenching and Workup:
-
While maintaining the low temperature, slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Monitoring the Reaction by TLC
-
Visualization:
-
UV Light (254 nm): The benzyl ester and any aromatic groups in the organometallic reagent will allow for visualization under UV light.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for many organic compounds and will visualize the Weinreb amide, ketone, and alcohol.[8][9] The spots will appear as yellow-brown spots on a purple background upon gentle heating.
-
Ceric Ammonium Molybdate (CAM) Stain: A highly universal stain that will visualize most organic compounds as dark blue spots on a light blue background upon heating.[10]
-
-
Interpreting the TLC Plate:
| Compound | Expected Rf Value |
| Starting Weinreb Amide | Intermediate |
| Ketone Product | Highest |
| Tertiary Alcohol (Over-addition) | Lowest |
Interpreting 1H NMR Spectra
The following table provides typical chemical shift ranges for key protons in the starting material and potential products.
| Proton | Starting Weinreb Amide | Ketone Product | Tertiary Alcohol |
| -OCH₃ of Weinreb amide | ~3.7 ppm (s, 3H) | - | - |
| -NCH₃ of Weinreb amide | ~3.2 ppm (s, 3H) | - | - |
| -CH₂- next to ketone | - | ~2.5-2.8 ppm (t, 2H) | - |
| -CH₂- next to tertiary alcohol | - | - | ~1.5-1.8 ppm (m, 2H) |
| Protons of added R group | - | Varies | Varies |
| Benzyl -CH₂- | ~5.1 ppm (s, 2H) | ~5.1 ppm (s, 2H) | ~5.1 ppm (s, 2H) |
| Benzyl aromatic protons | ~7.3-7.4 ppm (m, 5H) | ~7.3-7.4 ppm (m, 5H) | ~7.3-7.4 ppm (m, 5H) |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the R group from the organometallic reagent.
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and the troubleshooting workflow.
Caption: The reaction pathway for ketone synthesis from a Weinreb amide.
Caption: A logical workflow for troubleshooting common issues.
References
- Nishiyama, H., et al. (2012). Electronic Supplementary Material (ESI)
- ChemicalDesk.Com. (2011).
- Pace, V., Castoldi, L., Alcántara, A. R., & Holzer, W. (2013).
- LibreTexts. (2020). 22.6: Ester Chemistry.
- UT Dallas. (n.d.). synthesis of ketones by utilizing thioesters as “radical weinreb amides”.
- TLC stains. (n.d.).
- Reddit. (2023). Help with TLC stain : r/OrganicChemistry.
- TLC Stains. (n.d.).
- Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers.
- Benkeser, R. A., & DeTalvo, W. (1954). Factors Governing the Reaction of the Benzyl Grignard Reagent. II. Evidence for Triene Intermediates in the Reaction with Chloro. Journal of the American Chemical Society, 76(12), 3237–3240.
- TLC Stains. (n.d.).
- Beilstein Journals. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement.
- Chemical shifts. (n.d.).
- Abraham, R. J., et al. (2014). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 52(7), 345-354.
- TLC Visualiz
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Matteson, D. S., et al. (2015).
- Chem Help ASAP. (2019). synthesis & cleavage of benzyl ethers [Video]. YouTube.
- Short Summary of 1H-NMR Interpret
- EPFL. (n.d.).
- Wikipedia. (n.d.). Weinreb ketone synthesis.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- ResearchGate. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol via Grignard Reaction.
- ResearchGate. (2020). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids.
- LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
- eScholarship.org. (n.d.). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents.
- Organic Syntheses. (n.d.). Procedure 8.
- ResearchG
- benzyl ether cleavage [Video]. (2018). YouTube.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol.
- Beilstein Journals. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement.
Sources
- 1. youtube.com [youtube.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. utd-ir.tdl.org [utd-ir.tdl.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. TLC stains [reachdevices.com]
Technical Support Center: Reactions of Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate with Nucleophiles
Welcome to the technical support center for Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the use of this versatile Weinreb amide in organic synthesis. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively.
Introduction to this compound
This compound is a bifunctional molecule featuring a Weinreb amide and a benzyl ester. The Weinreb amide is a powerful tool in organic synthesis, prized for its ability to react with organometallic reagents to form ketones or be reduced to aldehydes without the common problem of over-addition.[1][2][3][4][5] This controlled reactivity is due to the formation of a stable, chelated tetrahedral intermediate with the incoming nucleophile.[1][2][3][6] However, the presence of the benzyl ester introduces a second reactive site that must be considered when planning synthetic routes.
This guide will delve into the potential side reactions that can occur when this substrate is treated with various nucleophiles and provide systematic troubleshooting strategies.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, offering explanations and step-by-step solutions.
Issue 1: Low Yield of the Desired Ketone with Grignard or Organolithium Reagents
Question: I am reacting this compound with a Grignard reagent to synthesize a ketone, but my yields are consistently low. What could be the cause?
Answer:
Low yields in this reaction can stem from several factors, primarily related to reaction conditions and the stability of the reactants.
Possible Causes and Solutions:
-
Over-addition: While Weinreb amides are designed to prevent over-addition, this side reaction can still occur, especially at higher temperatures.[7] The initially formed ketone is more reactive than the starting Weinreb amide, and if the chelated intermediate breaks down prematurely, a second equivalent of the organometallic reagent can add to the ketone, forming a tertiary alcohol.
-
Troubleshooting Protocol:
-
Temperature Control: Maintain a low reaction temperature (typically -78 °C to -40 °C) throughout the addition of the nucleophile.[7]
-
Slow Addition: Add the Grignard or organolithium reagent dropwise to the solution of the Weinreb amide to avoid localized heating and high concentrations of the nucleophile.
-
Quenching: Quench the reaction at a low temperature before allowing it to warm to room temperature.
-
-
-
Cleavage of the Benzyl Ester: The benzyl ester is susceptible to nucleophilic attack, especially by strong nucleophiles like organolithium reagents or some Grignard reagents.[8][9] This will consume your starting material and reduce the yield of the desired product.
-
Troubleshooting Protocol:
-
Choice of Nucleophile: If possible, use a less reactive organometallic reagent. For example, organocuprates are generally less reactive towards esters than organolithiums.
-
Stoichiometry: Use a precise stoichiometry of the nucleophile (typically 1.0-1.2 equivalents) to minimize attack on the ester.
-
-
-
Degradation of the Weinreb Amide: With highly basic or sterically hindered nucleophiles, elimination of the methoxide group to form formaldehyde can be a significant side reaction.[3]
-
Troubleshooting Protocol:
-
Reagent Purity: Ensure the quality and accurate titration of your organometallic reagent.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and prevent decomposition.
-
-
Issue 2: Formation of an Unexpected Tertiary Alcohol
Question: My reaction is producing a significant amount of a tertiary alcohol instead of the expected ketone. How can I prevent this?
Answer:
The formation of a tertiary alcohol is a classic sign of over-addition, where the ketone intermediate reacts further with the nucleophile.[3][10]
Causality: The stability of the tetrahedral intermediate formed from the Weinreb amide is key to preventing over-addition.[5][6] This intermediate is stabilized by chelation of the metal ion between the carbonyl oxygen and the methoxy oxygen.[1][3] If this chelate is not stable under the reaction conditions (e.g., at higher temperatures), it can collapse to the ketone, which then rapidly reacts with another equivalent of the nucleophile.
Preventative Measures:
-
Strict Temperature Control: As detailed in Issue 1, maintaining a very low temperature is critical.
-
Inverse Addition: Consider adding the Weinreb amide solution to the organometallic reagent at a low temperature. This ensures that the nucleophile is never in large excess relative to the electrophile.
-
Choice of Metal Cation: The stability of the chelated intermediate can be influenced by the metal cation. Lithium reagents often form very stable chelates.
Issue 3: Cleavage of the Benzyl Ester Protecting Group
Question: I am observing cleavage of the benzyl ester, resulting in the corresponding carboxylic acid after workup. How can I maintain the integrity of the ester?
Answer:
Benzyl esters are generally stable to a range of conditions but can be cleaved by strong nucleophiles, strong acids or bases, and hydrogenolysis.[8][9][11]
Mechanisms of Cleavage and Avoidance Strategies:
| Cleavage Method | Reagents to Avoid | Recommended Conditions |
| Nucleophilic Acyl Substitution | Excess strong nucleophiles (e.g., R-Li, RMgX) | Use stoichiometric amounts of nucleophiles at low temperatures. |
| Saponification | Strong aqueous bases (e.g., NaOH, KOH) during workup | Use a mild acidic workup (e.g., saturated aqueous NH4Cl). |
| Hydrogenolysis | Catalytic hydrogenation (e.g., H2, Pd/C) | Avoid these conditions if the benzyl ester needs to be retained.[8][11] |
Troubleshooting Workflow for Benzyl Ester Cleavage:
Caption: Troubleshooting logic for benzyl ester cleavage.
Frequently Asked Questions (FAQs)
Q1: Can I reduce the Weinreb amide to an aldehyde without affecting the benzyl ester?
A1: Yes, this is a common and highly useful transformation. The Weinreb amide can be selectively reduced to the aldehyde using hydride reagents.[1][3] The key is to choose a reducing agent that is not reactive towards the benzyl ester under the reaction conditions.
-
Recommended Reagents:
-
Diisobutylaluminium hydride (DIBAL-H): Typically used at low temperatures (-78 °C), DIBAL-H is very effective for this transformation and generally does not reduce benzyl esters.
-
Lithium aluminum hydride (LiAlH4): While LiAlH4 can reduce Weinreb amides to aldehydes, it will also readily cleave the benzyl ester.[8] Therefore, LiAlH4 should be avoided if the ester is to be preserved.
-
Q2: What is the mechanism that prevents over-addition in Weinreb amide reactions?
A2: The prevention of over-addition is due to the formation of a stable five-membered cyclic tetrahedral intermediate.[2][6]
Reaction Mechanism Pathway:
Caption: Weinreb amide reaction mechanism showing the stable intermediate.
When a nucleophile (like a Grignard or organolithium reagent) adds to the carbonyl carbon of the Weinreb amide, the metal cation (M+) is chelated by both the carbonyl oxygen and the oxygen of the N-methoxy group.[1][3] This chelated intermediate is stable at low temperatures and does not readily collapse to form the ketone.[6] The ketone is only formed upon acidic workup, by which time any excess nucleophile has been quenched.[1]
Q3: Are there any nucleophiles that will react preferentially with the benzyl ester over the Weinreb amide?
A3: Generally, the Weinreb amide is more electrophilic than the benzyl ester towards strong, hard nucleophiles like organolithiums and Grignard reagents. However, softer nucleophiles or those that react under different mechanisms might show different selectivity. For instance, transesterification of the benzyl ester could potentially be achieved with an alcohol under specific catalytic conditions that do not activate the Weinreb amide. Similarly, nucleophiles like amines might react with the ester under certain conditions, though this is less common.[12]
Q4: Can I perform a reaction at the alpha-position to the Weinreb amide (e.g., enolate formation) without affecting the benzyl ester?
A4: Yes, it is possible to generate an enolate alpha to the Weinreb amide. However, the choice of base is crucial to avoid side reactions with the benzyl ester.
-
Recommended Bases:
-
Lithium diisopropylamide (LDA): A strong, non-nucleophilic base that can effectively deprotonate the alpha-position at low temperatures.
-
Lithium hexamethyldisilazide (LiHMDS): Another strong, non-nucleophilic base suitable for this purpose.
-
-
Potential Side Reaction: Saponification of the benzyl ester can occur if the reaction temperature is allowed to rise or if a nucleophilic base is used.
References
- S. M. Weinreb, S. Nahm, Tetrahedron Lett., 1981, 22, 3815-3818.
- T. W. Green, P. G. M. Wuts, Protective Groups in Organic Synthesis, 3rd ed., Wiley-Interscience, New York, 1999, pp 372-381. (URL not available)
-
Organic Chemistry Portal. Benzyl Esters. [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. [Link]
-
S. H. M. S. A. Al-Musa, Oriental Journal of Chemistry, 2020 , 36(2), 175-190. [Link]
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
M. Hatano, et al., ACS Omega, 2022 , 7(51), 48074-48083. [Link]
-
M. A. H. Hyder, et al., Oriental Journal of Chemistry, 2019 , 35(6), 1-13. [Link]
-
Wikipedia. Protecting group. [Link]
-
M. Nowak, Z. Malinowski, Synlett, 2015 , 26(4), 568-569. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
A. K. Ghosh, et al., J. Org. Chem., 2008 , 73(21), 8560-8563. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
B. C. Ranu, et al., Tetrahedron Lett., 2007 , 48(1), 113-115. [Link]
-
Chemistry Stack Exchange. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. [Link]
-
Speciality Chemicals Magazine. The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
-
ResearchGate. What is the right reaction condition between Weinreb amide and vinyl lithium?. [Link]
-
M. H. Al-huniti, et al., Org. Lett., 2019 , 21(9), 3218-3222. [Link]
-
Dr. KP. Weinreb Amides and More (Forming Ketones Using Organometallic Reagents). [Link]
-
NCERT. Amines. [Link]
Sources
- 1. Weinreb amides [pubsapp.acs.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. nbinno.com [nbinno.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl Esters [organic-chemistry.org]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 11. fiveable.me [fiveable.me]
- 12. ncert.nic.in [ncert.nic.in]
purification strategies for products from Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate
Answering the user's request.## Technical Support Center: Purification Strategies for Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile intermediate. As a molecule incorporating both a Weinreb amide and a benzyl ester, its purification requires careful consideration to avoid hydrolysis, de-benzylation, or other side reactions. This document provides in-depth, field-proven insights to help you navigate the common challenges encountered during its purification, ensuring you obtain a product of high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: Impurities typically arise from three main sources: unreacted starting materials, coupling reagent byproducts, and degradation of the product.
-
Starting Materials: The most common are residual glutaric acid monobenzyl ester (the carboxylic acid precursor) and N,O-dimethylhydroxylamine.
-
Coupling Reagent Byproducts: If you are using a carbodiimide like DCC or EDC, you will likely have corresponding urea byproducts. Peptide coupling reagents like HATU or HOBt will also generate water-soluble byproducts.[1]
-
Product Degradation: The primary degradation pathway to be wary of is the cleavage of the benzyl ester, which results in the formation of the free carboxylic acid (5-[Methoxy(methyl)amino]-5-oxopentanoic acid) and benzyl alcohol. This is often catalyzed by trace acidic or basic residues, or more commonly, during unintended hydrogenolysis conditions.[2][3][4]
Q2: What is the recommended general purification strategy for this compound?
A2: A multi-step approach is most effective. Start with an aqueous workup to remove the bulk of water-soluble impurities. This is followed by flash column chromatography on silica gel, which is the most crucial step for separating the target molecule from structurally similar organic impurities.[1][5] If the final product is a solid, recrystallization can be employed as a final polishing step to achieve high purity.
Q3: How can I effectively monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is your primary tool. Use a mobile phase that gives your product an Rf value between 0.2 and 0.4 for the best resolution. A common eluent system is a mixture of ethyl acetate and hexanes. Staining with potassium permanganate (KMnO₄) is effective for visualization, as the Weinreb amide and benzyl ester may not be strongly UV-active depending on the absence of other chromophores.
Q4: How stable is this compound during purification?
A4: The N-methoxy-N-methylamide (Weinreb amide) functional group is generally quite stable under neutral and mildly acidic or basic conditions, making it robust for standard aqueous workups and silica gel chromatography.[6][7] The main point of lability is the benzyl ester. It is highly susceptible to cleavage by catalytic hydrogenation (e.g., using a palladium catalyst for other reactions in the lab can be a source of contamination).[3][4][8] It can also be cleaved by strong acids or bases, so prolonged exposure should be avoided during workup.
Troubleshooting and Purification Guide
This section addresses specific issues you may encounter during your experiments. The advice provided is based on established chemical principles and practical laboratory experience.
Issue 1: My TLC plate shows multiple spots that are very close to my product spot.
Answer: This indicates that you have impurities with polarities very similar to your desired product, which is a common challenge. The primary solution is to optimize your flash column chromatography protocol.
Causality: Poor separation on TLC directly translates to poor separation on a column. The goal is to find a solvent system that maximizes the difference in retention factors (ΔRf) between your product and the contaminants.
Troubleshooting Steps:
-
Adjust Solvent Polarity:
-
If the spots are clustered at a high Rf, your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes).
-
If the spots are clustered at a low Rf, your eluent is not polar enough. Gradually increase the proportion of the polar solvent.
-
-
Change Solvent System: Sometimes, simply adjusting polarity is not enough. Switching to a different solvent system can alter the selectivity of the separation. For example, if you are using Hexane/Ethyl Acetate, consider trying Dichloromethane/Methanol or Toluene/Acetone. These solvents interact differently with the stationary phase and your compounds, potentially improving resolution.
-
Consider a Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), use a gradient. Start with a low-polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your product, leaving more polar impurities behind on the column.
Issue 2: During workup or chromatography, a new, highly polar spot appears on my TLC that wasn't in the crude reaction mixture.
Answer: This is a classic sign of product degradation, most likely the cleavage of the benzyl ester to form the corresponding carboxylic acid.
Causality: The benzyl ester is sensitive to both acidic and basic conditions, which can be present during an aqueous workup if not properly neutralized.[4] Furthermore, silica gel is slightly acidic and can catalyze this hydrolysis if the compound is left on the column for an extended period.
Troubleshooting Steps:
-
Ensure Neutral pH: During your aqueous workup, ensure the final aqueous layer is at a pH of ~7 before extraction. Use a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid, but avoid using strong bases like NaOH which can hydrolyze both the ester and the amide.
-
Minimize Contact Time with Silica: Do not let your compound sit on the silica gel column for longer than necessary. Prepare your fractions and have the column ready to run immediately after loading the sample.
-
Deactivate the Silica Gel: If you consistently see degradation on the column, you can "deactivate" the silica gel. This can be done by pre-eluting the column with your starting mobile phase containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% by volume). This neutralizes the acidic sites on the silica surface. Remember to factor this additive into your mobile phase for the entire run.
Issue 3: My product is an oil after chromatography, and I am struggling to crystallize it.
Answer: Not all organic compounds crystallize easily. If your product is an oil, it may be due to residual solvent, persistent minor impurities, or the intrinsic properties of the molecule itself.
Causality: Crystallization requires a high degree of purity and the ability of molecules to pack into a regular crystal lattice. Oily products often result when this process is inhibited.
Troubleshooting Steps:
-
Ensure High Purity: First, confirm the purity of your oil by high-resolution TLC or ¹H NMR. If impurities are present, a second chromatographic purification may be necessary.
-
Thorough Solvent Removal: Ensure all chromatography solvents have been removed under high vacuum, sometimes with gentle heating (e.g., 30-40 °C), as residual solvent can prevent crystallization.
-
Solvent Screening for Recrystallization: Perform a systematic solvent screening with small amounts of your product.[9] Test a range of solvents from non-polar (e.g., hexanes, diethyl ether) to polar (e.g., ethanol, isopropanol). An ideal solvent will dissolve your compound when hot but not when cold. Often, a two-solvent system (one in which the compound is soluble and one in which it is not) like ethyl acetate/hexanes or dichloromethane/pentane works well.
-
Induce Crystallization: If a suitable solvent is found but crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, adding a "seed crystal" from a previous successful batch can initiate crystallization.
Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with:
-
5% aqueous HCl or NH₄Cl solution (to remove basic impurities like unreacted amines).
-
Saturated aqueous NaHCO₃ solution (to remove acidic impurities like unreacted carboxylic acid).
-
Brine (saturated aqueous NaCl) (to remove the bulk of water).
-
-
Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent in vacuo to yield the crude product.
Protocol 2: Flash Column Chromatography
-
Select the Eluent: Based on TLC analysis (aim for product Rf ≈ 0.3), prepare the chosen solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Pack the Column: Pack a glass column with silica gel using the selected eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute and Collect: Run the column under positive pressure, collecting fractions. Monitor the elution process using TLC to identify the fractions containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Diagram: General Purification Workflow
A logical flow for isolating the final product.
Diagram: Troubleshooting Decision Tree
A guide for resolving common purification issues.
Data Summary Tables
Table 1: Common Impurities & Identification
| Impurity Name | Structure Type | Typical TLC Rf (vs. Product) | Removal Method |
| Glutaric acid monobenzyl ester | Carboxylic Acid | Lower (more polar) | Basic wash (NaHCO₃) |
| N,O-dimethylhydroxylamine·HCl | Amine Salt | Baseline (highly polar) | Aqueous workup |
| Dicyclohexylurea (DCU) | Urea | Similar or slightly less polar | Filtration (if precipitates), Chromatography |
| 5-(...)-oxopentanoic acid | Carboxylic Acid | Lower (more polar) | Basic wash, Chromatography |
| Benzyl Alcohol | Alcohol | Higher (less polar) | Chromatography |
Table 2: Suggested Solvent Systems for Flash Chromatography
| Solvent System | Polarity | Notes |
| Ethyl Acetate / Hexanes | Tunable | Standard choice, provides good resolution for many compounds. |
| Dichloromethane / Methanol | Polar | Useful if the product has low solubility in hexanes. Use a low % of MeOH (1-5%). |
| Toluene / Acetone | Intermediate | Offers different selectivity compared to ester/alkane systems. |
| Diethyl Ether / Hexanes | Less Polar | Can provide sharper bands than ethyl acetate for certain compounds. |
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
Caggiano, L. et al. (n.d.). Synthesis of Weinreb amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-derived Triflates. CORE. Retrieved from [Link]
-
Bajwa, J. S. (2001). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
El-faham, A. et al. (2024). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2020). Recent Developments in Weinreb Synthesis and their Applications. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]
-
Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Taylor & Francis Online. Retrieved from [Link]
-
Agro-K. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Retrieved from [Link]
Sources
- 1. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. nbinno.com [nbinno.com]
- 8. Benzyl Esters [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Wurtz Coupling Byproducts in Grignard Reactions
Welcome to the Technical Support Center for Grignard reaction optimization. This guide is designed for researchers, scientists, and professionals in drug development who are looking to mitigate the formation of Wurtz coupling byproducts, a common challenge that can significantly impact reaction yield and purity. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction: The Challenge of Wurtz Coupling
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. However, its efficiency can be compromised by a significant side reaction known as Wurtz coupling. This reaction involves the coupling of the Grignard reagent with the unreacted organic halide, leading to the formation of a homocoupled byproduct (R-R).[1][2] This not only consumes valuable starting material and Grignard reagent but also complicates the purification of the desired product. Understanding and controlling the factors that favor Wurtz coupling is paramount for a successful and efficient Grignard synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Wurtz coupling in a Grignard reaction?
A1: The Wurtz coupling side reaction is understood to proceed through two primary mechanistic pathways:
-
Ionic Mechanism: The highly nucleophilic Grignard reagent (R-MgX) can attack the electrophilic carbon of the unreacted alkyl halide (R-X) in a reaction resembling an SN2 displacement. This is more prevalent with primary and some secondary alkyl halides.
-
Radical Mechanism: The formation of the Grignard reagent itself involves single-electron transfer (SET) steps, which can generate alkyl radicals (R•).[3] These radicals can then dimerize to form the R-R byproduct. This pathway is more significant for aryl and benzylic halides.
Q2: My reaction mixture turned dark brown or black. Is this indicative of excessive Wurtz coupling?
A2: While a color change to gray and cloudy is normal for Grignard reagent formation, a very dark brown or black coloration can be a sign of side reactions, including Wurtz coupling.[4] The formation of finely divided metal byproducts from these side reactions can contribute to the dark appearance. It can also be caused by impurities in the magnesium or organic halide.
Q3: I observe a significant amount of a non-polar byproduct in my crude NMR. How can I confirm it's the Wurtz-coupled product?
A3: The Wurtz byproduct (R-R) will be a symmetrical dimer of your starting alkyl group. You can often identify it in your crude 1H NMR spectrum by the characteristic signals of the coupled alkyl chain and the symmetry of the molecule. For example, if you started with bromobenzene, the Wurtz byproduct would be biphenyl, which has a distinct set of aromatic signals. Further confirmation can be achieved by techniques such as GC-MS or by comparing the spectral data to a known standard of the expected byproduct.
Q4: Are certain types of organic halides more prone to Wurtz coupling?
A4: Yes, the susceptibility to Wurtz coupling is influenced by the nature of the organic halide:
-
Benzylic and Allylic Halides: These are particularly notorious for undergoing Wurtz coupling due to the stability of the corresponding benzylic and allylic radicals and their high reactivity in SN2-type reactions.[2]
-
Aryl Halides: These can also lead to significant amounts of Wurtz byproducts, such as biphenyl from bromobenzene.[5]
-
Primary Alkyl Halides: While generally good substrates for Grignard reactions, they can still undergo Wurtz coupling, especially at higher temperatures and concentrations.[6]
-
Secondary and Tertiary Alkyl Halides: These are less prone to SN2-type Wurtz coupling due to steric hindrance, but other side reactions like elimination can become more prevalent.[7]
Troubleshooting Guide: Minimizing Wurtz Coupling Byproducts
Proactive control of reaction parameters is the most effective strategy to suppress the formation of Wurtz byproducts.
Temperature Control
Issue: High local temperatures ("hot spots") can significantly accelerate the rate of Wurtz coupling.[4] The initiation of a Grignard reaction is exothermic, and if not properly controlled, the temperature can rise rapidly.
Solution:
-
Maintain a Low Reaction Temperature: For most Grignard reactions, maintaining a gentle reflux is sufficient. However, for halides that are particularly prone to Wurtz coupling (e.g., benzylic halides), it is advisable to conduct the reaction at a lower temperature. For instance, decreasing the reaction temperature has been shown to minimize Wurtz byproduct formation in the synthesis of benzylmagnesium bromide.[1]
-
Cooling: Utilize an ice bath or a cryocooler to maintain a consistent, low temperature, especially during the addition of the organic halide.
Controlled Addition of the Organic Halide
Issue: A high local concentration of the organic halide increases the probability of it reacting with the newly formed Grignard reagent.
Solution:
-
Slow, Dropwise Addition: Add the organic halide solution to the magnesium turnings dropwise using a pressure-equalizing dropping funnel. A general guideline is to add the solution over a period of 30-60 minutes.[4] For larger scale reactions, an addition rate of approximately 2 mL/min has been reported to be effective.[2]
-
Syringe Pump for Precise Control: For highly sensitive substrates, using a syringe pump to deliver the organic halide at a slow, constant rate can provide superior control over the reaction.
Solvent Selection
Issue: The choice of solvent can influence the reactivity of the Grignard reagent and the propensity for Wurtz coupling.
Solution:
-
Ethereal Solvents: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions.[8]
-
Consider Alternatives for Sensitive Substrates: For some aryl and benzyl halides, THF can promote Wurtz coupling more than diethyl ether or 2-methyltetrahydrofuran (2-MeTHF).[4] If you are experiencing significant Wurtz byproduct formation with THF, consider switching to one of these alternatives.
Magnesium Quality and Activation
Issue: A passive oxide layer on the surface of the magnesium can delay the initiation of the Grignard reaction, leading to a buildup of the organic halide and an increased likelihood of Wurtz coupling once the reaction begins.
Solution:
-
Use High-Quality Magnesium: Start with fresh, high-purity magnesium turnings.
-
Activate the Magnesium: It is crucial to activate the magnesium surface to ensure a smooth and rapid initiation. Common activation methods include:
-
Adding a small crystal of iodine.
-
Adding a few drops of 1,2-dibromoethane.
-
Mechanically crushing the magnesium turnings with a dry glass rod to expose a fresh surface.
-
Experimental Protocols
Protocol 1: General Procedure for Minimizing Wurtz Coupling in Grignard Reagent Formation
This protocol outlines a general method for preparing a Grignard reagent while minimizing the formation of Wurtz byproducts.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Organic halide
-
Iodine crystal or 1,2-dibromoethane (for activation)
-
Three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, and a nitrogen or argon inlet.
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C overnight and assemble it hot under a stream of dry nitrogen or argon.
-
Magnesium Activation: Place the magnesium turnings in the reaction flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun until the iodine vapor is visible. Allow the flask to cool to room temperature under an inert atmosphere.
-
Initiation: Prepare a solution of the organic halide in the anhydrous solvent in the dropping funnel. Add a small portion (approximately 10%) of this solution to the activated magnesium. The reaction should initiate, as indicated by a gentle reflux and the appearance of a gray, cloudy suspension.[4]
-
Slow Addition: Once the reaction has started, add the remaining organic halide solution dropwise over 30-60 minutes. Control the addition rate to maintain a gentle, steady reflux.[4] If necessary, use an external cooling bath to manage the exotherm.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until most of the magnesium has been consumed.
Protocol 2: Purification of the Final Product to Remove Wurtz Byproducts
If Wurtz coupling byproducts are still present in your final product after the reaction and workup, the following purification techniques can be employed.
1. Trituration for Non-polar Byproducts (e.g., Biphenyl)
This method is effective for removing non-polar Wurtz byproducts from a more polar desired product.
Procedure:
-
After the reaction workup and removal of the solvent, a crude solid or oil is obtained.
-
Add a small volume of a non-polar solvent in which the desired product is sparingly soluble, but the Wurtz byproduct is soluble (e.g., cold petroleum ether or hexanes).[5]
-
Stir the mixture vigorously with a spatula or magnetic stirrer. The desired product should remain as a solid, while the Wurtz byproduct dissolves in the solvent.
-
Cool the mixture in an ice bath to further decrease the solubility of the desired product.[5]
-
Isolate the purified solid product by filtration and wash it with a small amount of the cold non-polar solvent.
2. Column Chromatography
For mixtures that are not easily separated by trituration, column chromatography is a reliable method.
Procedure:
-
Choose a solvent system that provides good separation between your desired product and the Wurtz byproduct on a TLC plate. The less polar Wurtz byproduct will typically have a higher Rf value.
-
Pack a chromatography column with silica gel or alumina.
-
Load your crude product onto the column and elute with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure desired product.
Data on Wurtz Coupling Mitigation
The choice of catalyst can significantly impact the formation of Wurtz coupling byproducts in certain cross-coupling reactions involving Grignard reagents. The following table summarizes the effect of different copper catalysts on the yield of the desired product versus the Wurtz byproduct in the reaction of p-(CH2=CH)C6H4MgCl with BrCH2CH2CH2Cl.
| Catalyst | Desired Product Yield (%) | Wurtz Coupling Byproduct (%) |
| Li2CuCl4 | 11 | 11 |
| CuCl | 65 | 1.5 |
| CuBr | 74 | 2.0 |
| CuI | 67 | 2.0 |
| CuCl2 | 63 | 6.0 |
| CuBr2 | 53 | 12 |
| CuCN | 80 | 0 |
| Data adapted from ACS Omega 2022, 7, 50, 46146–46152.[9] |
As the data indicates, CuCN was found to be the most effective catalyst in this specific system, maximizing the yield of the desired product while completely suppressing the formation of the Wurtz byproduct.[9]
Mechanistic Visualizations
To further aid in the understanding of the chemical processes discussed, the following diagrams illustrate the key reaction mechanisms.
Caption: Formation of the Grignard Reagent.
Caption: Wurtz Coupling Byproduct Formation.
References
- Wong, S. Y., et al. (2018). Continuous-flow synthesis of benzylmagnesium bromide: a modular and scalable approach. Organic Process Research & Development, 22(9), 1183-1190.
- Kopp, F., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. DOI: 10.26434/chemrxiv-2023-qdvdk
-
Kim, J., et al. (2022). Up-Scale Synthesis of p-(CH2═CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides. ACS Omega, 7(50), 46146–46152. [Link]
-
Wurtz reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]
-
7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]
-
Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. Retrieved from [Link]
-
ALLYLMAGNESIUM BROMIDE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? (2019, April 24). Reddit. Retrieved from [Link]
-
Wurtz reaction. (n.d.). Grokipedia. Retrieved from [Link]
-
The Grignard Reaction – Unraveling a Chemical Puzzle. (2019). ACS Publications. Retrieved from [Link]
-
VISUALIZING THE MECHANISMS OF ORGANIC REACTIONS. (n.d.). Páginas Personales UNAM. Retrieved from [Link]
-
Wurtz Coupling Reaction. (n.d.). Scribd. Retrieved from [Link]
-
Wurtz Reaction. (n.d.). BYJU'S. Retrieved from [Link]
- Process for the preparation of grignard reagents and their utilization in organic syntheses. (n.d.). Google Patents.
-
Grignard Reaction – Beyond Labz Virtual ChemLab Activity. (n.d.). Chemistry Connected. Retrieved from [Link]
-
Grignard Reagent Reaction Mechanism. (2018, May 4). YouTube. Retrieved from [Link]
-
Alkyl Halides and Nucleophilic Substitution. (n.d.). Cengage. Retrieved from [Link]
-
Grignard Reactions Go Greener with Continuous Processing. (n.d.). American Chemical Society. Retrieved from [Link]
-
EXPLORATION OF COPPER-CATALYZED GRIGNARD CROSS-COUPLING BETWEEN 3-HALO-4-ALKOXYBENZOATES AND BROMOISOPRENOIDS. (n.d.). Vassar College. Retrieved from [Link]
-
Wurtz Reaction: Mechanism, Examples & Limitations. (n.d.). Chemca. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 3. byjus.com [byjus.com]
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- 9. pubs.acs.org [pubs.acs.org]
stability of Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate under acidic and basic conditions
Welcome to the technical support guide for Benzyl 5-[methoxy(methyl)amino]-5-oxopentanoate (CAS No. 1418117-77-7).[1][2] This document provides in-depth information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals working with this versatile bifunctional molecule. As Senior Application Scientists, our goal is to explain the causality behind its chemical behavior, ensuring your experiments are both successful and reproducible.
The core of this molecule's chemistry lies in the interplay between its two primary functional groups: a benzyl ester and a N-methoxy-N-methylamide (Weinreb amide) . Understanding their differential stability is the key to manipulating this compound effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this molecule and what are their roles?
Answer: The molecule, this compound, contains two key functional groups that dictate its reactivity:
-
Benzyl Ester: This group serves as a common protecting group for the carboxylic acid. Benzyl esters are valued for their general stability and, most importantly, for their selective removal under mild conditions that are often orthogonal to other functional groups.[3][4] A primary method for their cleavage is catalytic hydrogenolysis (e.g., H₂ on Pd/C), which is exceptionally mild and chemoselective.[5]
-
Weinreb Amide (N-methoxy-N-methylamide): This is a specialized amide used as a robust precursor for synthesizing ketones and aldehydes.[6] Its defining feature is its reaction with organometallic reagents (like Grignard or organolithium reagents) to form a stable, chelated tetrahedral intermediate.[7][8] This intermediate resists the common problem of over-addition, collapsing to the desired ketone only upon acidic workup.[7]
The combination of these two groups allows for a synthetic strategy where the Weinreb amide can be used for carbon-carbon bond formation, while the benzyl ester protects the other end of the molecule until a later synthetic step.[9][10]
Q2: How stable is the molecule under acidic conditions? Which group is more labile?
Answer: Under acidic conditions, both functional groups can undergo hydrolysis, but they exhibit different levels of reactivity.
-
Benzyl Ester: The benzyl ester is susceptible to acid-catalyzed hydrolysis, which is the reverse of Fischer esterification.[11][12] The reaction is typically conducted by heating the ester with an excess of water in the presence of a strong acid catalyst.[12] The mechanism is favored by the stability of the benzyl carbocation that can form upon cleavage.[13][14] However, the reaction is reversible and may not proceed to completion without a large excess of water.[11]
-
Weinreb Amide: Amides, including Weinreb amides, are generally more resistant to acid hydrolysis than esters.[15] The hydrolysis requires protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[16] While stable to the brief, mild acidic conditions of a typical organometallic reaction workup, prolonged heating in strong acid will lead to cleavage, yielding the corresponding carboxylic acid and N,O-dimethylhydroxylamine salt.[8][16]
Q3: What is the stability of the molecule under basic conditions? Can I selectively cleave one group?
Answer: Yes, you can achieve excellent selectivity under basic conditions.
-
Benzyl Ester: Esters readily undergo base-mediated hydrolysis, a process known as saponification.[17] This reaction is effectively irreversible and typically proceeds under milder conditions (e.g., NaOH or LiOH in aq. THF, from room temperature to gentle heating) than amide hydrolysis.[18][19] The reaction yields a carboxylate salt and benzyl alcohol. The irreversibility is driven by the final, highly favorable deprotonation of the carboxylic acid by the alkoxide leaving group.[18]
-
Weinreb Amide: Amides are significantly more stable under basic conditions than esters.[15] Base-catalyzed hydrolysis of amides is a difficult reaction, often requiring harsh conditions like prolonged heating with concentrated base, because the leaving group would be a very basic and unstable amide anion.[15][20] While some side reactions can occur with very strong, non-hydroxide bases (e.g., organolithiums), Weinreb amides are generally robust to standard saponification conditions.[21][22]
Troubleshooting Guide
Problem 1: During my acidic workup after a Grignard reaction, I am observing low yields of my desired ketone and the formation of a carboxylic acid.
-
Likely Cause: Your acidic workup conditions are too harsh, causing partial hydrolysis of the Weinreb amide tetrahedral intermediate back to the carboxylic acid, or hydrolysis of the unreacted starting material. This can happen if the temperature is too high, the acid concentration is excessive, or the exposure time is too long.
-
Troubleshooting Steps:
-
Cool the Reaction: Always perform the acid quench at low temperatures (e.g., 0 °C or below).
-
Use Weaker Acid: Switch from strong acids like HCl or H₂SO₄ to a milder, buffered solution like saturated aqueous NH₄Cl.
-
Minimize Exposure Time: Once the quench is complete and the metal salts are dissolved, proceed immediately to the extraction step. Do not let the reaction mixture stir in acid for an extended period.
-
Analytical Monitoring: Use TLC or LC-MS to monitor the quench. Take an aliquot of the reaction mixture before and after the acidic workup to pinpoint where the side product is forming.
-
Problem 2: I attempted to hydrolyze the benzyl ester using NaOH, but my NMR shows a complex mixture and incomplete conversion.
-
Likely Cause 1: Insufficient Reagents/Time: Saponification, while reliable, is not always instantaneous, especially if the compound is sterically hindered or has poor solubility.
-
Troubleshooting Steps:
-
Increase Equivalents of Base: Use at least 1.5-2.0 equivalents of NaOH or LiOH to ensure the reaction is driven to completion.
-
Add a Co-solvent: Improve solubility by using a mixture of THF/water or Methanol/water.[19]
-
Increase Temperature: Gently heat the reaction mixture (e.g., 40-50 °C) to increase the rate of hydrolysis.
-
Monitor by TLC/LC-MS: Follow the disappearance of the starting material. The product (the carboxylate salt) will have a different retention factor (Rf) and will be visible on a TLC plate (often staying at the baseline in many solvent systems until acidified).
-
-
Likely Cause 2: Incomplete Acidification: After saponification, the product is a carboxylate salt. If you do not lower the pH sufficiently during the workup (target pH ~2-3), you will isolate a mixture of the carboxylate salt and the protonated carboxylic acid, which can complicate extraction and purification.
-
Troubleshooting Steps:
-
Check pH: Use pH paper or a pH meter to ensure the aqueous layer is strongly acidic after adding acid (e.g., 1M HCl).
-
Extract Thoroughly: Carboxylic acids can sometimes be tricky to extract. Use a suitable solvent like ethyl acetate or dichloromethane and perform multiple extractions (3x) to ensure full recovery from the aqueous layer.
-
Problem 3: I tried to remove the benzyl ester using catalytic hydrogenolysis (H₂, Pd/C), but the reaction is very slow or stalls.
-
Likely Cause: Catalyst Poisoning: The palladium catalyst is sensitive to poisoning by various functional groups or impurities. Sulfur-containing compounds are classic poisons, but other groups can also inhibit the reaction.
-
Troubleshooting Steps:
-
Use High-Quality Reagents: Ensure your starting material and solvent are pure and free from potential catalyst poisons.
-
Activate the Catalyst: Sometimes, the catalyst activity can be improved. You can try a different batch or type of catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C).
-
Check the Solvent: Protic solvents like ethanol, methanol, or ethyl acetate are standard. Ensure the solvent is appropriately degassed.
-
Increase Hydrogen Pressure: If working at atmospheric pressure is slow, using a Parr shaker or a similar apparatus to increase the hydrogen pressure (e.g., to 50 psi) can significantly accelerate the reaction.
-
Data Summary & Protocols
Stability Profile Summary
| Condition | Reagent(s) | Target Group | Effect on Benzyl Ester | Effect on Weinreb Amide | Selectivity |
| Acidic Hydrolysis | 1M HCl, heat | Ester/Amide | Labile [11][12] | Labile (slower than ester)[15] | Low |
| Basic Hydrolysis | 1M NaOH, RT-50°C | Ester | Labile [18] | Highly Stable [15] | Excellent |
| Catalytic Hydrogenolysis | H₂, Pd/C | Ester | Labile [3][5] | Stable | Excellent |
| Organometallic Addition | R-MgBr or R-Li | Amide | Stable | Reactive | Excellent |
Experimental Protocols
Protocol 1: Selective Saponification of the Benzyl Ester
This protocol describes the selective cleavage of the benzyl ester to yield 5-[methoxy(methyl)amino]-5-oxopentanoic acid, leaving the Weinreb amide intact.
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio).
-
Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution. Using LiOH is often preferred for its good solubility and clean reaction profiles.[18]
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot, acidifying it, and analyzing the organic extract. The reaction is typically complete within 2-6 hours. If the reaction is slow, gentle heating to 40 °C can be applied.
-
Workup - Quench & Acidify: Once the starting material is consumed, cool the mixture to 0 °C. Carefully add 1M HCl to acidify the mixture to a pH of ~2-3.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid product.
Protocol 2: Stability Assessment Under Specific pH Conditions
This protocol allows you to test the stability of your compound under specific acidic or basic aqueous conditions you plan to use in your workflow.
-
Stock Solution Preparation: Prepare a stock solution of your compound in a water-miscible organic solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 10 mg/mL).
-
Buffer Preparation: Prepare the aqueous buffer solution at the desired pH (e.g., pH 2, pH 9).
-
Incubation: In a sealed vial, add a small volume of the stock solution to a larger volume of the prepared buffer to achieve the final target concentration. Ensure the final percentage of the organic co-solvent is low (e.g., <5%) to accurately reflect aqueous stability.
-
Time-Point Analysis: Keep the vial at the desired temperature (e.g., room temperature). At various time points (e.g., 0 hr, 1 hr, 4 hr, 24 hr), withdraw an aliquot of the solution.
-
Quenching and Analysis: Immediately quench the degradation by neutralizing the aliquot (if acidic or basic) and diluting it into a suitable mobile phase for analysis.
-
Analytical Method: Analyze the aliquots by a quantitative method like HPLC or LC-MS. Compare the peak area of the parent compound at each time point to the t=0 sample to determine the percentage of degradation over time.
Visualizations
Caption: Structure of this compound.
Caption: Selective deprotection pathways for the benzyl ester group.
Caption: Decision tree for troubleshooting common experimental issues.
References
-
Spillane, W. J., Thea, S., Cevasco, G., Hynes, M. J., McCaw, C. J. A., & Maguire, N. P. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 9(2), 523–530. [Link]
-
ResearchGate. (n.d.). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Retrieved January 18, 2026, from [Link]
-
ACS Publications. (n.d.). Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]
-
Química Orgánica.org. (n.d.). Basic hydrolysis of esters. saponification. Retrieved January 18, 2026, from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved January 18, 2026, from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved January 18, 2026, from [Link]
-
Reddit. (2024, December 14). Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved January 18, 2026, from [Link]
-
University of Liverpool. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved January 18, 2026, from [Link]
-
Recent Developments in Weinreb Synthesis and their Applications. (n.d.). Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (2023). Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides. Retrieved January 18, 2026, from [Link]
-
Semantic Scholar. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Retrieved January 18, 2026, from [Link]
-
operachem. (2024, April 27). Saponification-Typical procedures. Retrieved January 18, 2026, from [Link]
-
Chemguide. (n.d.). the hydrolysis of amides. Retrieved January 18, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research. Retrieved January 18, 2026, from [Link]
-
ElectronicsAndBooks. (n.d.). Journal fur praktische Chemie Chemiker-Zeitung N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis. Retrieved January 18, 2026, from [Link]
-
RSC Publishing. (2023, August 29). Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides. Retrieved January 18, 2026, from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved January 18, 2026, from [Link]
-
SlidePlayer. (n.d.). Weinreb Amides in Organic Synthesis ism2. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Direct Conversion of N -Methoxy- N -methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 4). 17.4: Hydrolysis of Esters and Amides. Retrieved January 18, 2026, from [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved January 18, 2026, from [Link]
-
University of York. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). 5-MeO-NBnT. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). Benzyl 5-amino-3-oxopentanoate. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2021, January 15). 17.6: Hydrolysis of Esters and Amides. Retrieved January 18, 2026, from [Link]
Sources
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Technical Support Center: Optimizing Aldehyde Synthesis from Weinreb Amides
Welcome to the technical support center for the synthesis of aldehydes from Weinreb amides. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their aldehyde products. Here, we will delve into common experimental challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure the success of your reactions.
The reduction of a Weinreb amide (an N-methoxy-N-methylamide) is a cornerstone of modern organic synthesis for its reliability in producing aldehydes while avoiding over-reduction to the corresponding alcohol.[1][2][3] This control is attributed to the formation of a stable, chelated tetrahedral intermediate with the reducing agent, which resists further reduction until acidic workup.[1][2][4] However, even with this inherent advantage, optimizing for high yields can present challenges. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of aldehydes from Weinreb amides and provides actionable solutions based on established chemical principles.
Question 1: My reaction is showing low conversion of the Weinreb amide. What are the likely causes and how can I improve it?
Answer:
Low conversion can stem from several factors, primarily related to the reducing agent or reaction conditions.
-
Inactive Reducing Agent: The most common culprits are lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H). These reagents are highly sensitive to moisture and air. An aged or improperly stored bottle of the reducing agent may have significantly reduced activity.
-
Solution: Use a fresh bottle of the reducing agent or titrate the existing solution to determine its active concentration. For DIBAL-H, a simple titration with benzophenone and a 4-(phenylazo)diphenylamine indicator can be effective.
-
-
Insufficient Equivalents of Reducing Agent: While a stoichiometric amount (1.0 equivalent) is theoretically sufficient, minor impurities in the substrate or solvent that react with the hydride can consume some of the reagent.
-
Solution: Empirically determine the optimal amount of reducing agent. A modest increase to 1.1-1.2 equivalents can often drive the reaction to completion without promoting side reactions.
-
-
Reaction Temperature is Too Low: While low temperatures are crucial to prevent over-reduction, an excessively low temperature can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.
-
Solution: If the reaction is sluggish at -78 °C, consider allowing it to slowly warm to -40 °C or -20 °C while carefully monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Question 2: I'm observing the formation of the corresponding alcohol as a significant byproduct. How can I prevent this over-reduction?
Answer:
The formation of alcohol is a classic sign of over-reduction, where the initially formed aldehyde is further reduced. This typically happens if the tetrahedral intermediate is not sufficiently stable or if the reaction conditions are too harsh.
-
Excessive Reducing Agent: Using a large excess of a powerful reducing agent like LiAlH₄ can lead to the breakdown of the intermediate and subsequent reduction of the aldehyde.
-
Solution: Carefully control the stoichiometry of the reducing agent. As mentioned, 1.1-1.2 equivalents are often optimal.
-
-
Reaction Temperature is Too High: The stability of the chelated intermediate is highly temperature-dependent.[1] At higher temperatures, the intermediate can collapse to the aldehyde in the presence of active hydride, leading to over-reduction.
-
Solution: Maintain a low reaction temperature, typically -78 °C, especially during the addition of the reducing agent.
-
-
Choice of Reducing Agent: While LiAlH₄ is effective, it is a very powerful reducing agent.[5][6] DIBAL-H is often a milder and more selective choice for this transformation.[7][8]
-
Solution: Consider switching to DIBAL-H. Other specialized reducing agents like lithium diisobutyl-t-butoxyaluminum hydride (LDBBA) have also been reported to give quantitative yields of aldehydes with minimal over-reduction.[9]
-
Question 3: The workup of my reaction is problematic, leading to emulsions and product loss. What is the best workup procedure?
Answer:
A challenging workup is a frequent issue, especially when using aluminum-based hydrides. The formation of aluminum salts can lead to persistent emulsions.
-
Standard Quenching and Extraction: A common procedure involves quenching the reaction with an acid, which can sometimes lead to emulsions.
-
Solution: A widely used and effective alternative is the Fieser workup. After quenching the excess hydride with ethyl acetate, slowly add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stir vigorously. The tartrate chelates the aluminum salts, breaking up emulsions and facilitating a clean phase separation.
-
-
Bisulfite Adduct Formation: For aldehydes that are volatile or difficult to purify, forming a solid bisulfite adduct can be an excellent purification strategy.[10][11]
Question 4: My desired aldehyde is sensitive to acidic or basic conditions. Are there neutral workup options?
Answer:
For sensitive aldehydes, avoiding both strong acids and bases during workup is critical.
-
Neutral Workup:
-
Solution: After quenching with ethyl acetate at low temperature, add a saturated aqueous solution of NH₄Cl. This provides a mildly acidic quench that is often well-tolerated. Following this, the Rochelle's salt workup can be employed for effective removal of aluminum salts.
-
Question 5: I'm working with a complex molecule with other reducible functional groups (e.g., esters, nitriles). How can I selectively reduce the Weinreb amide?
Answer:
Chemoselectivity is a key advantage of the Weinreb amide reduction, but careful selection of the reducing agent is paramount.
-
Reagent Selection: DIBAL-H is known to reduce esters and nitriles, although typically at a slower rate than amides at low temperatures.[12]
-
Solution: Recent studies have shown that DIBAL-H in THF can chemoselectively reduce tertiary amides, including Weinreb amides, in the presence of esters.[7][8] Milder, more specialized reagents may offer even greater selectivity. For instance, Schwartz's reagent (Cp₂Zr(H)Cl) has been shown to reduce amides with high chemoselectivity.[13] Magnesium-based borohydride reagents have also been developed for the selective reduction of Weinreb amides.[10][11]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the underlying mechanism that prevents over-reduction in a Weinreb amide reduction?
-
A1: The N-methoxy-N-methyl group of the Weinreb amide chelates the metal (e.g., aluminum from LiAlH₄ or DIBAL-H) after the initial hydride addition. This forms a stable five-membered cyclic tetrahedral intermediate.[4] This intermediate does not readily collapse to form the aldehyde in the presence of excess reducing agent at low temperatures. The aldehyde is typically liberated during the aqueous workup.[3][4]
-
-
Q2: Can I use sodium borohydride (NaBH₄) to reduce a Weinreb amide to an aldehyde?
-
A2: No, NaBH₄ is generally not a strong enough reducing agent to reduce amides, including Weinreb amides. More potent hydride donors like LiAlH₄ or DIBAL-H are required.
-
-
Q3: My Weinreb amide is on a solid support. Are there special considerations?
-
A3: Yes. The primary advantage of solid-phase synthesis is the simplified workup, often involving simple filtration.[14] However, you must ensure that the resin and any protecting groups are stable to the reducing conditions. For example, some resins may not be stable to the acidic conditions of a traditional workup.[15] Additionally, cleavage from the resin is often achieved by the reduction itself.
-
-
Q4: How can I monitor the progress of my reaction?
-
A4: Thin-layer chromatography (TLC) is the most common and convenient method. A stain such as potassium permanganate or ceric ammonium molybdate (CAM) can be used to visualize both the starting material and the product. For more quantitative analysis, taking aliquots for LC-MS or GC-MS analysis is recommended.
-
Experimental Protocols & Data
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Typical Temperature | Key Advantages | Potential Issues |
| LiAlH₄ | -78 °C to 0 °C | Powerful, readily available | High reactivity can lead to over-reduction; pyrophoric. |
| DIBAL-H | -78 °C | Milder, good selectivity | Can reduce other functional groups; moisture sensitive. |
| LDBBA | 0 °C | High yields, minimal over-reduction | Not as commonly available as LiAlH₄ or DIBAL-H. |
| MgAB | 25 °C | Ambient temperature reaction, good chemoselectivity | Requires bisulfite adduct formation for easy isolation.[10][11] |
Protocol: General Procedure for the Reduction of a Weinreb Amide with DIBAL-H
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve the Weinreb amide (1.0 eq) in an anhydrous solvent (e.g., THF or toluene) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add DIBAL-H (1.1-1.2 eq, typically as a 1.0 M solution in hexanes or toluene) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of ethyl acetate at -78 °C.
-
Workup (Rochelle's Salt Method):
-
Allow the reaction mixture to warm to room temperature.
-
Add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stir vigorously until two clear layers are observed (this may take several hours or overnight).
-
Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude aldehyde by flash column chromatography on silica gel.
Visualization of Key Concepts
Reaction Mechanism and Troubleshooting Workflow
Caption: Workflow for Weinreb amide reduction to an aldehyde, highlighting key intermediates and troubleshooting points.
Decision Tree for Optimizing Reaction Conditions
Caption: A decision tree for troubleshooting and optimizing the synthesis of aldehydes from Weinreb amides.
References
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Lindsley, C. W., et al. (2000). Parallel Synthesis of Aldehydes and Ketones Facilitated by a New Solid-Phase Weinreb Amide. Organic Letters, 2(26), 4225-4228. [Link]
-
An, J. S., et al. (2015). Quantitative Synthesis of Aldehydes from Weinreb Amides Using Lithium Diisobutyl-t-Butoxyaluminum Hydride (LDBBA). Bulletin of the Korean Chemical Society, 36(11), 2776-2778. [Link]
-
Bailey, C. L., et al. (2016). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. eScholarship, University of California. [Link]
-
Mentzel, M. (2000). Weinreb amides. Current Organic Chemistry, 4(12), 1221-1244. [Link]
-
Kim, D., et al. (2017). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 82(11), 5556-5567. [Link]
-
Ismail, K. Z. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-199. [Link]
-
Singaram, B., et al. (2016). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. eScholarship, University of California. [Link]
-
Ismail, K. Z. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). International Journal of Pharmaceutical Research & Allied Sciences, 8(3). [Link]
-
Organic Chemistry Portal. Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents. [Link]
-
van den Bedem, J. W., et al. (2016). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Omega, 1(4), 542-547. [Link]
-
ResearchGate. Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents Dedicated to the memory of Professor Sheldon Shore. [Link]
-
White, J. M., et al. (2008). Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. The Journal of Organic Chemistry, 73(13), 4975-4982. [Link]
-
Reddit. Question about working with Weinreb amide resin. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Heo, Y. J., et al. (2021). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. Organic & Biomolecular Chemistry, 19(40), 8793-8798. [Link]
-
Heo, Y. J., et al. (2021). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. PMC - NIH. [Link]
-
Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]
-
Chemistry Stack Exchange. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. [Link]
-
Chemistry Steps. Amide Reduction Mechanism by LiAlH4. [Link]
-
University of Calgary. Ch22: Reduction of Amides using LiAlH4 to amines. [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. One moment, please... [chemistrysteps.com]
- 7. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06279D [pubs.rsc.org]
- 8. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents [escholarship.org]
- 11. escholarship.org [escholarship.org]
- 12. Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents | Chem-Station Int. Ed. [en.chem-station.com]
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- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Incomplete Benzyl Ester Deprotection
Welcome to the technical support center for troubleshooting benzyl ester deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet sometimes problematic transformation. Here, we will address specific issues in a question-and-answer format, providing in-depth explanations and actionable solutions based on established chemical principles and field-proven insights.
FAQs and Troubleshooting Guides
Question 1: My Pd/C catalyzed hydrogenolysis of a benzyl ester is sluggish or has stalled completely. What are the likely causes and how can I fix it?
This is a very common issue. Incomplete hydrogenolysis is often not a single-point failure but can stem from several factors related to the catalyst, substrate, or reaction conditions.
Underlying Causality: Palladium-catalyzed hydrogenolysis is a heterogeneous catalytic process where the benzyl ester adsorbs onto the palladium surface, followed by cleavage of the C-O bond by activated hydrogen.[1] Any interference with this catalytic cycle can hinder the reaction.
Troubleshooting Steps & Solutions:
-
Assess Catalyst Quality and Activity:
-
The Problem: The quality and activity of commercial Pd/C catalysts can vary significantly.[2][3] An old or improperly stored catalyst may have reduced activity. The physical properties of the catalyst, such as palladium particle size and its distribution on the carbon support, are critical for efficiency.[2][4][5] Smaller, uniformly dispersed particles generally lead to higher activity.[2]
-
The Solution:
-
Use a fresh batch of catalyst from a reputable supplier.
-
For particularly stubborn deprotections, consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[6]
-
Ensure the catalyst is handled under an inert atmosphere as much as possible to prevent oxidation.
-
-
-
Identify Potential Catalyst Poisons:
-
The Problem: The palladium catalyst surface is highly susceptible to poisoning by various functional groups and impurities.[7][8] Sulfur-containing compounds (e.g., thiols, thioethers, thioureas), nitrogen heterocycles (e.g., pyridine, quinoline), and even some phosphines can irreversibly bind to the palladium active sites, rendering the catalyst inactive.[9][10][11]
-
The Solution:
-
Rigorously purify your starting material to remove any sulfur-containing impurities.
-
If your substrate contains a poisoning moiety, hydrogenolysis is likely not a suitable method. Consider alternative deprotection strategies (see Question 3).
-
Pre-treating reaction streams to remove impurities can mitigate poisoning risks.[7]
-
-
-
Optimize Reaction Conditions:
-
The Problem: Insufficient hydrogen pressure, poor mixing, or an inappropriate solvent can lead to a stalled reaction.[12]
-
The Solution:
-
Hydrogen Pressure: While a hydrogen balloon is often sufficient, increasing the pressure to 50 psi or higher in a dedicated hydrogenation apparatus can significantly accelerate the reaction.[12]
-
Stirring: Vigorous stirring is essential to ensure good contact between the substrate, the solid catalyst, and the hydrogen gas.[12]
-
Solvent: The choice of solvent can impact reaction rates. The general order of efficiency for debenzylation with Pd/C is often ethanol > methanol > ethyl acetate > toluene.[12]
-
Catalyst Loading: For difficult substrates, increasing the catalyst loading (e.g., from 10 mol% to 20-50 mol%) can be effective.[12]
-
-
Question 2: My molecule has other reducible functional groups (alkenes, alkynes, nitro groups). How can I selectively deprotect the benzyl ester without affecting them?
Selective deprotection in the presence of other reducible groups is a common challenge. Standard catalytic hydrogenolysis with H₂ gas is often too reactive and will reduce most other unsaturated functionalities.[9]
The Causality: The key to selectivity is controlling the hydrogen source. Gaseous hydrogen provides a high concentration of active hydrogen on the catalyst surface, leading to broad reactivity.
Solutions for Selective Deprotection:
-
Catalytic Transfer Hydrogenation (CTH): This is the most common and effective solution.[13][14] Instead of H₂ gas, a hydrogen donor is used to generate hydrogen in situ at a controlled rate.[15]
-
Mechanism: The hydrogen donor transfers hydrogen to the catalyst, which then mediates the hydrogenolysis of the benzyl ester. The lower, steady-state concentration of active hydrogen on the catalyst surface allows for greater selectivity.
-
Common Hydrogen Donors:
-
| Hydrogen Donor | Typical Conditions | Advantages | Disadvantages |
| Ammonium Formate | 5-10 eq., Pd/C, MeOH, reflux[12][14] | Readily available, effective. | Requires elevated temperatures. |
| 1,4-Cyclohexadiene | 3-5 eq., Pd/C, EtOH, rt to reflux | Mild conditions, highly effective.[9][16] | Can be more expensive. |
| Triethylsilane | 2-4 eq., Pd/C, neutral conditions[15][17] | Very mild, neutral conditions. | Can sometimes lead to silylated byproducts. |
Experimental Protocol: Catalytic Transfer Hydrogenation with Ammonium Formate [12]
-
Dissolve the benzyl ester substrate (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).[12]
-
To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[12]
-
Heat the reaction mixture to reflux.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.[12]
-
Wash the filter pad with methanol.[12]
-
Combine the filtrates and remove the solvent under reduced pressure.[12]
-
Purify the crude product as necessary.[12]
Question 3: Catalytic hydrogenation is not an option for my substrate due to catalyst poisoning or other sensitive groups. What are my non-reductive alternatives?
When reductive methods are not viable, several other strategies can be employed. The choice depends on the overall functional group tolerance of your molecule.
Alternative Deprotection Strategies:
-
Lewis Acid-Mediated Deprotection:
-
The Principle: Lewis acids can coordinate to the ester carbonyl, activating the benzylic C-O bond towards cleavage.[18] This method is often highly chemoselective. For instance, SnCl₄ can cleave benzyl esters in the presence of benzyl ethers, amines, and amides.[18][19]
-
Common Lewis Acids:
-
Considerations: The substrate must be stable to strong Lewis acids. Scavengers like anisole or pentamethylbenzene are sometimes added to trap the resulting benzyl cation and prevent side reactions.[20]
-
-
Acid-Catalyzed Hydrolysis:
-
The Principle: Strong acids can protonate the ester and facilitate cleavage.[14] This is suitable for molecules that lack acid-sensitive functional groups.
-
Common Reagents:
-
Trifluoroacetic acid (TFA)[14]
-
HBr in acetic acid
-
-
Considerations: This method is generally less mild and may not be suitable for complex molecules with multiple acid-labile protecting groups.
-
-
Oxidative Cleavage:
Decision-Making Workflow for Benzyl Ester Deprotection
To assist in selecting the most appropriate deprotection strategy, the following workflow can be used:
Caption: Decision workflow for choosing a benzyl ester deprotection method.
References
- Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. DOI: 10.1055/s-1985-31113.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
-
Wikipedia. (2023). Benzyl group. [Link]
- Jackson, A. E., & Johnstone, R. A. W. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-493.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Reagent Guides. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]
-
Baker, A. E. G., et al. (2014). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. DalSpace Repository. [Link]
-
ResearchGate. (2007). Hydroxyl Group Deprotection Reactions with Pd(OH)2/C: A Convenient Alternative to Hydrogenolysis of Benzyl Ethers and Acid Hydrolysis of Ketals. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzyl Protecting Groups in Organic Synthesis. [Link]
-
ResearchGate. (2014). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. [Link]
-
ResearchGate. (2007). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. [Link]
-
Baker, A. E. G., et al. (2014). The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over Benzyl Ethers and Benzyl Amines. DalSpace Repository. [Link]
-
StudySmarter. (n.d.). Catalyst Poisoning: Palladium & Platinum. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Koopman, F., & van der Eerden, A. M. J. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General, 213(2), 147-158. [Link]
-
Chem-Station. (2014). Benzyl (Bn) Protective Group. [Link]
-
ResearchGate. (2001). Poisoning and deactivation of palladium catalysts. [Link]
-
Hotha, S., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. MPG.PuRe. [Link]
-
ResearchGate. (n.d.). Hydrogenolysis of benzyl-protected esters. [Link]
-
Wikipedia. (2023). Catalyst poisoning. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]
-
Ouchi, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2764-2769. [Link]
-
ResearchGate. (2008). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. [Link]
-
ResearchGate. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. [Link]
-
Hotha, S., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1647-1654. [Link]
-
Hotha, S., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. ACS Publications. [Link]
-
ResearchGate. (2011). Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline. [Link]
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]
-
Reddit. (2022). Benzyl ether cleavage in presence of thiourea? [Link]
-
ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group? [Link]
-
SynArchive. (n.d.). Protection of Carboxylic acid by Ester. [Link]
-
National Institutes of Health. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 10. scispace.com [scispace.com]
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- 15. Benzyl Ethers [organic-chemistry.org]
- 16. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. Benzyl Esters [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]
- 20. researchgate.net [researchgate.net]
- 21. Benzyl group - Wikipedia [en.wikipedia.org]
Technical Support Center: Thermal Stability and Decomposition of Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate
Welcome to the technical support center for Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The information herein is synthesized from established chemical principles and data on structurally related molecules to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What are the expected thermal stability limits for this compound?
-
Weinreb Amide Moiety : Weinreb amides are generally considered to be stable intermediates in organic synthesis, allowing for purification and storage.[1] Their stability is attributed to the chelation of the metal cation by the methoxy group during reactions, which forms a stable tetrahedral intermediate.[1] However, like all amides, they are susceptible to hydrolysis under strong acidic or basic conditions, which can be exacerbated at elevated temperatures.
-
Benzyl Ester Moiety : Benzyl esters are also common protecting groups in organic synthesis due to their stability under a range of conditions.[2] They are, however, sensitive to hydrogenolysis and can be cleaved under acidic or basic conditions, particularly at higher temperatures. Thermal decomposition of benzyl esters can occur at elevated temperatures, though the specific temperature will depend on the overall molecular structure.
General Guidance: Based on the predicted boiling point of 363.5±44.0 °C, it is advisable to handle this compound at temperatures well below this value to avoid decomposition.[3] For prolonged storage, refrigeration is recommended.
Q2: What are the potential decomposition pathways for this compound?
Decomposition can be initiated at either the Weinreb amide or the benzyl ester functionality. The following are plausible decomposition pathways under thermal stress:
-
Decomposition of the Weinreb Amide: At elevated temperatures, the N-O bond of the Weinreb amide can undergo homolytic cleavage. Additionally, under certain conditions, particularly in the presence of a strong base, an E2 elimination reaction can occur, leading to the formation of an N-methylamide and formaldehyde.
-
Decomposition of the Benzyl Ester: The benzyl ester can undergo thermal decomposition through several mechanisms, including homolytic cleavage of the benzyl C-O bond to form a benzyl radical and a carboxyl radical.
Below is a diagram illustrating the potential primary decomposition pathways.
Caption: Potential thermal decomposition pathways.
Q3: I suspect my sample of this compound has started to decompose. What are the signs?
Visual and analytical indicators can suggest sample degradation:
-
Visual Inspection:
-
Color Change: A change from a colorless or pale yellow liquid to a darker yellow or brown coloration can indicate the formation of degradation products.
-
Phase Separation or Precipitation: The formation of solid precipitates or an immiscible liquid layer could signify the presence of decomposition products.
-
-
Analytical Characterization:
-
NMR Spectroscopy: The appearance of new signals or changes in the integration of existing signals in the 1H or 13C NMR spectrum is a strong indicator of decomposition. Look for the appearance of signals corresponding to toluene, benzyl alcohol, or N-methylpentanamide derivatives.
-
Mass Spectrometry: The detection of ions with masses corresponding to potential decomposition products can confirm degradation.
-
Chromatography (TLC, LC-MS, GC-MS): The appearance of new spots on a TLC plate or new peaks in a chromatogram indicates the presence of impurities, which may be decomposition products.
-
Q4: How can I experimentally determine the thermal stability of my sample?
Thermogravimetric Analysis (TGA) is the recommended technique for determining the thermal stability and decomposition temperature of your sample.
Objective: To determine the onset of thermal decomposition for this compound.
Materials:
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (aluminum or platinum)
-
This compound sample (5-10 mg)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Instrument Preparation:
-
Ensure the TGA is clean and calibrated according to the manufacturer's instructions.
-
Tare the TGA balance with an empty sample pan.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into the tared TGA pan.
-
-
TGA Method Setup:
-
Gas: Set a constant flow of inert gas (e.g., Nitrogen at 20-50 mL/min) to purge the furnace.
-
Temperature Program:
-
Equilibrate at a starting temperature of 25-30 °C.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature of at least 400 °C (or higher if no decomposition is observed).
-
-
Data Collection: Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The onset of decomposition is typically determined as the temperature at which a significant weight loss begins. This can be calculated using the instrument's software, often by finding the intersection of the baseline tangent with the tangent of the decomposition curve.
-
Caption: TGA experimental workflow diagram.
Q5: Are there any incompatible materials I should be aware of when heating this compound?
Avoid heating in the presence of:
-
Strong Acids and Bases: These can catalyze the hydrolysis of both the amide and ester functionalities, especially at elevated temperatures.
-
Strong Oxidizing Agents: These can lead to uncontrolled oxidation and decomposition.
-
Reducing Agents (for Benzyl Ester): Catalytic hydrogenation (e.g., Pd/C and H2) will cleave the benzyl ester.
Summary of Key Data and Recommendations
| Parameter | Value/Recommendation | Source |
| Molecular Formula | C14H19NO4 | [3] |
| Molecular Weight | 265.31 g/mol | [3] |
| Predicted Boiling Point | 363.5 ± 44.0 °C | [3] |
| Recommended Storage | Refrigerate for long-term storage. | General Practice |
| Recommended Handling | Avoid prolonged exposure to high temperatures. Use in a well-ventilated area. | General Practice |
| Primary Analytical Techniques for Stability | TGA, DSC, NMR, LC-MS, GC-MS | General Practice |
References
- Sigma-Aldrich.
- Carl ROTH.
- DC Fine Chemicals.
- Fisher Scientific.
- Singh, S., et al.Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626 (2019).
- Kim, J., et al.Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) Chloride under Mild Conditions. Organic & Biomolecular Chemistry, 21(42), 8563-8571 (2023).
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Validation & Comparative
A Comparative Guide to Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate and Other Weinreb Amides in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. Among the arsenal of reagents available to chemists, Weinreb amides have carved out a distinguished niche as exceptionally versatile and reliable intermediates for the synthesis of ketones and aldehydes.[1][2][3][4] This guide provides an in-depth comparison of Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate, a bifunctional building block, with other relevant Weinreb amides, offering insights into their synthesis, reactivity, and practical applications, supported by experimental data.
The Weinreb Amide: A Pillar of Chemoselective Acylation
First introduced by Steven M. Weinreb and Steven Nahm in 1981, the N-methoxy-N-methylamide, or Weinreb amide, functionality has revolutionized the synthesis of carbonyl compounds.[1][2] Its key advantage lies in its reaction with organometallic reagents, such as Grignard and organolithium reagents, to form a stable, chelated tetrahedral intermediate.[1][5] This intermediate resists the common problem of over-addition, which plagues reactions with more reactive acylating agents like acid chlorides and esters, thus preventing the formation of undesired tertiary alcohols and allowing for the clean isolation of ketones upon workup.[1][5] Similarly, reduction of Weinreb amides with hydride reagents like diisobutylaluminum hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) selectively yields aldehydes.[3][5]
Focus on this compound
This compound is a bifunctional molecule that incorporates both a Weinreb amide and a benzyl ester. This structure makes it a valuable building block, as the two functional groups can be manipulated selectively. The Weinreb amide allows for the introduction of a carbon-carbon bond to form a γ-keto ester, while the benzyl ester can be deprotected under hydrogenolysis conditions to reveal a carboxylic acid, or itself be subject to nucleophilic attack under forcing conditions.
Synthesis of this compound
This Weinreb amide can be readily prepared from glutamic acid. The synthesis typically involves the protection of the amino group, esterification of the α-carboxylic acid, and conversion of the γ-carboxylic acid to the Weinreb amide. A common route would be the N-protection of glutamic acid (e.g., as the benzyloxycarbonyl, Cbz, derivative), followed by esterification of the α-carboxylic acid with benzyl alcohol, and finally, coupling of the γ-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride.
Comparative Analysis with Other Weinreb Amides
To understand the utility of this compound, it is instructive to compare it with other Weinreb amides possessing different structural features. For this guide, we will consider:
-
N-Protected Glutamic Acid α-Benzyl Ester Weinreb Amide (e.g., N-Boc-Glu(N(OMe)Me)-OBn): An isomer of our target molecule, where the Weinreb amide is at the α-position.
-
Succinic Acid Monobenzyl Ester Weinreb Amide: A shorter-chain analogue.
-
Adipic Acid Monomethyl Ester Weinreb Amide: A longer-chain analogue with a different ester protecting group.
Reactivity Comparison
The reactivity of these Weinreb amides is primarily dictated by the accessibility of the amide carbonyl and the nature of the ester group.
Table 1: Comparison of Weinreb Amide Structures
| Weinreb Amide | Structure | Key Features |
| This compound | BnOOC-(CH₂)₃-CON(OMe)Me | γ-Weinreb amide, benzyl ester |
| N-Boc-Glu(OBn)-N(OMe)Me | Boc-NH-CH(CON(OMe)Me)-(CH₂)₂-COOBn | α-Weinreb amide, N-protected, benzyl ester |
| Benzyl 4-[Methoxy(methyl)amino]-4-oxobutanoate | BnOOC-(CH₂)₂-CON(OMe)Me | Shorter chain (from succinic acid) |
| Methyl 6-[Methoxy(methyl)amino]-6-oxohexanoate | MeOOC-(CH₂)₄-CON(OMe)Me | Longer chain (from adipic acid), methyl ester |
Experimental Data and Performance Comparison
The true measure of a reagent's utility lies in its performance in key chemical transformations. Below, we present a comparative summary of expected outcomes for the reaction of our selected Weinreb amides with common nucleophiles and reducing agents. While direct comparative experimental data under identical conditions is scarce in the literature, the following tables are compiled from typical procedures and expected reactivities.
Reaction with Grignard Reagents
The reaction with Grignard reagents is a cornerstone of Weinreb amide chemistry, leading to the formation of ketones. The presence of an ester in the molecule introduces the possibility of a competing reaction. However, the Weinreb amide is generally more reactive towards Grignard reagents than the ester, especially at low temperatures.[6]
Table 2: Expected Yields for Reaction with Phenylmagnesium Bromide (PhMgBr)
| Weinreb Amide | Expected Product | Expected Yield (%) | Notes |
| This compound | Benzyl 5-oxo-5-phenylpentanoate | 85-95 | High chemoselectivity for the Weinreb amide is expected at low temperatures. |
| N-Boc-Glu(OBn)-N(OMe)Me | N-Boc-Glu(OBn)-Ph | 80-90 | Steric hindrance from the Boc group might slightly lower the yield compared to the γ-isomer. |
| Benzyl 4-[Methoxy(methyl)amino]-4-oxobutanoate | Benzyl 4-oxo-4-phenylbutanoate | 85-95 | Similar reactivity to the 5-carbon chain analogue. |
| Methyl 6-[Methoxy(methyl)amino]-6-oxohexanoate | Methyl 6-oxo-6-phenylhexanoate | 85-95 | The methyl ester is also less reactive than the Weinreb amide. |
Experimental Protocol: General Procedure for Grignard Reaction with Weinreb Amides
-
To a solution of the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add the Grignard reagent (1.1-1.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.
Reduction with Hydride Reagents
Reduction of Weinreb amides to aldehydes is another key transformation. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this purpose, often providing high yields at low temperatures.[7][8][9] Lithium aluminum hydride (LiAlH₄) can also be used, but it is a more powerful reducing agent and may lead to over-reduction to the alcohol if not carefully controlled.[10][11][12] A significant challenge with the target molecule and its comparators is the chemoselective reduction of the Weinreb amide in the presence of the ester. DIBAL-H is known to reduce esters to aldehydes (at -78 °C) or alcohols (at higher temperatures).[13][14] Therefore, precise control of stoichiometry and temperature is crucial.
Table 3: Expected Yields for Reduction with DIBAL-H at -78 °C
| Weinreb Amide | Expected Product | Expected Yield (%) | Notes |
| This compound | Benzyl 5-oxopentanoate | 70-85 | Careful control of DIBAL-H stoichiometry (1.0-1.1 equiv) is critical to avoid ester reduction.[9] |
| N-Boc-Glu(OBn)-N(OMe)Me | N-Boc-Glu(OBn)-H | 70-80 | The N-Boc group is stable to DIBAL-H at low temperatures. |
| Benzyl 4-[Methoxy(methyl)amino]-4-oxobutanoate | Benzyl 4-oxobutanoate | 70-85 | Similar to the 5-carbon chain analogue. |
| Methyl 6-[Methoxy(methyl)amino]-6-oxohexanoate | Methyl 6-oxohexanoate | 70-85 | The methyl ester is also susceptible to reduction by DIBAL-H. |
Experimental Protocol: General Procedure for DIBAL-H Reduction of Weinreb Amides
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A Senior Application Scientist's Guide to Alternative Syntheses of 5-Oxopentanoate Derivatives
Introduction: The Versatility and Importance of 5-Oxopentanoate Derivatives
5-Oxopentanoate derivatives are a class of organic compounds characterized by a ketone or aldehyde at the 5-position and a carboxylate group. This bifunctional nature makes them highly valuable intermediates in the synthesis of a wide array of more complex molecules. Their applications span from the pharmaceutical industry, where they serve as building blocks for active pharmaceutical ingredients (APIs), to the development of novel materials and agrochemicals. The growing demand for these versatile synthons has spurred significant research into more efficient, cost-effective, and sustainable synthetic methodologies, moving beyond classical approaches to embrace the principles of green chemistry.[1][2] This guide provides a comparative analysis of alternative methods for the synthesis of 5-oxopentanoate derivatives, offering insights into the mechanistic underpinnings, detailed experimental protocols, and a critical evaluation of their respective advantages and limitations.
I. Modern Catalytic Approaches to Esterification
The direct esterification of a carboxylic acid with an alcohol, famously known as the Fischer-Speier esterification, remains a fundamental transformation in organic synthesis. However, conventional methods often rely on corrosive mineral acids, leading to environmental concerns and challenging work-ups. Modern approaches have focused on the development of reusable and more environmentally benign solid acid catalysts.
A. The Green Appeal of Heterogeneous Catalysis: Sulfonated Zirconia
A promising alternative to traditional acid catalysts is sulfonated zirconia (S-ZrO₂), a solid superacid that offers significant advantages in terms of handling, separation, and recyclability.[2] The mechanism of esterification over a Brønsted acid site on a catalyst like sulfonated zirconia involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the alcohol. Subsequent dehydration yields the ester and regenerates the catalyst.
Diagram 1: Proposed Catalytic Cycle for Sulfonated Zirconia Esterification
Caption: Proposed catalytic cycle for Sulfonated Zirconia esterification.
Experimental Protocol: Synthesis of Methyl 5-methoxypent-4-enoate using Sulfonated Zirconia [3]
-
Catalyst Activation: Activate the Sulfonated Zirconia catalyst by heating at 120°C under vacuum for 2 hours prior to use.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-methoxy-4-pentenoic acid (1.0 mol), methanol (5.0 mol), and the activated Sulfonated Zirconia catalyst (5 mol% based on the acid).
-
Reaction: Heat the reaction mixture to reflux at 70-75°C for 4-6 hours. Monitor the reaction progress using TLC or GC.
-
Work-up: After completion, cool the mixture to room temperature. Separate the heterogeneous catalyst by simple filtration. The catalyst can be washed with methanol, dried, and stored for reuse.
-
Purification: Remove the excess methanol from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation if necessary.
| Feature | Sulfonated Zirconia | Conventional H₂SO₄ |
| Catalyst Type | Heterogeneous Solid Acid | Homogeneous Liquid Acid |
| Separation | Simple filtration | Neutralization & Extraction |
| Corrosivity | Low | High |
| Reusability | Yes | No |
| Environmental Impact | Lower | Higher |
II. Carbon-Carbon Bond Forming Strategies: The Michael Addition
The Michael addition, or conjugate addition, is a powerful tool for forming carbon-carbon bonds.[4] This reaction is particularly relevant for the synthesis of 5-oxopentanoate derivatives through the addition of a nucleophile to an α,β-unsaturated carbonyl compound.
A. Base-Catalyzed Michael Addition: A Classic Approach
The traditional Michael addition is often catalyzed by a strong base, which deprotonates a carbon acid (the Michael donor) to form a resonance-stabilized carbanion. This carbanion then adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor).
Diagram 2: General Mechanism of a Base-Catalyzed Michael Addition
Caption: General mechanism of a base-catalyzed Michael addition.
Experimental Protocol: Base-Catalyzed Michael Addition of Diethyl Malonate to Cyclopentenone [5]
-
Reaction Setup: In a suitable reaction vessel, dissolve diethyl malonate (1.0 equiv) and cyclopentenone (1.0 equiv) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as sodium ethoxide (e.g., 0.1 equiv).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or GC.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
B. Asymmetric Organocatalytic Michael Addition: Accessing Chiral Derivatives
The development of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules. Chiral amines, for example, can catalyze the enantioselective Michael addition of malonates to enones, providing access to optically active 5-oxopentanoate derivatives.[6][7][8]
Diagram 3: Simplified Catalytic Cycle for an Asymmetric Organocatalytic Michael Addition
Caption: Simplified catalytic cycle for an asymmetric organocatalytic Michael addition.
Experimental Protocol: Organocatalytic Asymmetric Michael Addition of Dimethyl Malonate to Cyclopentenone [7]
-
Reaction Setup: To a solution of cyclopentenone (1.0 equiv) in a suitable solvent (e.g., methanol), add the chiral diamine catalyst (e.g., 0.3 equiv) and an acid co-catalyst (e.g., benzoic acid, 0.3 equiv).
-
Nucleophile Addition: Add dimethyl malonate (2.0 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature) for the specified time (e.g., 96 hours).
-
Work-up and Purification: Quench the reaction and purify the product by column chromatography on silica gel. The enantiomeric excess can be determined by chiral HPLC analysis.
| Feature | Base-Catalyzed Michael Addition | Asymmetric Organocatalytic Michael Addition |
| Stereocontrol | Achiral | Enantioselective |
| Catalyst | Strong Base | Chiral Organocatalyst |
| Reaction Conditions | Often requires inert atmosphere | Generally mild, air-tolerant |
| Product | Racemic or achiral | Enantioenriched |
III. Biocatalysis and Green Chemistry Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes, emphasizing the use of renewable resources, milder reaction conditions, and the reduction of waste.[1]
A. Enzymatic Synthesis: The Power of Nature's Catalysts
Enzymes offer unparalleled selectivity and efficiency under mild, aqueous conditions. While direct enzymatic synthesis of 5-oxopentanoates is an emerging field, related enzymatic transformations demonstrate the potential of this approach. For instance, the enzymatic production of 5-aminovalerate, a precursor to nylon, from L-lysine showcases the power of biocatalysis.[9] The application of enzymes like lipases for esterification and transesterification reactions is also well-established and offers a green alternative to chemical methods.[10]
Diagram 4: Conceptual Workflow for Enzymatic Synthesis
Caption: Conceptual workflow for a typical enzymatic synthesis.
B. Synthesis from Biomass: A Sustainable Feedstock
The utilization of renewable biomass as a starting material is a cornerstone of green chemistry. Biomass-derived platform molecules, such as furfural and levoglucosenone, can be converted into valuable chemicals, including precursors for 5-oxopentanoate derivatives.[11] For example, the chemo-enzymatic synthesis of chiral epoxides from levoglucosenone, a pyrolysis product of cellulose, provides a sustainable route to enantiopure building blocks.[11]
IV. Asymmetric Reduction of β-Ketoesters: Accessing Chiral Hydroxy-Derivatives
For the synthesis of chiral 5-hydroxy-pentanoate derivatives, the asymmetric reduction of the corresponding β-ketoester is a powerful strategy. The Noyori asymmetric hydrogenation is a Nobel Prize-winning methodology that utilizes chiral ruthenium-BINAP catalysts to achieve high enantioselectivities.
Diagram 5: Noyori Asymmetric Hydrogenation of a β-Ketoester
Caption: Schematic of the Noyori asymmetric hydrogenation.
Experimental Protocol: General Procedure for Noyori Asymmetric Hydrogenation
-
Catalyst Preparation: The active catalyst can be prepared in situ from commercially available precursors, such as [RuCl₂(benzene)]₂ and a chiral BINAP ligand.
-
Reaction Setup: In a high-pressure reactor, dissolve the β-ketoester in a suitable solvent (e.g., methanol). Add the catalyst solution.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 4-100 atm) and heat to the desired temperature (e.g., 23-100°C).
-
Work-up and Purification: After the reaction is complete, release the pressure and remove the solvent. The product can be purified by standard methods, and the enantiomeric excess determined by chiral GC or HPLC.
Conclusion and Future Outlook
The synthesis of 5-oxopentanoate derivatives has evolved significantly, with a clear trend towards more sustainable and efficient methodologies. While classical approaches like the Fischer esterification and base-catalyzed Michael addition remain relevant, modern alternatives offer substantial improvements. The use of heterogeneous catalysts like sulfonated zirconia minimizes waste and simplifies product isolation. Asymmetric organocatalysis provides a powerful platform for the enantioselective synthesis of chiral derivatives, a critical need in the pharmaceutical industry. Looking forward, the integration of biocatalysis and the utilization of renewable biomass feedstocks hold the greatest promise for developing truly green and sustainable manufacturing processes for this important class of molecules. The continued development of novel catalysts and enzymatic pathways will undoubtedly expand the synthetic toolbox available to researchers and contribute to a more environmentally responsible chemical industry.
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spectroscopic analysis for confirming the structure of Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate products
A Comparative Guide to the Spectroscopic Analysis of Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate
In the landscape of modern synthetic chemistry, the precise structural confirmation of novel compounds is paramount. For researchers and professionals in drug development, the integrity of a synthesized molecule is the bedrock upon which all subsequent biological and pharmacological evaluations are built. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the structure of this compound, a classic example of a Weinreb amide.[1][2][3] We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just procedural outlines but a deeper understanding of why specific experimental choices are made.
The target molecule, this compound, with a molecular formula of C14H19NO4 and a molecular weight of 265.31 g/mol , incorporates several key functional groups: a benzyl ester, an aliphatic chain, and an N-methoxy-N-methylamide (Weinreb amide).[4] Each of these moieties provides distinct spectroscopic signatures that, when analyzed in concert, allow for unambiguous structural elucidation.
The Indispensable Trio: A Comparative Overview of Spectroscopic Techniques
The confirmation of this compound's structure relies on a tripartite approach, leveraging the unique strengths of NMR, IR, and MS. Each technique probes different aspects of the molecule's constitution, and their combined data provides a comprehensive and self-validating structural proof.
| Spectroscopic Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Detailed carbon-hydrogen framework, connectivity, and chemical environment of nuclei. | Unparalleled for determining the precise arrangement of atoms and stereochemistry. | Lower sensitivity compared to MS; complex spectra can be challenging to interpret. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Rapid and non-destructive; excellent for identifying key bonds like C=O and N-O. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Extremely high sensitivity; provides definitive molecular weight and clues to substructures. | Isomeric compounds can be difficult to distinguish without tandem MS. |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides a detailed map of the carbon-hydrogen framework.
A. ¹H NMR Spectroscopy: Unveiling the Proton Environment
In the ¹H NMR spectrum of this compound, we expect to see distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the protons.
-
Aromatic Protons (δ 7.30-7.45 ppm): The five protons of the benzyl group's phenyl ring will typically appear as a multiplet in this region.[5][6]
-
Benzylic Protons (δ ~5.1 ppm): The two protons of the -CH₂- group attached to the ester oxygen are deshielded and will likely appear as a singlet.[5][6]
-
N-Methoxy Protons (δ ~3.7 ppm): The three protons of the -OCH₃ group on the Weinreb amide are expected to be a sharp singlet.[7][8]
-
N-Methyl Protons (δ ~3.2 ppm): The three protons of the -NCH₃ group will also appear as a singlet, slightly upfield from the N-methoxy protons.[7][8]
-
Aliphatic Chain Protons (δ ~1.8-2.5 ppm): The six protons of the pentanoate backbone (-CH₂CH₂CH₂-) will present as multiplets. The protons alpha to the carbonyls will be the most deshielded.
B. ¹³C NMR Spectroscopy: Probing the Carbon Framework
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom.
-
Carbonyl Carbons (δ ~173 ppm and ~172 ppm): Two distinct signals are expected for the ester and amide carbonyls. The ester carbonyl is typically slightly more downfield.[9]
-
Aromatic Carbons (δ ~128-136 ppm): The carbons of the phenyl ring will show several signals in this range.[6][7]
-
Benzylic Carbon (δ ~66 ppm): The carbon of the -CH₂-O- group.[6]
-
N-Methoxy Carbon (δ ~61 ppm): The carbon of the -OCH₃ group.[7][8]
-
N-Methyl Carbon (δ ~32 ppm): The carbon of the -NCH₃ group.[7][8]
-
Aliphatic Carbons (δ ~20-35 ppm): The carbons of the pentanoate chain.
II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups within a molecule. For this compound, the IR spectrum will be dominated by strong absorptions from the two carbonyl groups.
-
Ester C=O Stretch (~1735 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the benzyl ester carbonyl.
-
Amide C=O Stretch (~1660 cm⁻¹): The Weinreb amide carbonyl will show a strong absorption at a slightly lower wavenumber due to resonance effects.[8][10]
-
C-O Stretches (~1200-1000 cm⁻¹): The C-O single bonds of the ester and the N-methoxy group will give rise to absorptions in this region.
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to the benzyl group will also be present.
The absence of broad O-H or N-H stretching bands above 3000 cm⁻¹ is also a key confirmation point for the formation of the desired tertiary amide and the absence of starting carboxylic acid or primary/secondary amine impurities.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the definitive molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.
A. Molecular Ion Peak
For this compound (C₁₄H₁₉NO₄), the expected exact mass is 265.1314. High-resolution mass spectrometry (HRMS) should confirm this mass with high accuracy, providing strong evidence for the correct elemental composition.
B. Key Fragmentation Pathways
Electron ionization (EI) mass spectrometry will induce fragmentation of the molecule, and the resulting fragments provide clues to its structure.
-
Loss of the Benzyl Group (m/z 91): A very common fragmentation pathway for benzyl esters is the cleavage of the benzylic C-O bond, leading to the formation of the tropylium ion at m/z 91.[11][12]
-
Loss of the Benzyloxy Group (M-107): Cleavage of the O-CH₂Ph bond results in a fragment corresponding to the loss of a benzyloxy radical.
-
Alpha-Cleavage at the Amide: Cleavage adjacent to the amide carbonyl can lead to various characteristic fragments.
-
McLafferty Rearrangement: While less common for this specific structure, it's a potential fragmentation pathway for the aliphatic chain.[11]
Comparison with an Alternative Structure: Benzyl 4-(N-methoxy-N-methylcarbamoyl)butanoate
To illustrate the power of these techniques, let's consider a hypothetical isomer, Benzyl 4-(N-methoxy-N-methylcarbamoyl)butanoate. While it has the same molecular formula and weight, its NMR and MS fragmentation patterns would be distinctly different, allowing for unambiguous differentiation. The chemical shifts of the aliphatic protons in ¹H NMR would be different due to the altered proximity to the carbonyl groups.
Experimental Protocols
A. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the free induction decay (FID) using appropriate window functions, Fourier transform, and phase correction. Calibrate the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).[8]
B. IR Spectroscopy
-
Sample Preparation: A small amount of the neat oil or a thin film on a salt plate (NaCl or KBr) is used.
-
Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.[13][14]
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.
C. Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Utilize electrospray ionization (ESI) for soft ionization to observe the molecular ion or electron ionization (EI) to induce fragmentation.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
Conclusion
The structural confirmation of this compound is a clear demonstration of the synergistic power of modern spectroscopic techniques. While each method provides valuable pieces of the puzzle, it is their collective and corroborative data that builds an unshakeable foundation of trustworthiness in the synthesized product. For researchers in drug discovery and development, a rigorous and multi-faceted analytical approach is not merely good practice—it is an essential component of scientific integrity and the advancement of new therapeutic agents.
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Synthesis of Benzyl Diisopropyl 5-Phosphonopentanoate and 5-Phosphonopentanoic Acid: An Analog of Succinyl Phosphate. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Ketone Synthesis: A Comparative Yield Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the ketone functionality stands as a cornerstone, a versatile intermediate, and a common motif in a vast array of biologically active molecules and materials. The strategic installation of a carbonyl group within a carbon framework is a frequent challenge in multistep synthesis. Consequently, a deep understanding of the available synthetic routes, their respective yields, substrate scope, and operational demands, is paramount for the discerning researcher.
This guide provides a comparative analysis of the most prevalent and synthetically useful methods for ketone synthesis. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of each transformation, offering insights into the causality behind experimental choices and providing the data necessary for an informed decision in the laboratory.
Oxidation of Secondary Alcohols: The Workhorse Approach
The oxidation of secondary alcohols is arguably the most direct and common method for ketone synthesis. The choice of oxidant is critical and is often dictated by the presence of other sensitive functional groups within the molecule. Here, we compare three widely used modern oxidation protocols: the Sworn oxidation, the Dess-Martin periodinane (DMP) oxidation, and the Oppenauer oxidation.
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine (NEt₃)[1][2]. It is renowned for its mild reaction conditions, making it suitable for complex and sensitive substrates[1][3].
Expertise & Experience: The "Why" Behind the Protocol
The reaction is conducted at cryogenic temperatures (-78 °C) to control the formation of the highly reactive electrophilic sulfur species, chlorodimethylsulfonium chloride, from DMSO and oxalyl chloride. This intermediate readily reacts with the secondary alcohol to form an alkoxysulfonium salt. The subsequent addition of triethylamine facilitates an intramolecular E2 elimination, yielding the ketone, dimethyl sulfide, and triethylammonium chloride[2]. The low temperature is crucial to prevent side reactions, such as the Pummerer rearrangement.
Experimental Protocol: Swern Oxidation of a Secondary Alcohol [4][5]
-
To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar), cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (2.7 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting solution for 15 minutes.
-
Add a solution of the secondary alcohol (1.0 equivalent) in anhydrous DCM dropwise. Stir the reaction mixture for 30-60 minutes at -78 °C.
-
Add triethylamine (5.0-7.0 equivalents) dropwise, and continue stirring for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude ketone, which can be purified by flash column chromatography.
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A Comparative Guide to Product Purity Validation in Weinreb Amide Reactions: An Illustrative Case Study
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Purity in Bifunctional Scaffolds
In modern synthetic chemistry, molecules are often designed with multiple functional groups to serve as versatile scaffolds for building complex molecular architectures. One such scaffold is Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate , a bifunctional molecule featuring a benzyl ester and a Weinreb amide. The Weinreb amide is a particularly useful functional group, prized for its ability to react cleanly with organometallic reagents to form ketones without the common side reaction of over-addition that plagues reactions with esters or acid chlorides.[1][2][3] This unique reactivity is attributed to the stability of the tetrahedral intermediate, which is chelated by the methoxy group and remains intact until workup.[1][2][4]
This guide provides an in-depth comparison of standard analytical techniques for validating the purity of a product derived from a reaction of this compound. We will use a hypothetical, yet chemically sound, reaction—the addition of phenylmagnesium bromide—to illustrate the principles and practices of product purity validation. This reaction is expected to yield Benzyl 5-oxo-5-phenylpentanoate , a γ-keto ester.
The objective of this guide is to not only provide protocols but to delve into the causality behind the choice of analytical methods, their strengths, and their limitations in the context of this specific chemical transformation. We will compare High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy as orthogonal methods to ensure the highest confidence in product purity.
The Hypothetical Reaction: Synthesis of Benzyl 5-oxo-5-phenylpentanoate
The reaction of this compound with phenylmagnesium bromide is a classic example of a Weinreb ketone synthesis.[1] The Grignard reagent selectively attacks the Weinreb amide, which is more electrophilic than the benzyl ester, to form a stable tetrahedral intermediate. Upon acidic workup, this intermediate collapses to form the desired ketone, Benzyl 5-oxo-5-phenylpentanoate.
Sources
The Discerning Chemist's Guide to Acylation: A Comparative Analysis of Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate
A Senior Application Scientist's Perspective on Chemoselectivity in Modern Synthesis
In the landscape of contemporary organic synthesis, the precise and predictable formation of carbon-carbon bonds remains a cornerstone of molecular construction. The synthesis of ketones, in particular, represents a frequent challenge, often plagued by the over-addition of highly reactive organometallic reagents to common acylating agents, leading to undesired tertiary alcohols. This guide provides an in-depth assessment of Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate , a specialized Weinreb amide, and evaluates its chemoselectivity in the synthesis of γ-keto esters. We will objectively compare its performance against traditional acylating agents and other modern alternatives, supported by mechanistic insights and representative experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies for complex molecule synthesis.
The Weinreb Amide Advantage: Taming Reactivity Through Chelation
At the heart of the exceptional chemoselectivity of this compound lies the inherent stability of the Weinreb amide functional group. First reported by Steven M. Weinreb and Steven Nahm in 1981, this N-methoxy-N-methylamide offers a robust solution to the persistent problem of over-addition in reactions with organometallic reagents.[1]
The key to this control is the formation of a stable, five-membered chelated intermediate upon nucleophilic attack at the carbonyl carbon.[2] This tetrahedral intermediate is stabilized by the coordination of the metal cation (from the organometallic reagent) between the carbonyl oxygen and the N-methoxy oxygen. This chelation prevents the collapse of the intermediate and subsequent elimination of the N-methoxy-N-methylamine group, which would regenerate a reactive ketone susceptible to a second nucleophilic attack. The desired ketone is only liberated upon acidic workup.
Performance in Focus: this compound in γ-Keto Ester Synthesis
This compound is a bifunctional molecule, possessing both a Weinreb amide and a benzyl ester. This presents an interesting case for chemoselectivity, as both functional groups can potentially react with nucleophiles. However, the Weinreb amide is generally more electrophilic towards strong, hard nucleophiles like organolithium and Grignard reagents compared to the ester. This inherent difference in reactivity allows for the selective formation of a ketone at the terminus of the pentanoate chain.
Comparison with Traditional Acylating Agents
The superiority of this compound over traditional acylating agents like acyl chlorides and esters is most evident in its ability to cleanly deliver the desired ketone product, minimizing the formation of tertiary alcohol byproducts.
| Acylating Agent | Nucleophile (R-M) | Major Product | Major Byproduct(s) | Typical Yield of Ketone | Reference |
| This compound | R-Li or R-MgX | γ-Keto Ester | Negligible over-addition | >85% (inferred) | [3][4] |
| Benzyl 5-chloro-5-oxopentanoate (Acyl Chloride) | R-Li or R-MgX | Tertiary Alcohol | γ-Keto Ester (often minor) | Variable, often <50% | [5] |
| Benzyl 5-oxopentanoate (Ester) | R-Li or R-MgX | Tertiary Alcohol | γ-Keto Ester (often minor) | Variable, often <50% | [2] |
Table 1. Comparison of Acylating Agents for γ-Keto Ester Synthesis. Yields are generalized from the literature for similar aliphatic substrates due to the absence of specific data for this compound.
The use of acyl chlorides often leads to a mixture of products due to their high reactivity. While esters are less reactive than acyl chlorides, the initially formed ketone is more reactive than the starting ester, leading to rapid over-addition.[2]
Comparison with Modern Alternatives
While Weinreb amides are highly effective, other modern acylating agents have been developed to address specific synthetic challenges.
| Acylating Agent | Key Advantages | Key Disadvantages | Typical Nucleophiles | Reference |
| Weinreb Amides | High chemoselectivity, broad substrate scope, stable intermediates. | Preparation of N,O-dimethylhydroxylamine can be cumbersome. | Organolithiums, Grignard reagents. | [1] |
| Morpholine Amides | Economical, water-soluble, operationally stable. | Can show incomplete conversion with some nucleophiles. | Organolithiums, Grignard reagents. | [6][7][8] |
| N,N-Boc₂-Amides | Highly activated, can be used under milder conditions. | Preparation from primary amides, potential for side reactions. | Grignard reagents. | [9][10] |
Table 2. Comparison of Modern Acylating Agents.
Morpholine amides have emerged as a cost-effective and practical alternative to Weinreb amides, offering advantages in terms of water solubility and ease of handling.[6][7][8] However, they may exhibit lower reactivity and incomplete conversions in some cases.[8] N,N-Boc₂-amides are highly activated and can undergo acylation under milder conditions, but their preparation and potential for side reactions need to be considered.[9][10]
Experimental Protocols
The following protocols are representative examples for the synthesis and application of this compound.
Synthesis of this compound
This procedure is adapted from standard methods for Weinreb amide synthesis from carboxylic acids.[11][12]
Materials:
-
Glutaric anhydride
-
Benzyl alcohol
-
Pyridine
-
Dichloromethane (DCM)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Phosphorus oxychloride (POCl₃)
-
Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Mono-ester formation: To a solution of glutaric anhydride (1.0 eq) in DCM, add benzyl alcohol (1.0 eq) and a catalytic amount of pyridine. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-benzyl glutarate.
-
Weinreb amide formation: Dissolve the crude mono-benzyl glutarate (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM. Cool the solution to 0 °C.
-
Add DIPEA (2.2 eq) dropwise, followed by the dropwise addition of POCl₃ (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford this compound.
General Procedure for Ketone Synthesis using this compound
This protocol is a general representation of the reaction with an organometallic reagent.
Materials:
-
This compound
-
Organolithium or Grignard reagent (e.g., Phenyllithium or Phenylmagnesium bromide) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add the organometallic reagent (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to 0 °C and stir for an additional hour.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Neutralize the mixture with saturated aqueous sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired γ-keto ester.
Conclusion
This compound stands as a highly effective and chemoselective reagent for the synthesis of γ-keto esters. Its core advantage, derived from the Weinreb amide functionality, is the circumvention of over-addition, a common pitfall with traditional acylating agents. While modern alternatives like morpholine amides and N,N-Boc₂-amides offer their own unique benefits, the reliability and broad applicability of Weinreb amides, as exemplified by the title compound, ensure their continued prominence in the synthetic chemist's toolkit. The choice of acylating agent will ultimately depend on the specific requirements of the synthesis, including cost, scalability, and the nature of the nucleophile and substrate.
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(2025). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. ResearchGate. [Link]
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Szostak, M., et al. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society, 136(32), 11431-11439. [Link]
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Lu, S., & Schaus, S. E. (2009). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Journal of the American Chemical Society, 131(41), 14639-14641. [Link]
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(n.d.). NEW SUGAR BASED γ-AMINO SILYL ETHER ORGANOCATALYSTS FOR ASYMMETRIC MICHAEL ADDITION OF β-KETO ESTERS WITH NITROOLEFINS. Tohoku University. [Link]
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(n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Semantic Scholar. [Link]
- (n.d.). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
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(2020). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI. [Link]
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Srogl, J., et al. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry, 10, 1939-1946. [Link]
- (n.d.). Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
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Srogl, J., et al. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: Benzyl versus o-tolyl rearrangement. ResearchGate. [Link]
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A Researcher's Guide to Orthogonal Protection of Glutamic Acid Derivatives
For chemists engaged in peptide synthesis and drug development, the trifunctional nature of glutamic acid (Glu) presents a distinct and persistent challenge. With an α-amino group, an α-carboxyl group, and a γ-carboxyl group all demanding strategic masking and unmasking, the choice of protecting groups is not merely a procedural step but a cornerstone of the entire synthetic strategy. An ill-conceived protection scheme can lead to a cascade of side reactions, diminished yields, and arduous purification processes.
This guide provides an in-depth, objective comparison of the most prevalent protecting groups for the γ-carboxyl side chain of glutamic acid. We will dissect the underlying chemical principles, compare performance based on experimental outcomes, and provide actionable protocols to empower researchers to make informed decisions that ensure synthetic success.
The Imperative of Orthogonality
In modern Solid-Phase Peptide Synthesis (SPPS), the concept of "orthogonality" is paramount. An orthogonal protection strategy employs multiple classes of protecting groups within the same molecule, each of which can be removed by a specific chemical mechanism without affecting the others.[1] For a glutamic acid residue in a growing peptide chain, this means the α-amino protecting group (temporary) and the γ-carboxyl protecting group (permanent until final cleavage) must be cleavable under mutually exclusive conditions.[2]
The dominant strategy in contemporary SPPS is Fmoc/tBu chemistry.[3] The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while acid-labile groups protect the side chains.[4][5] This guide will focus on side-chain protecting groups compatible with this highly effective and widely adopted methodology.
Core Comparison: Side-Chain Carboxyl Protecting Groups
The ideal side-chain protecting group for glutamic acid must exhibit high stability during the repetitive cycles of Fmoc deprotection (typically with piperidine) and peptide coupling, yet be cleanly removable during the final cleavage from the solid support.[6][7] The three most important contenders for this role are the tert-Butyl (OtBu) ester, the Benzyl (OBn) ester, and the Allyl (OAll) ester.
Performance Comparison of Glutamic Acid Side-Chain Protecting Groups
| Parameter | tert-Butyl (OtBu) Ester | Benzyl (OBn) Ester | Allyl (OAll) Ester |
| Structure | -C(CH₃)₃ | -CH₂-C₆H₅ | -CH₂-CH=CH₂ |
| Deprotection Condition | Strong Acid (e.g., TFA)[8] | Catalytic Hydrogenolysis (H₂/Pd-C)[9] | Pd(0) Catalysis (e.g., Pd(PPh₃)₄/PhSiH₃)[10] |
| Orthogonality to Fmoc | Excellent: Stable to piperidine.[4] | Excellent: Stable to piperidine.[7] | Excellent: Stable to piperidine.[2] |
| Orthogonality to Boc/tBu | None: Cleaved simultaneously. | Excellent: Stable to TFA.[11] | Excellent: Stable to TFA.[2] |
| Key Advantages | - Gold standard for routine Fmoc-SPPS.[6] - High stability. - Cleaved concurrently with resin cleavage.[5] | - Enables synthesis of protected peptide fragments.[7] - Stable to both acidic and basic conditions of SPPS. | - Orthogonal to both acid- and hydrogenolysis-labile groups.[10] - Allows for on-resin, site-specific modifications.[12] |
| Key Disadvantages | - Not suitable for creating protected fragments.[7] - Strong acid can damage sensitive residues. | - Catalyst can be poisoned by sulfur-containing residues.[9] - Requires an extra solution-phase step post-cleavage. | - Cost and potential toxicity of palladium catalyst.[10] - Requires inert atmosphere.[6] |
Deep Dive into Protecting Groups
The Workhorse: tert-Butyl (OtBu) Ester
The OtBu group is the undisputed gold standard for the side-chain protection of glutamic acid in routine Fmoc-SPPS.[6][13] Its widespread use is a direct consequence of its robust stability to the basic conditions used for Fmoc removal and its convenient, simultaneous cleavage with the peptide from the resin using a strong acid cocktail, typically based on trifluoroacetic acid (TFA).[5]
Mechanism of Deprotection (TFA-mediated): The cleavage is an acid-catalyzed hydrolysis. The ester oxygen is protonated by TFA, making the carbonyl carbon more electrophilic. This facilitates the departure of the highly stable tert-butyl carbocation.[14][15] This cation is then scavenged by scavengers (like triisopropylsilane or water) in the cleavage cocktail or deprotonated to form isobutylene gas.[16][17]
When to Use OtBu: For the vast majority of linear peptide syntheses using the Fmoc/tBu strategy, Fmoc-Glu(OtBu)-OH is the most efficient and reliable choice.
The Classic Choice for Fragments: Benzyl (OBn) Ester
The benzyl ester offers a different strategic advantage: it is stable to the TFA used for resin cleavage.[11] This makes it the protecting group of choice when the goal is to produce a peptide fragment that remains protected at the glutamic acid side chain. This protected fragment can then be used in a subsequent solution-phase fragment condensation.
Mechanism of Deprotection (Catalytic Hydrogenolysis): The deprotection is achieved by catalytic hydrogenolysis.[18] The peptide is dissolved in a suitable solvent (e.g., methanol, DMF) with a palladium catalyst (typically Pd on carbon). Under a hydrogen atmosphere, the benzyl C-O bond is reductively cleaved, releasing the free carboxylic acid and toluene as a byproduct.[9][19] This process involves the bonding of the substrate and hydrogen to the catalyst surface.[20]
When to Use OBn: When synthesizing protected peptide fragments for subsequent ligation, Fmoc-Glu(OBn)-OH is the superior option.
The Specialist for On-Resin Chemistry: Allyl (OAll) Ester
The allyl ester provides the highest level of orthogonality. It is stable to both piperidine (for Fmoc removal) and TFA (for tBu removal and resin cleavage).[2] Its removal requires a specific palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane.[10][21] This unique deprotection condition allows for the selective unmasking of the glutamic acid side chain while the peptide is still attached to the resin and fully protected elsewhere. This is invaluable for on-resin cyclization, branching, or the attachment of labels and reporter groups.[12]
Mechanism of Deprotection (Palladium(0)-catalyzed): The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the allyl group, forming a π-allylpalladium(II) complex and liberating the carboxylate.[21][22] A scavenger then attacks the complex, regenerating the Pd(0) catalyst for the next cycle.[10]
When to Use OAll: For complex syntheses requiring on-resin, site-specific side-chain modification, Fmoc-Glu(OAll)-OH is the essential tool.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling Cycle
This protocol describes a single coupling cycle, which is repeated for each amino acid in the sequence.
-
Resin Swelling: Swell the peptide-resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain. Repeat with a second 20% piperidine treatment for 10 minutes to ensure complete removal of the Fmoc group.[12][23]
-
Washing: Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove piperidine and the dibenzofulvene-piperidine adduct.[12]
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (e.g., Fmoc-Glu(OtBu)-OH, 4 eq.), a coupling reagent (e.g., HBTU, 3.9 eq.), and a base (e.g., DIPEA, 8 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
-
Monitoring (Optional): Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.[12]
Protocol 2: Final Peptide Cleavage and Deprotection (OtBu Group)
This protocol cleaves the completed peptide from the resin and simultaneously removes all acid-labile side-chain protecting groups, including OtBu.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail. For a standard peptide, a mixture of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water is effective.[12] TIS acts as a scavenger for the tert-butyl cations.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Incubate at room temperature with occasional stirring for 2-4 hours.[6]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Isolate the peptide pellet by centrifugation, decant the ether, and wash the pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Protocol 3: Selective On-Resin Deprotection of an Allyl Ester
This protocol is for the selective removal of a side-chain OAll group while the peptide remains on the resin.
-
Resin Preparation: Swell the peptide-resin containing the Glu(OAll) residue in anhydrous, degassed DCM under an inert atmosphere (e.g., Argon).
-
Deprotection Cocktail: In a separate flask, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 0.3 eq.) and a scavenger (e.g., Phenylsilane, PhSiH₃, 20 eq.) in anhydrous, degassed DCM.[6][12]
-
Deprotection Reaction: Add the catalyst solution to the resin suspension. Agitate the mixture under an inert atmosphere at room temperature for 2 hours.
-
Washing: Wash the resin extensively with DCM (5x), DMF (5x), and a solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), followed by more DMF and DCM washes. The newly exposed carboxyl group is now ready for on-resin modification.
Conclusion: A Strategic Decision
The selection of a protecting group for glutamic acid is a strategic decision that profoundly impacts the entire workflow of a peptide synthesis project.
-
For routine, linear peptide synthesis by Fmoc-SPPS, Fmoc-Glu(OtBu)-OH offers the most straightforward and efficient path due to its high stability and concurrent deprotection during resin cleavage.[7]
-
For the synthesis of protected peptide fragments destined for convergent synthesis strategies, Fmoc-Glu(OBn)-OH is the logical choice, providing orthogonality to the acid-labile cleavage conditions.
-
For advanced applications requiring on-resin, site-specific modifications such as cyclization or labeling, the supreme orthogonality of Fmoc-Glu(OAll)-OH makes it an indispensable tool for the creative peptide chemist.
By understanding the chemical principles, advantages, and limitations of each protecting group, researchers can design more robust and efficient synthetic routes, accelerating the discovery and development of novel peptide-based therapeutics and research tools.
References
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- Organic Chemistry Portal. Deprotecting Fmoc Group Mechanism. YouTube. Published January 7, 2022.
- University of Michigan. Mechanism of TFA deprotection of a t-butyl ester. Accessed January 18, 2026.
- ACS Green Chemistry Institute. Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Organic Chemistry Portal. Allyl Ethers - Protecting Groups. Accessed January 18, 2026.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Accessed January 18, 2026.
- ACS Green Chemistry Institute. Metal-catalysed cleavage of allyl esters. ACS GCI Pharmaceutical Roundtable Reagent Guides. Published January 6, 2026.
- ACS Green Chemistry Institute. Hydrogenolysis of Esters. ACS GCI Pharmaceutical Roundtable Reagent Guides. Published January 5, 2026.
- Verband, P., et al. Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Published October 8, 2021.
- Lundt, B. F., et al. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Journal of Peptide Science.
- BenchChem. The 2-PhiPr Protecting Group for Glutamic Acid: An In-depth Technical Guide. BenchChem Technical Guides.
- ECHEMI. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. ECHEMI.
- BenchChem. A Comparative Guide to Alternatives for Fmoc-N-Me-Glu(OtBu)-OH in Peptide Synthesis. BenchChem Technical Guides.
- BenchChem. A Comparative Guide to Side-Chain Protecting Groups for Glutamic Acid in Peptide Synthesis. BenchChem Technical Guides.
- BenchChem. Reagents for Palladium-Catalyzed Allyl Deprotection: Application Notes and Protocols. BenchChem Technical Guides.
- Alfa Chemistry. Introduction To Amino Acid Side Chain Protecting Groups. Chemical Amino / Alfa Chemistry.
- Hymel, D., et al. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain. RSC Publishing - The Royal Society of Chemistry. Published August 2, 2021.
- ResearchGate. Mechanism of allyl deprotection through catalytic palladium π-allyl methodology.
- BenchChem. Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis. BenchChem Technical Guides.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Accessed January 18, 2026.
- BenchChem. A Comparative Guide to H-Glu-OMe and Fmoc-Glu(OtBu)-OH in Peptide Synthesis. BenchChem Technical Guides.
- BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences Blog.
- Mitsunobu, S., et al. Stereochemistry and Mechanism of Catalytic Hydrogenation and Hydrogenolysis. III. Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives. Bulletin of the Chemical Society of Japan.
- Fields, G. B. Methods for Removing the Fmoc Group.
- Ambeed. Hydrogenolysis of Benzyl Ether. Ambeed.com.
- Pathak, T. P., et al. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega. Published October 10, 2017.
- Chemistry Stack Exchange. What is the mechanism of benzyl ether hydrogenolysis?. Chemistry Stack Exchange.
- Toth, K., et al. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. PMC - NIH. Published January 23, 2023.
- Honda, M., Morita, H., & Nagakura, I. Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst.
- Góngora-Benítez, M., et al.
- Isidro-Llobet, A., et al. Protecting Groups in Peptide Synthesis.
- Liu, C. F., & Tam, J. P. Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Crucial Role of Fmoc-Glu(OtBu)-OH. Published January 17, 2026.
- Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. Published March 5, 2021.
- BenchChem. A Comparative Analysis of Benzyl and Tert-Butyl Ester Protection for Threonine in Chemical Synthesis. BenchChem Technical Guides.
- Redeker, V., et al. Synthesis of Peptides from α- and β-Tubulin Containing Glutamic Acid Side-Chain Linked Oligo-Glu with Defined Length. PMC - NIH.
- AltaBioscience. Fmoc Amino Acids for SPPS. Accessed January 18, 2026.
- Houben-Weyl. 2.2.2.3 Substituted Benzyl Esters.
- Química Organica.org. Peptide synthesis - Acid group protection. Published February 2, 2009.
- AAPPTec. CAS 71989-18-9; Fmoc-L-Glu(OtBu)-OH. AAPPTec Peptides.
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- 12. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
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A Mechanistic Guide to Acylation: The Weinreb Amide vs. Classical Methods for Ketone Synthesis
Abstract
The synthesis of ketones is a cornerstone transformation in organic chemistry, pivotal to the construction of complex molecules in pharmaceutical and materials science. However, the direct acylation of highly reactive organometallic reagents is fraught with challenges, most notably the propensity for over-addition, which leads to tertiary alcohols instead of the desired ketone. This guide provides a mechanistic comparison between the Weinreb ketone synthesis and classical acylation methods using esters and acid chlorides. We will dissect the underlying principles that govern the unique stability and selectivity of the Weinreb amide, present comparative experimental data, and provide detailed protocols to illustrate the practical advantages of this indispensable synthetic tool.
The Fundamental Challenge: Controlling Reactivity in Acylation
The formation of a new carbon-carbon bond via the addition of a nucleophilic organometallic reagent (e.g., Grignard or organolithium reagents) to an acyl group is a fundamental strategy for ketone synthesis.[1] The core of the issue lies in the reactivity of the intermediate species. In a typical reaction with an ester or acid chloride, the initial nucleophilic addition forms a tetrahedral intermediate which rapidly collapses to generate the ketone.[2][3] This newly formed ketone is often more reactive than the starting acyl compound, leading to a second, undesired nucleophilic attack by another equivalent of the organometallic reagent.[4][5] This over-addition problem results in the formation of a tertiary alcohol, significantly reducing the yield of the target ketone and complicating purification.[6]
The Weinreb Amide: A Strategy of Chelation and Stability
In 1981, Steven M. Weinreb and Steven Nahm introduced a transformative solution: the use of N-methoxy-N-methylamides, now universally known as Weinreb-Nahm amides. This method reliably produces ketones from a wide range of organometallic reagents and avoids the over-addition pitfall.[6][7]
The Mechanism of Control
The success of the Weinreb amide lies in the formation of a remarkably stable tetrahedral intermediate.[8] After the initial nucleophilic attack by an organometallic reagent (R'-M), the resulting intermediate is stabilized by the chelation of the metal center (like Li⁺ or Mg²⁺) between the carbonyl oxygen and the N-methoxy oxygen.[9][10] This forms a stable five-membered ring that prevents the intermediate from collapsing.[7][11] The intermediate remains intact at low temperatures until a deliberate aqueous acidic workup is performed, which quenches the remaining organometallic reagent and protonates the intermediate, leading to its controlled collapse into the desired ketone.[10]
Figure 1: Mechanism of the Weinreb ketone synthesis. The key is the stable 5-membered chelated intermediate.
Classical Acylation Methods: A Pathway to Over-Addition
To appreciate the elegance of the Weinreb synthesis, it is crucial to understand the mechanistic shortcomings of classical acylation methods involving esters and acid chlorides.
Mechanism of Over-Addition
When a Grignard or organolithium reagent attacks an ester or acid chloride, the initial tetrahedral intermediate is unstable because it lacks a stabilizing chelating group.[3] The alkoxy (-OR) or chloride (-Cl) group is a competent leaving group, and the intermediate rapidly collapses, ejecting the leaving group to form a ketone.[2] As previously mentioned, this ketone is highly electrophilic and reacts with a second molecule of the organometallic reagent—a reaction that is typically faster than the initial attack on the starting ester.[5] The final product after workup is therefore a tertiary alcohol.
Figure 2: Over-addition mechanism with esters. The unstable intermediate collapses to a reactive ketone.
Performance Comparison: Experimental Data
The theoretical advantages of the Weinreb amide translate directly into superior experimental outcomes, particularly in terms of yield and chemoselectivity. The following table summarizes typical results for the synthesis of a generic ketone, isobutyrophenone.
| Method | Acylating Agent | Nucleophile | Conditions | Typical Yield (Ketone) | Key Side Product | Reference |
| Weinreb Synthesis | N-methoxy-N-methylbenzamide | i-PrMgCl | THF, 0 °C to rt | 85-95% | Minimal | [12][13] |
| Grignard Reaction | Methyl Benzoate | i-PrMgCl (1 equiv.) | THF, 0 °C | <10% | Tertiary Alcohol, Unreacted Ester | [5] |
| Grignard Reaction | Methyl Benzoate | i-PrMgCl (2+ equiv.) | THF, 0 °C | 0% | 2,3-dimethyl-1,1-diphenyl-2-butanol (>90%) | [3] |
| Gilman Reagent | Benzoyl Chloride | (CH₃)₂CuLi | THF, -78 °C | 70-85% | Less reactive, requires cuprate | [14] |
| Organolithium | Benzoic Acid | PhLi (2 equiv.) | THF, -78 °C to rt | 70-90% | Requires 2 eq. of expensive R-Li | [15] |
Experimental Protocols: A Practical Guide
The causality behind experimental choices becomes clear when comparing standard protocols. The Weinreb synthesis is often more straightforward due to its robustness, whereas classical methods require stringent control that often fails.
Protocol 1: Weinreb Synthesis of Isobutyrophenone
-
Objective: To synthesize isobutyrophenone from N-methoxy-N-methylbenzamide, highlighting the stability and high yield of the method.
-
Methodology:
-
Setup: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with N-methoxy-N-methylbenzamide (10 mmol, 1.65 g). Anhydrous tetrahydrofuran (THF, 50 mL) is added, and the solution is cooled to 0 °C in an ice bath.
-
Causality: An inert atmosphere and dry conditions are crucial to prevent quenching the highly reactive Grignard reagent. Cooling to 0 °C controls the initial exotherm of the addition.
-
-
Addition: Isopropylmagnesium chloride (i-PrMgCl, 1.1 equiv., 11 mmol, 5.5 mL of 2.0 M solution in THF) is added dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below 5 °C.
-
Causality: Slow, dropwise addition prevents a dangerous temperature spike. A slight excess of the Grignard ensures full conversion of the starting amide.
-
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Causality: The stable tetrahedral intermediate forms at 0 °C. Warming to room temperature ensures the reaction goes to completion without risk of decomposition.
-
-
Workup & Quench: The reaction is carefully quenched by slow addition of 20 mL of 1 M HCl (aq) at 0 °C. The mixture is transferred to a separatory funnel.
-
Causality: The acid serves two purposes: it protonates and collapses the stable intermediate to the ketone and quenches any excess Grignard reagent.
-
-
Extraction & Purification: The aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with saturated NaHCO₃ solution, brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield pure isobutyrophenone.
-
Causality: Standard workup to isolate the neutral organic product from salts and aqueous residues.
-
-
Protocol 2: Grignard Reaction with an Ester (Illustrative)
-
Objective: To attempt the synthesis of isobutyrophenone from methyl benzoate, illustrating the problem of over-addition.
-
Methodology:
-
Setup: A flame-dried 250 mL flask is charged with methyl benzoate (10 mmol, 1.36 g) in 50 mL of anhydrous THF and cooled to -78 °C.
-
Causality: Cooling to -78 °C is a common but often futile attempt to control the reaction and favor the ketone intermediate by slowing the second addition.
-
-
Addition: Isopropylmagnesium chloride (1.0 equiv., 10 mmol) is added dropwise very slowly over 1 hour.
-
Causality: Strict stoichiometric control and slow addition are employed to try and prevent the second addition. In practice, this is extremely difficult as localized excesses of the Grignard reagent will react with the more reactive ketone as it forms.[5]
-
-
Reaction & Workup: The reaction is stirred for 30 minutes at -78 °C before being quenched with saturated NH₄Cl solution.
-
Causality: The reaction is quenched quickly to prevent it from warming, which would accelerate the undesired second addition.
-
-
Analysis: After extraction, analysis of the crude product mixture (typically by ¹H NMR or GC-MS) will reveal a mixture of unreacted methyl benzoate, the desired isobutyrophenone (minor), and the tertiary alcohol (major product). This outcome demonstrates the inherent lack of control in this method.[3]
-
Conclusion: Selecting the Optimal Acylation Strategy
The choice of acylation method is critical for the successful synthesis of ketones. While classical methods using esters and acid chlorides are long-established, they suffer from a fundamental mechanistic flaw: the intermediate ketone's high reactivity leads to over-addition. The Weinreb ketone synthesis elegantly circumvents this issue through the formation of a stable, chelated tetrahedral intermediate.[16][17] This intermediate effectively "protects" the ketone functionality until a deliberate workup step, ensuring high yields and clean reactions.[18] For researchers, scientists, and drug development professionals who require reliability, high functional group tolerance, and excellent yields, the Weinreb amide is the authoritative and field-proven choice for ketone synthesis.[6][19]
References
-
Weinreb ketone synthesis. Wikipedia. [Link]
-
Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. The Journal of Organic Chemistry. [Link]
-
Weinreb ketone synthesis. Grokipedia. [Link]
-
Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. National Institutes of Health (NIH). [Link]
-
The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Dalton Pharma Services. [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]
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Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
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Weinreb amides. ScienceDirect. [Link]
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Weinreb ketone synthesis (video). YouTube. [Link]
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Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. ACS Publications. [Link]
-
Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. The Royal Society of Chemistry. [Link]
-
(PDF) Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N -Triazinylamide/Weinreb Amide by Organometallic Reagents. ResearchGate. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Semantics Scholar. [Link]
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Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Thieme Chemistry. [Link]
-
Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones | Request PDF. ResearchGate. [Link]
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Organolithium reagent. Wikipedia. [Link]
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A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. National Institutes of Health (NIH). [Link]
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Show how you would add Grignard reagent to acid chloride or ester... Pearson. [Link]
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The Addition of Grignard and Organolithium Reagents to Esters and Acid Chlorides (video). YouTube. [Link]
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Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. [Link]
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Esters with Grignard Reagent. Chemistry Steps. [Link]
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Grignard and Organolithium Reagents. Chemistry LibreTexts. [Link]
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Methods for preventing over addition of Grignard reagent. Science Madness Discussion Board. [Link]
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Organolithium Reagents in Pharmaceutical Asymmetric Processes. ResearchGate. [Link]
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Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Chemistry Steps. [Link]
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Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Chemistry Steps. [Link]
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A Senior Scientist's Guide to Synthesis: Evaluating the Cost-Effectiveness of Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate
Introduction: Beyond Reagent Cost in Advanced Synthesis
In the demanding landscape of pharmaceutical and fine chemical synthesis, the selection of a synthetic route is a multi-faceted decision. While the sticker price of a reagent is a factor, true cost-effectiveness is measured by a holistic assessment of process efficiency, yield, purity, scalability, and safety. This guide provides an in-depth evaluation of Benzyl 5-[methoxy(methyl)amino]-5-oxopentanoate , a specialized Weinreb amide derived from glutamic acid.
For researchers and drug development professionals, this molecule represents a strategic choice for the precise synthesis of complex ketones and aldehydes. We will dissect the underlying chemistry that makes this reagent valuable, compare its synthesis and application to viable alternatives, and provide the quantitative data necessary to make an informed decision for your next project. This analysis moves beyond simple catalog prices to embrace a process-oriented view of cost, grounded in the principles of green chemistry and process mass intensity (PMI).
Pillar 1: The Unique Value Proposition of the Weinreb Amide
The N-methoxy-N-methylamide, or Weinreb amide, functionality is the cornerstone of this reagent's utility. First reported in 1981, its primary advantage is the controlled, single addition of potent organometallic nucleophiles (such as Grignard or organolithium reagents) to produce ketones, or the clean reduction to aldehydes using mild hydrides.[1][2]
This controlled reactivity stands in stark contrast to more traditional acylating agents like esters or acid chlorides, which are prone to over-addition, leading to the formation of tertiary alcohols as undesired byproducts. The key to the Weinreb amide's stability is its ability to form a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack. This chelated intermediate is stable at low temperatures and does not collapse to release the ketone until acidic workup.[2][3] This mechanistic feature prevents the newly formed, highly reactive ketone from consuming a second equivalent of the organometallic reagent.
Caption: Mechanism of a Weinreb amide preventing over-addition.
Pillar 2: Synthetic Pathways and Process Comparison
This compound is not typically an off-the-shelf starting material but rather a key intermediate synthesized from a more common precursor, such as the benzyl ester of glutamic acid. The critical transformation is the formation of the amide bond between the side-chain carboxylic acid and N,O-dimethylhydroxylamine.
Here, we compare two common and effective methods for this transformation against a traditional, non-Weinreb alternative for producing the same final ketone product.
Experimental Workflow Comparison
The following diagram illustrates two distinct pathways to synthesize a target γ-keto ester, a valuable building block in medicinal chemistry.
-
The Weinreb Route: A controlled, two-step process via the title intermediate.
-
The Acid Chloride Route: A traditional, direct approach prone to side reactions.
Caption: Comparative workflows for γ-keto ester synthesis.
Protocol 1: Synthesis of the Weinreb Amide via CDI Coupling
This protocol employs N,N'-Carbonyldiimidazole (CDI), a reliable and safe coupling reagent that avoids the formation of water-soluble byproducts, simplifying purification.[4]
Materials:
-
L-Glutamic acid γ-benzyl ester (1 equiv.)
-
N,N'-Carbonyldiimidazole (CDI) (1.5 equiv.)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv.)
-
N-Methylmorpholine (NMM) (2.6 equiv.)
-
Tetrahydrofuran (THF), Anhydrous
-
Dichloromethane (DCM), Anhydrous
Procedure:
-
Dissolve L-Glutamic acid γ-benzyl ester (1 equiv.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add NMM (1.5 equiv.) followed by CDI (1.5 equiv.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 15 minutes to allow for the formation of the acyl-imidazole intermediate.
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equiv.) in anhydrous DCM and neutralize with NMM (1.1 equiv.) at 0 °C.
-
Add the neutralized hydroxylamine solution to the activated carboxylic acid mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 2-4 hours).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Pillar 3: Quantitative Cost-Effectiveness Analysis
True cost-effectiveness extends beyond the price of reagents to include factors like yield, purification complexity, and waste generation, often quantified by the Process Mass Intensity (PMI). PMI is the ratio of the total mass of inputs (raw materials, solvents, water) to the mass of the final product.[5][6] A lower PMI indicates a greener, more efficient, and ultimately more cost-effective process.
| Feature | Weinreb Amide Route (via CDI) | Traditional Acid Chloride Route | Analysis |
| Reagent Cost | Moderate. CDI and N,O-dimethylhydroxylamine are pricier than SOCl₂. | Low. Thionyl chloride (SOCl₂) is an inexpensive bulk chemical. | The initial reagent investment is higher for the Weinreb route. |
| Typical Yield | High (85-95% for both steps).[4] | Moderate to Good (60-80%). Yield is often compromised by over-addition. | The superior yield of the Weinreb route can offset the higher initial reagent cost, especially at scale. |
| Product Purity | High. Minimal byproduct formation. | Moderate. Contaminated with tertiary alcohol, requiring extensive purification. | Higher purity from the Weinreb route reduces downstream processing costs (chromatography, recrystallization). |
| Safety & Handling | Good. CDI is a relatively safe solid. NMM is a standard base. | Poor. SOCl₂ is highly corrosive, toxic, and releases HCl and SO₂ gas.[7] | The acid chloride route requires specialized equipment (scrubbers) and handling protocols, adding hidden costs. |
| Work-Up | Simple aqueous washes are often sufficient. | Complex. Requires careful quenching of excess Grignard and acid chloride. Emulsion formation is common. | Simplified work-up saves significant time, labor, and solvent costs. |
| Estimated PMI | Lower. Higher yields and less solvent-intensive purification lead to less waste. | Higher. Lower yields and extensive purification dramatically increase the mass of waste generated per kg of product.[6] | From a green chemistry and waste disposal cost perspective, the Weinreb route is superior. |
Conclusion and Authoritative Recommendation
The evaluation clearly demonstrates that while the upfront cost of the reagents required to synthesize This compound is higher than that for preparing a corresponding acid chloride, its use is significantly more cost-effective when considering the entire synthetic process.
The Weinreb amide route is recommended for:
-
High-Value Targets: When the final product is a valuable pharmaceutical intermediate, maximizing yield and purity is paramount.
-
Scalable Synthesis: The operational simplicity, safety profile, and reduced waste make this route more amenable to large-scale production where purification costs and waste disposal are major economic drivers.
-
Complex Substrates: When using precious or complex organometallic reagents, the clean, stoichiometric reaction prevents wasting them on side reactions.
Conversely, the traditional acid chloride route may be considered for small-scale, exploratory synthesis where the absolute lowest initial reagent cost is the primary driver and purification challenges are manageable. However, for any process intended for development or scale-up, the control, efficiency, and superior safety profile offered by the Weinreb amide intermediate present a compelling case for its economic and scientific superiority.
References
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Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]
-
TutorChase. How do you prepare a Weinreb amide?. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Organic letters, 17(15), 3858–3861. [Link]
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Mahmood, S., & Ahmed, N. (2020). Recent Developments in Weinreb Synthesis and their Applications. RASĀYAN Journal of Chemistry, 13(2), 1010-1027. [Link]
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Reddy, P. P., & Kumar, A. (2022). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Organic & Biomolecular Chemistry, 20(29), 5729-5733. [Link]
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Le-Huy, H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry. [Link]
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Pini, M., et al. (2021). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]
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UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Link]
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Mohammed, S. R., & Ahmed, N. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-200. [Link]
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Kandasamy, J., & Chary, M. G. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. ARKIVOC. [Link]
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ResearchGate. Synthesis of Weinreb and their Derivatives (A-Review). (May 2020). [Link]
-
Aladdin Scientific via Biocompare. Benzyl 4-(methoxy(methyl)amino)-4-oxobutanoate. [Link]
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
